1-Bromo-3-propylbenzene
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-bromo-3-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRVLYOHAQORCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550499 | |
| Record name | 1-Bromo-3-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19829-32-4 | |
| Record name | 1-Bromo-3-propylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-propylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Strategic Importance of 1-Bromo-3-propylbenzene in Medicinal Chemistry
An In-Depth Technical Guide to 1-Bromo-3-propylbenzene: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 19829-32-4), a metasubstituted aryl halide, represents a versatile yet nuanced reagent. Its utility is primarily derived from the presence of an n-propyl group, which imparts lipophilicity, and a bromine atom, which serves as a key functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth examination of this compound, moving beyond basic catalog data to offer field-proven insights for researchers and drug development professionals. We will explore its physicochemical properties, detail a validated synthetic protocol, analyze its reactivity in pivotal C-C and C-N bond-forming reactions, and contextualize its application through a real-world example in the synthesis of advanced pharmaceutical scaffolds.
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 19829-32-4 | [1][2] |
| Molecular Formula | C₉H₁₁Br | [1][2] |
| Molecular Weight | 199.09 g/mol | [1][2] |
| Boiling Point | 96-100 °C (at 17 Torr) | [1] |
| Density | 1.284 g/cm³ (Predicted) | [1] |
| IUPAC Name | This compound | [2] |
Safety and Handling: this compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Synthesis of this compound: A Validated Protocol
Direct Friedel-Crafts alkylation of bromobenzene with a propyl halide is not a viable synthetic route due to the high probability of carbocation rearrangement, which would primarily yield the isopropyl-substituted product. A more robust and regiochemically controlled method involves the reduction of a ketone precursor. The following protocol is adapted from a peer-reviewed synthesis of advanced Retinoid X receptor (RXR) modulators, demonstrating a practical and validated approach.[1][3][4]
Workflow: Synthesis via Reductive Alkylation
Caption: Reductive alkylation workflow for synthesizing this compound.
Step-by-Step Experimental Protocol: [1][3][4]
-
Reaction Setup: To a solution of 3-bromopropiophenone (1.0 eq, e.g., 2.98 g, 14.0 mmol) in trifluoroacetic acid (TFA, e.g., 30 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Causality: TFA serves as both the solvent and a proton source to activate the ketone. The use of a strong acid is essential for the ionic hydrogenation mechanism. Cooling to 0 °C controls the initial exothermic reaction upon addition of the reducing agent.
-
-
Addition of Reducing Agent: Add triethylsilane (Et₃SiH, ~5.0 eq, e.g., 11.5 mL, 72.0 mmol) dropwise to the stirred solution over 5-10 minutes. After the addition is complete, stir the mixture at 0 °C for an additional 20 minutes.
-
Causality: Triethylsilane is a mild and effective hydride donor for the reduction of the protonated ketone (via a transient carbocation). The large excess ensures the reaction goes to completion.
-
-
Reaction Progression: Remove the ice bath and heat the reaction mixture to 80 °C. Stir overnight.
-
Causality: Heating is required to drive the reduction to completion. An overnight reaction time ensures the full conversion of the starting material.
-
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Remove the TFA under reduced pressure using a rotary evaporator. Add toluene to the residue and co-evaporate to remove residual TFA.
-
Causality: Co-evaporation with a high-boiling, non-polar solvent like toluene effectively removes traces of the highly acidic TFA.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with 100% hexanes.
-
Causality: Flash chromatography separates the non-polar product, this compound, from any polar impurities or unreacted starting material, yielding the pure compound.
-
Reactivity and Application in Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is a prime site for the construction of new carbon-carbon and carbon-heteroatom bonds, making it a valuable substrate for palladium-catalyzed cross-coupling reactions. Its utility is well-demonstrated in the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents.
Core Concept: The Palladium Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Validated Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. The following protocol, used in the synthesis of RXR modulators, validates the use of this compound as a competent coupling partner.[1]
Protocol: Suzuki Coupling of this compound [1]
-
Reagent Assembly: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq, e.g., 78 mg, 0.39 mmol), the desired arylboronic ester (e.g., (E)-methyl 3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate, 1.2 eq, 152 mg, 0.478 mmol), potassium fluoride (KF, 5.0 eq, 114 mg, 1.96 mmol), SPhos (0.3 eq, 49 mg, 0.12 mmol), and Pd₂(dba)₃ (0.01 eq, 37 mg, 0.040 mmol).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and stabilizes the catalytic species. KF serves as the base required to activate the boronic ester for transmetalation.
-
-
Solvent Addition and Reaction: Add the appropriate anhydrous solvent (e.g., dioxane or THF) and heat the reaction mixture to 100 °C for 7-18 hours.
-
Causality: Anhydrous solvents are used to prevent the protodeboronation of the boronic ester. Elevated temperatures are necessary to overcome the activation energy for the catalytic cycle steps.
-
-
Monitoring and Workup: Monitor the reaction progress via TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the desired biaryl product.
Anticipated Reactivity: Heck and Buchwald-Hartwig Amination
While a specific protocol for this compound in Heck or Buchwald-Hartwig reactions was not found in the primary literature search, its reactivity can be confidently predicted based on established principles for aryl bromides.
-
Heck Reaction: This substrate is expected to readily couple with alkenes (e.g., acrylates, styrenes) using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand in the presence of a base (e.g., Et₃N) to form substituted alkenes.
-
Buchwald-Hartwig Amination: C-N bond formation with primary or secondary amines is anticipated to proceed efficiently using a palladium catalyst and a specialized ligand (e.g., a biarylphosphine like XPhos or a ferrocenylphosphine like dppf) with a strong base (e.g., NaOt-Bu or Cs₂CO₃).
Spectroscopic Characterization
The identity and purity of this compound are confirmed by NMR spectroscopy. The following data is reported from a validated synthesis.[4]
| Data Type | Chemical Shifts (δ) in ppm |
| ¹H NMR (400 MHz, CDCl₃) | 7.38–7.27 (m, 2H, Ar-H), 7.18–7.06 (m, 2H, Ar-H), 2.59–2.49 (m, 2H, Ar-CH₂ -), 1.72–1.56 (m, 2H, -CH₂-CH₂ -CH₃), 0.93 (td, J = 7.3, 0.9 Hz, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | 145.16, 131.65, 129.91, 128.87, 127.28, 122.45 (Ar-C), 37.81 (Ar-C H₂-), 24.49 (-CH₂-C H₂-CH₃), 13.87 (-C H₃) |
Conclusion
This compound is a strategically valuable building block for programs in medicinal chemistry and materials science. Its synthesis is reliably achieved through the reduction of a readily available ketone precursor, circumventing the regiochemical challenges of direct alkylation. As demonstrated by its successful implementation in Suzuki-Miyaura couplings for the synthesis of complex RXR modulators, this reagent is a proven and effective substrate for modern palladium-catalyzed reactions. Researchers employing this molecule can leverage its properties to introduce lipophilic propyl moieties and construct intricate molecular frameworks with high confidence in its reactivity and reliability.
References
physical and chemical properties of 1-Bromo-3-propylbenzene
An In-Depth Technical Guide to 1-Bromo-3-propylbenzene: Properties, Reactivity, and Applications
Introduction and Compound Identification
This compound is an aromatic halogenated compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a propyl group and a bromine atom on a benzene ring, provides two distinct points for chemical modification. The bromo-aryl moiety is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a key building block in the synthesis of more complex molecules for pharmaceutical, agrochemical, and materials science research. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis, and key reactions, offering field-proven insights for researchers and development professionals.
Table 1: Compound Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| CAS Number | 19829-32-4[1][2][3][4] |
| Molecular Formula | C₉H₁₁Br[2][3][4] |
| Molecular Weight | 199.09 g/mol [1][2][3] |
| Canonical SMILES | CCCC1=CC(=CC=C1)Br[1][2] |
| InChIKey | CXRVLYOHAQORCT-UHFFFAOYSA-N[1][3] |
| EC Number | 826-597-5[1][2] |
| DSSTox Substance ID | DTXSID00550499[1][2] |
Physical and Thermochemical Properties
The physical properties of this compound are essential for its handling, purification, and use in reactions. As a substituted benzene derivative, it is a liquid under standard conditions with low solubility in water but high solubility in common organic solvents like diethyl ether, tetrahydrofuran (THF), and dichloromethane.
Table 2: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Boiling Point | 96-100 °C (at 17 Torr) | [2][5] |
| Density (Predicted) | 1.284 ± 0.06 g/cm³ | [2][5] |
| LogP (Octanol/Water) | 3.40160 | [2] |
| Rotatable Bond Count | 2 | [2][3] |
| Hydrogen Bond Acceptors | 0 | [2][3] |
| Hydrogen Bond Donors | 0 |[2][3] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics based on its molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the hydrogen atoms.
-
Aromatic Protons (δ 7.0-7.4 ppm): The four protons on the benzene ring will appear as a complex multiplet due to meta and para coupling.
-
Benzylic Protons (δ ~2.6 ppm): The two protons on the carbon adjacent to the ring (-CH₂-CH₂-CH₃) will appear as a triplet, coupled to the adjacent methylene group.
-
Methylene Protons (δ ~1.6 ppm): The two protons in the middle of the propyl chain (-CH₂-CH₂-CH₃) will appear as a sextet, coupled to the five protons of the two adjacent groups.
-
Methyl Protons (δ ~0.9 ppm): The three protons of the terminal methyl group (-CH₃) will appear as a triplet, coupled to the adjacent methylene group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule.
-
Aromatic Carbons (δ 122-145 ppm): Six signals are expected in this region. The carbon atom bonded to the bromine (C-Br) will be shifted upfield to approximately δ 122 ppm. The carbon bonded to the propyl group will be at the downfield end of this range.
-
Alkyl Carbons (δ 13-38 ppm): Three signals corresponding to the propyl chain carbons will be present in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. Key absorption bands for this compound are predicted as follows:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching from the propyl group.[6]
-
~1570-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.[6]
-
~1000-1100 cm⁻¹: C-Br stretching.
-
~690-770 cm⁻¹: C-H out-of-plane bending, characteristic of a meta-substituted benzene ring.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A characteristic pair of peaks will be observed for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z 198 and m/z 200 with a near 1:1 intensity ratio, which is a definitive signature for a monobrominated compound.[2]
-
Major Fragments: Common fragmentation pathways include the loss of the propyl group (M-43) and the loss of the bromine atom (M-79/81).
Chemical Synthesis
A robust and common method for synthesizing this compound involves a two-step process starting from bromobenzene. This pathway leverages classic organic reactions, ensuring high yield and purity.
References
- 1. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. guidechem.com [guidechem.com]
- 4. aobchem.com [aobchem.com]
- 5. This compound | 19829-32-4 [amp.chemicalbook.com]
- 6. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 1-Bromo-3-propylbenzene: Properties, Synthesis, and Applications in Modern Chemistry
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 1-Bromo-3-propylbenzene. We will delve into its fundamental molecular characteristics, explore its synthesis and reactivity, and discuss its significance as a versatile intermediate in the synthesis of complex organic molecules.
Section 1: Core Molecular Profile
This compound is an aromatic hydrocarbon derivative. The presence of a bromine atom and a propyl group on the benzene ring imparts specific chemical properties that make it a valuable building block in organic synthesis.
Molecular Formula and Weight
The chemical formula for this compound is C₉H₁₁Br .[1][2][3][4] Its molecular weight is approximately 199.09 g/mol .[1][2][3][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 19829-32-4 | [1][2][4] |
| Molecular Formula | C₉H₁₁Br | [1][2][3][4] |
| Molecular Weight | 199.09 g/mol | [1][2][3][5][6] |
| Boiling Point | 96-100 °C at 17 Torr | [1] |
| Density | ~1.284 g/cm³ (Predicted) | [1] |
| LogP | 3.40160 | [1] |
| Canonical SMILES | CCCC1=CC(=CC=C1)Br | [1][2] |
| InChIKey | CXRVLYOHAQORCT-UHFFFAOYSA-N | [2][7] |
Section 2: Synthesis and Reactivity
The synthesis of this compound can be approached through several strategic routes. The choice of synthesis pathway often depends on the available starting materials and the desired purity of the final product. A common and logical approach involves the Friedel-Crafts acylation of benzene, followed by reduction and subsequent bromination. This sequence is critical to ensure the correct regiochemistry (meta-substitution).
Synthetic Pathway Overview
A logical retrosynthetic analysis suggests that the target molecule can be obtained from propylbenzene, which in turn can be synthesized from benzene. Direct Friedel-Crafts alkylation of benzene with a propyl halide is often problematic due to carbocation rearrangements, leading to isopropylbenzene as a major byproduct.[8] Therefore, a more reliable method is the Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Three-Step Synthesis
Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone
-
To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, slowly add propanoyl chloride at 0 °C.
-
After the addition is complete, add benzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield propiophenone.
Step 2: Clemmensen Reduction of Propiophenone to Propylbenzene
-
Prepare amalgamated zinc (Zn(Hg)) by treating zinc granules with a solution of mercuric chloride (HgCl₂).
-
Add the amalgamated zinc to a round-bottom flask containing concentrated hydrochloric acid.
-
Add the propiophenone from the previous step to the flask.
-
Reflux the mixture for several hours. The carbonyl group of the ketone is reduced to a methylene group.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry, and purify by distillation to obtain propylbenzene.
Step 3: Electrophilic Aromatic Bromination of Propylbenzene
-
To a solution of propylbenzene in an inert solvent, add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add bromine (Br₂) to the mixture at room temperature. The propyl group is an ortho-, para-director; however, to obtain the meta-product, a different strategy starting with a meta-directing group would be necessary. To synthesize this compound specifically, one would start with a meta-directing group, perform the bromination, and then convert the group to a propyl group. A plausible route is the Friedel-Crafts acylation of bromobenzene followed by reduction.[9][10]
Alternative, more direct synthesis for this compound:
-
Start with bromobenzene.
-
Perform a Friedel-Crafts acylation with propanoyl chloride and AlCl₃. The bromine is deactivating but ortho-, para-directing. This will give a mixture of isomers.
-
A more effective route involves starting with a meta-directing group. For instance, the Friedel-Crafts acylation of nitrobenzene, followed by reduction of the nitro group, diazotization, and then a Sandmeyer reaction to introduce the bromine, and finally, reduction of the ketone. However, Friedel-Crafts reactions are generally ineffective on strongly deactivated rings like nitrobenzene.[8]
A practical synthesis would involve the Friedel-Crafts acylation of benzene to form propiophenone, followed by nitration (which will be meta-directing), then reduction of both the nitro and keto groups, followed by diazotization and bromination.
-
Reactivity
The bromine atom in this compound is a versatile functional group that can participate in a variety of cross-coupling reactions, making it a valuable intermediate. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form new C-C bonds.
-
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
These reactions significantly enhance the molecular complexity and are fundamental in the synthesis of pharmaceutical compounds.[11]
Section 3: Applications in Drug Discovery and Development
While direct applications of this compound in pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Brominated aromatic compounds are key intermediates in the synthesis of many drugs.[12][13] The bromo-substituent serves as a handle for introducing diverse functionalities through cross-coupling reactions, which is a cornerstone of modern medicinal chemistry.[11]
The propylphenyl moiety can be found in compounds investigated for a range of therapeutic areas. The lipophilic nature of the propyl group can influence the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME).
Section 4: Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4][14]
It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16] Store in a tightly closed container in a cool, dry place.[14][15]
Section 5: Conclusion
This compound is a valuable chemical intermediate with a well-defined molecular profile. Its synthesis, while requiring a multi-step approach to ensure correct regiochemistry, is based on fundamental and well-understood organic reactions. The true utility of this compound lies in its reactivity, particularly in modern cross-coupling reactions that are central to the discovery and development of new pharmaceutical agents. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or scientist working with this versatile building block.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aobchem.com [aobchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:19829-32-4 | Chemsrc [chemsrc.com]
- 8. quora.com [quora.com]
- 9. Which of the following reaction sequence would be the best for synthesizi.. [askfilo.com]
- 10. Solved 3) Propose a sequence of reactions for the synthesis | Chegg.com [chegg.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. fishersci.com [fishersci.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Spectral Analysis of 1-Bromo-3-propylbenzene
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 1-bromo-3-propylbenzene, a key intermediate in various organic syntheses. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not publicly available in comprehensive databases, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₉H₁₁Br and a molecular weight of approximately 199.09 g/mol .[1] Its structure, featuring a meta-substituted benzene ring, gives rise to distinct and predictable patterns in its various spectra. Understanding these spectral signatures is paramount for its unambiguous identification and quality control in synthetic applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: Mapping the Proton Environments
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic and the aliphatic protons of the propyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom and the anisotropic effects of the benzene ring.
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Ar-H (H2, H4, H5, H6) | 7.00 - 7.40 | Multiplet | ortho, meta | 4H |
| -CH₂- (Benzylic) | ~2.55 | Triplet | J ≈ 7.6 | 2H |
| -CH₂- | ~1.65 | Sextet | J ≈ 7.5 | 2H |
| -CH₃ | ~0.95 | Triplet | J ≈ 7.4 | 3H |
Interpretation and Rationale:
-
Aromatic Protons (7.00 - 7.40 ppm): The four protons on the benzene ring are chemically non-equivalent and will appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm).[2] The bromine and propyl groups influence their chemical shifts, leading to a complex splitting pattern due to both ortho (³J ≈ 7-10 Hz) and meta (⁴J ≈ 2-3 Hz) couplings.[3]
-
Benzylic Protons (~2.55 ppm): The methylene (-CH₂-) group directly attached to the benzene ring is deshielded by the ring's magnetic anisotropy and appears as a triplet. Its signal is split by the two adjacent protons of the middle methylene group (n+1 rule, 2+1=3).
-
Methylene Protons (~1.65 ppm): The middle methylene group of the propyl chain is coupled to both the benzylic protons (2) and the terminal methyl protons (3), resulting in a complex multiplet, predicted here as a sextet (n+1 rule, (2+3)+1=6).
-
Methyl Protons (~0.95 ppm): The terminal methyl (-CH₃) group is the most shielded and appears furthest upfield. It is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the lack of symmetry in this compound, all nine carbon atoms are expected to be unique, resulting in nine distinct signals.
Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Br (C1) | ~122 |
| C-propyl (C3) | ~144 |
| Aromatic CH (C2, C4, C5, C6) | 126 - 132 |
| -CH₂- (Benzylic) | ~38 |
| -CH₂- | ~24 |
| -CH₃ | ~14 |
Interpretation and Rationale:
-
Aromatic Carbons (122 - 144 ppm): The six carbons of the benzene ring resonate in the typical aromatic region of 120-150 ppm.[2] The carbon atom attached to the bromine (C1) is expected to be shielded by the "heavy atom effect," while the carbon attached to the propyl group (C3) will be slightly deshielded. The remaining four aromatic CH carbons will have distinct chemical shifts due to their different positions relative to the substituents.
-
Aliphatic Carbons (14 - 38 ppm): The carbons of the propyl chain appear in the upfield aliphatic region. The benzylic carbon is the most deshielded of the three due to its proximity to the aromatic ring.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic ring and the alkyl chain.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2960 - 2850 | Aliphatic C-H Stretch | Strong |
| ~1600, ~1475 | Aromatic C=C Stretch | Medium |
| 811 - 750 and 725 - 680 | C-H Out-of-Plane Bending (meta-disubstitution) | Strong |
| ~1070 | C-Br Stretch | Medium-Strong |
Interpretation and Rationale:
-
C-H Stretching Vibrations: The presence of both aromatic and aliphatic C-H bonds is confirmed by absorptions slightly above and below 3000 cm⁻¹, respectively.[4]
-
Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a pair of bands around 1600 and 1475 cm⁻¹.[4]
-
Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane (OOP) bending vibrations in the fingerprint region. For meta-disubstituted benzenes, two characteristic bands are expected in the ranges of 811-750 cm⁻¹ and 725-680 cm⁻¹.[5][6]
-
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically around 1070 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrometry Data (Electron Ionization, 70 eV):
| m/z | Proposed Fragment Ion | Relative Intensity |
| 198/200 | [C₉H₁₁Br]⁺• (Molecular Ion) | Moderate |
| 169/171 | [C₉H₁₀Br]⁺ | Low |
| 119 | [C₉H₁₁]⁺ | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High |
| 77 | [C₆H₅]⁺ | Moderate |
Interpretation and Rationale:
-
Molecular Ion Peak (m/z 198/200): The molecular ion peak is expected at m/z 198 and 200 with an approximate 1:1 intensity ratio, which is characteristic of the presence of one bromine atom due to the natural abundance of its isotopes (⁷⁹Br and ⁸¹Br).[7]
-
Benzylic Cleavage (m/z 91): The most common fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl cation, which often rearranges to the even more stable tropylium ion ([C₇H₇]⁺) at m/z 91.[8] This is often the base peak in the spectrum.
-
Loss of Bromine (m/z 119): Cleavage of the C-Br bond can lead to the formation of a propylbenzene cation at m/z 119.
-
Phenyl Cation (m/z 77): The presence of a peak at m/z 77 is characteristic of the phenyl cation ([C₆H₅]⁺), a common fragment in the mass spectra of benzene derivatives.[9]
Experimental Protocols
To acquire the spectral data discussed in this guide, the following standard laboratory procedures are recommended.
NMR Spectroscopy (¹H and ¹³C)
A generalized protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[10]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C spectrum.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient technique for obtaining the IR spectrum of a liquid sample.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of this compound onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for obtaining the mass spectrum of a volatile compound like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.
-
GC-MS System:
-
GC Column: Use a nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet in splitless mode.
-
Oven Program: Use a temperature program to separate the components of the sample, for instance, starting at 60 °C and ramping to 280 °C.
-
-
MS Detection:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-400.
-
-
Data Analysis: Analyze the resulting chromatogram and the mass spectrum of the peak corresponding to this compound.
Visualizations
Molecular Structure of this compound
References
- 1. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Spectrum: Aromatics [quimicaorganica.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. youtube.com [youtube.com]
- 8. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-propylbenzene from Benzene
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 1-bromo-3-propylbenzene from benzene. Direct Friedel-Crafts alkylation of benzene is unsuitable for producing an n-propyl side chain due to inevitable carbocation rearrangement. Similarly, the sequence of propylation followed by bromination yields an incorrect regioisomer. This paper details a robust and regioselective three-step synthetic pathway that circumvents these challenges: (1) Friedel-Crafts acylation of benzene to yield propiophenone, (2) meta-selective electrophilic bromination of propiophenone, and (3) reduction of the carbonyl group to afford the final product. We present detailed, field-proven protocols, mechanistic insights, and critical safety considerations for researchers, chemists, and professionals in drug development.
Introduction: The Synthetic Challenge
This compound is a substituted aromatic compound valuable as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its synthesis from a simple starting material like benzene presents a classic textbook challenge in controlling both alkyl chain isomerization and regioselectivity of substitution on the aromatic ring.
The primary obstacles are:
-
Carbocation Rearrangement : Direct Friedel-Crafts alkylation of benzene with a primary alkyl halide such as 1-chloropropane leads to the formation of a primary carbocation, which rapidly rearranges via a hydride shift to a more stable secondary carbocation.[1][2] This results in isopropylbenzene (cumene) as the major product, not the desired n-propylbenzene.[3][4]
-
Regiocontrol : The order of substitution reactions is critical. An n-propyl group is an ortho-, para-director, meaning that bromination of n-propylbenzene would yield a mixture of 2-bromo and 4-bromo isomers, not the desired 3-bromo (meta) product.[5][6]
This guide elucidates a strategic pathway that leverages the distinct electronic effects of intermediate functional groups to achieve the desired molecular architecture with high fidelity.
Strategic Synthesis Pathway: Acylate, Brominate, Reduce
The most logical and effective route to this compound involves a three-step sequence where the directing effects of the substituents are controlled at each stage.[7][8] This strategy ensures the formation of the n-propyl chain without rearrangement and directs the bromine atom to the correct meta position.
The overall workflow is as follows:
Caption: Optimal three-step synthesis workflow.
-
Friedel-Crafts Acylation : Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone. The acylium ion electrophile used in this reaction is resonance-stabilized and does not undergo rearrangement, thus guaranteeing the formation of a straight-chain keto-substituent.[9][10]
-
Electrophilic Aromatic Bromination : The acyl group of propiophenone is a deactivating, meta-directing group.[11] This electronic property is exploited to regioselectively install a bromine atom at the meta position relative to the acyl group by reacting propiophenone with bromine and a Lewis acid catalyst (e.g., FeBr₃).
-
Carbonyl Reduction : The final step is the reduction of the ketone functionality in 3-bromopropiophenone to a methylene (CH₂) group. This can be achieved under acidic conditions (Clemmensen reduction) or basic conditions (Wolff-Kishner reduction), yielding the target this compound.[12][13]
Detailed Experimental Protocols & Mechanistic Insights
Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone
This reaction attaches a propanoyl group to the benzene ring via an electrophilic aromatic substitution mechanism.[14]
Mechanism: The Lewis acid, AlCl₃, abstracts the chloride from propanoyl chloride to generate a resonance-stabilized acylium ion, a potent electrophile.[9][15] The nucleophilic π-system of benzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). Deprotonation restores aromaticity and yields the ketone product.
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap (to absorb HCl gas).
-
To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Add benzene (1.0 eq.) to the dropping funnel.
-
Add propanoyl chloride (1.0 eq.) to the benzene in the dropping funnel and mix.
-
Add the benzene/propanoyl chloride mixture dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude propiophenone, which can be purified by vacuum distillation.
Step 2: Electrophilic Bromination of Propiophenone
The deactivating nature of the meta-directing acyl group ensures high regioselectivity for bromination at the C3 position.[11]
Protocol:
-
In a flask protected from light, dissolve propiophenone (1.0 eq.) in a suitable solvent like glacial acetic acid or DCM.
-
Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃, 0.1 eq.).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (Br₂, 1.0 eq.) in the same solvent dropwise, keeping the temperature below 10 °C.
-
After addition, allow the mixture to stir at room temperature for several hours until the red-brown color of bromine disappears.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Extract the product into an organic solvent (e.g., diethyl ether), wash sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 3-bromopropiophenone can be purified by recrystallization or column chromatography.
Step 3: Reduction of 3-Bromopropiophenone
The choice between the Clemmensen and Wolff-Kishner reductions depends on the presence of other functional groups in the molecule. For this specific substrate, both are generally effective. The Clemmensen reduction is performed in strong acid[16][17], while the Wolff-Kishner is conducted under strong basic conditions.[13][18]
Protocol A: Clemmensen Reduction (Acidic Conditions)
-
Prepare zinc amalgam (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask fitted with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Add 3-bromopropiophenone (1.0 eq.) and heat the mixture to reflux with vigorous stirring for 6-12 hours. Additional portions of HCl may be required during the reflux.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with water, then with sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Purify the resulting this compound by vacuum distillation.
Protocol B: Wolff-Kishner Reduction (Basic Conditions)
-
To a flask equipped with a reflux condenser, add 3-bromopropiophenone (1.0 eq.), hydrazine hydrate (H₂NNH₂·H₂O, 3-4 eq.), and a high-boiling solvent like diethylene glycol.
-
Add potassium hydroxide (KOH, 3-4 eq.) pellets.
-
Heat the mixture to 120-140 °C for 1-2 hours to facilitate the formation of the hydrazone intermediate.
-
Increase the temperature to 190-210 °C, allowing water and excess hydrazine to distill off. Nitrogen gas will evolve.
-
Maintain this temperature for 3-4 hours until gas evolution ceases.
-
Cool the reaction mixture, dilute with water, and extract the product with diethyl ether or hexane.
-
Wash the combined organic layers with dilute HCl and then water, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by vacuum distillation.
Data Summary
Table 1: Summary of Synthetic Steps
| Step | Reaction | Reagents & Catalysts | Solvent | Typical Yield |
| 1 | Friedel-Crafts Acylation | Benzene, Propanoyl Chloride, AlCl₃ | Dichloromethane | 85-95% |
| 2 | Electrophilic Bromination | Propiophenone, Br₂, FeBr₃ | Acetic Acid | 80-90% |
| 3a | Clemmensen Reduction | 3-Bromopropiophenone, Zn(Hg), HCl | Toluene/Water | 70-85% |
| 3b | Wolff-Kishner Reduction | 3-Bromopropiophenone, H₂NNH₂, KOH | Diethylene Glycol | 75-90% |
Table 2: Properties of this compound
| Property | Value | Source |
| CAS Number | 19829-32-4 | [19][20] |
| Molecular Formula | C₉H₁₁Br | [21] |
| Molecular Weight | 199.09 g/mol | [21] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 96-100 °C at 17 Torr | [20] |
| Density | ~1.284 g/cm³ | [20] |
Safety and Handling
-
Benzene : A known carcinogen. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aluminum Chloride (Anhydrous) : Highly reactive with water, releasing HCl gas. Handle in a dry environment and quench with extreme care.
-
Bromine : Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Work in a fume hood and have a sodium bisulfite or thiosulfate solution ready for quenching spills.[22][23]
-
Hydrazine Hydrate : Toxic and a suspected carcinogen. Handle with appropriate PPE in a well-ventilated fume hood.
-
Strong Acids & Bases : Concentrated HCl and solid KOH are highly corrosive. Wear acid/base resistant gloves, lab coat, and eye protection.
Conclusion
The synthesis of this compound from benzene is successfully achieved through a strategic three-step process of Friedel-Crafts acylation, meta-directed bromination, and subsequent carbonyl reduction. This pathway effectively overcomes the challenges of carbocation rearrangement and achieves the desired meta-regiochemistry, which are insurmountable via more direct routes. The protocols provided herein are robust and reproducible, offering a reliable method for obtaining this key synthetic intermediate for further applications in research and development.
References
- 1. The alkylation of benzene with npropyl chloride in class 11 chemistry CBSE [vedantu.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Which of the following reaction sequence would be the best for synthesizi.. [askfilo.com]
- 8. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. youtube.com [youtube.com]
- 16. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 17. byjus.com [byjus.com]
- 18. Wolff-Kishner Reduction [organic-chemistry.org]
- 19. guidechem.com [guidechem.com]
- 20. This compound|lookchem [lookchem.com]
- 21. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Brominated Propylbenzene Precursors via Friedel-Crafts Acylation
Abstract
This technical guide provides a comprehensive overview of the synthesis of brominated propylbenzene, a key precursor in pharmaceutical and materials science research. The core of this synthesis is a two-step process beginning with the Friedel-Crafts acylation of bromobenzene to form a bromopropiophenone intermediate, followed by a reduction of the carbonyl group. This document offers a detailed mechanistic exploration, a critical analysis of experimental parameters, step-by-step protocols for both reaction stages, and a discussion on the inherent regioselectivity of the electrophilic aromatic substitution. The guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology.
Introduction
Substituted aromatic compounds are fundamental building blocks in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. 1-Bromo-propylbenzene isomers serve as versatile intermediates, enabling further molecular elaboration through cross-coupling reactions or nucleophilic substitution. The synthesis of these compounds is typically achieved through a reliable two-step sequence: the Friedel-Crafts acylation of an aromatic ring followed by the reduction of the resulting ketone.[1] This approach is often preferred over direct Friedel-Crafts alkylation, which is notoriously prone to carbocation rearrangements and polyalkylation.[2][3][4]
This guide focuses on the synthesis starting from bromobenzene. We will first delve into the Friedel-Crafts acylation with propanoyl chloride and a Lewis acid catalyst. A critical aspect of this reaction is understanding the directing effects of the bromine substituent, which dictates the isomeric distribution of the product. Subsequently, we will explore the reduction of the acyl group to an alkyl chain, comparing the Clemmensen and Wolff-Kishner reduction methods to provide a complete pathway to the target precursor.
Section 1: The Friedel-Crafts Acylation of Bromobenzene
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[2][4] The reaction of bromobenzene with propanoyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), serves as a robust method for forming a C-C bond.
Mechanistic Deep Dive
The reaction proceeds through the formation of a highly electrophilic acylium ion.[5]
-
Generation of the Electrophile : The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the propanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4]
-
Electrophilic Attack : The π-electron system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5]
-
Re-aromatization : A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[6]
Regioselectivity: The Role of the Bromo Substituent
A common misconception is that this pathway can be used to directly synthesize 1-bromo-3-propylbenzene. However, the bromine substituent on the benzene ring, while deactivating the ring towards electrophilic attack compared to benzene, is an ortho, para-director.[7] This is due to the interplay of two opposing electronic effects:
-
Inductive Effect (-I) : Bromine is highly electronegative and withdraws electron density from the ring through the sigma bond, deactivating it.
-
Resonance Effect (+R) : The lone pairs on the bromine atom can be delocalized into the ring, donating electron density. This donation preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions.
Consequently, the Friedel-Crafts acylation of bromobenzene yields a mixture of 1-bromo-4-propanoylbenzene (major product) and 1-bromo-2-propanoylbenzene (minor product) . The para isomer is favored due to reduced steric hindrance compared to the ortho position. The meta isomer is not formed in any significant quantity.
Causality in Experimental Design
-
Catalyst Choice : Aluminum chloride (AlCl₃) is a powerful and common Lewis acid for this reaction.[2] A stoichiometric amount is often required because both the acyl chloride reactant and the ketone product can form complexes with AlCl₃, temporarily deactivating the catalyst.[1]
-
Anhydrous Conditions : All reagents and glassware must be scrupulously dry. AlCl₃ reacts violently with water, which would deactivate the catalyst and halt the reaction.
-
Solvent : A non-reactive, dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane is typically used to dissolve the reactants and facilitate the reaction.[8]
Section 2: Reduction of the Acyl Group
To complete the synthesis of 1-bromo-propylbenzene, the carbonyl group of the bromopropiophenone intermediate must be reduced to a methylene (-CH₂-) group. Two primary methods are suitable for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.[1][9]
Choosing the Right Reduction Method
-
Clemmensen Reduction : This method utilizes zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[9][10] It is performed under strongly acidic conditions and is particularly effective for reducing aryl ketones.[11]
-
Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone intermediate using hydrazine (N₂H₄), followed by deprotonation and elimination of nitrogen gas under strongly basic conditions (e.g., KOH) at high temperatures.[9][10][12]
Rationale for Selection
For the reduction of a halogenated aryl ketone like 1-bromo-4-propanoylbenzene, the Clemmensen reduction is generally the more reliable choice . The C-Br bond is stable under the strong acidic conditions of the Clemmensen reduction.[13] Conversely, the strongly basic and high-temperature conditions of the Wolff-Kishner reduction could potentially lead to side reactions, such as nucleophilic aromatic substitution or elimination, although it can be used with careful control of conditions.[11][13]
Section 3: Detailed Experimental Protocols
Safety Precaution : These protocols involve corrosive and hazardous materials. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Friedel-Crafts Acylation of Bromobenzene
This protocol details the synthesis of the major isomer, 1-bromo-4-propanoylbenzene.
Reagents & Equipment:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromobenzene
-
Propanoyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice, concentrated HCl, saturated sodium bicarbonate solution, brine
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.
-
In the fume hood, carefully add anhydrous aluminum chloride (7.5 g, 56.2 mmol) to the flask, followed by 20 mL of anhydrous DCM.[8]
-
Add bromobenzene (3.74 g, 23.8 mmol) to the flask while stirring.[8]
-
Add propanoyl chloride (2.4 g, 26.0 mmol) to the dropping funnel with 10 mL of anhydrous DCM.
-
Cool the reaction flask in an ice bath to 0 °C.
-
Add the propanoyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by TLC.
-
Workup : Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a beaker containing 20 mL of concentrated HCl.[14] This will hydrolyze the aluminum complexes in a controlled manner.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 20 mL portions of DCM.
-
Combine all organic layers and wash sequentially with 2 M NaOH (2 x 20 mL), water (2 x 20 mL), and finally with brine (1 x 20 mL).[8][14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 1-bromo-4-propanoylbenzene.
-
Purify the product by vacuum distillation or recrystallization.
Protocol 2: Clemmensen Reduction of 1-bromo-4-propanoylbenzene
Reagents & Equipment:
-
Zinc dust (amalgamated)
-
Mercuric (II) Chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
1-bromo-4-propanoylbenzene
-
Toluene
-
Standard glassware for reflux and extraction
Procedure:
-
Prepare Zinc Amalgam : In a flask, add zinc dust (20 g) to a solution of mercuric chloride (2 g) in 20 mL of water and 1 mL of concentrated HCl. Swirl for 5 minutes, then decant the aqueous solution. Wash the resulting zinc amalgam with water.
-
To the flask containing the activated zinc amalgam, add 50 mL of water, 100 mL of concentrated HCl, and 10 mL of toluene.
-
Add the 1-bromo-4-propanoylbenzene (10.7 g, 50 mmol) to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically (every hour), add an additional 5 mL of concentrated HCl.
-
Workup : After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic (toluene) layer. Extract the aqueous layer with two 25 mL portions of toluene.
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution until neutral, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by rotary evaporation.
-
Purify the resulting 1-bromo-4-propylbenzene by vacuum distillation.
Section 4: Data and Workflow Visualization
Reagent Summary Table
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount Used |
| Bromobenzene | C₆H₅Br | 157.01 | 23.8 | 3.74 g (2.5 mL) |
| Propanoyl Chloride | C₃H₅ClO | 92.52 | 26.0 | 2.4 g (2.2 mL) |
| Aluminum Chloride | AlCl₃ | 133.34 | 56.2 | 7.5 g |
| 1-bromo-4-propanoylbenzene | C₉H₉BrO | 213.07 | - | (Product) |
| 1-bromo-4-propylbenzene | C₉H₁₁Br | 199.09 | - | (Final Product) |
Experimental Workflow and Mechanism Diagrams
Caption: Overall synthetic workflow for 1-bromo-4-propylbenzene.
Caption: Mechanism of the Friedel-Crafts Acylation of Bromobenzene.
Conclusion
The synthesis of 1-bromo-4-propylbenzene via a two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction is a highly effective and reliable method. This guide has detailed the underlying mechanisms, emphasizing the critical role of the bromine substituent in directing the acylation to the para position. The provided protocols are robust and have been designed with both yield and safety in mind. For researchers requiring the meta isomer (this compound), an alternative synthetic route not predicated on the electrophilic substitution of bromobenzene would be necessary. This methodology provides a solid foundation for producing key brominated aromatic precursors essential for further research and development.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. chegg.com [chegg.com]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 10. quora.com [quora.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Difference between Clemmensen reduction and Wolff–Kishner reduction ? | Sathee Forum [forum.prutor.ai]
- 13. reddit.com [reddit.com]
- 14. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
An In-Depth Technical Guide to the Clemmensen Reduction of 1-(3-bromophenyl)propan-1-one
This guide provides a comprehensive technical overview of the Clemmensen reduction, with a specific focus on its application to the synthesis of 1-bromo-3-propylbenzene from 1-(3-bromophenyl)propan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth mechanistic insights, detailed experimental protocols, and a critical evaluation of the reaction's scope and limitations.
Introduction: The Strategic Importance of Carbonyl to Methylene Reduction
In the landscape of synthetic organic chemistry, the deoxygenation of a carbonyl group to a methylene group is a pivotal transformation. This reduction is a key step in numerous synthetic pathways, particularly in the construction of alkylated aromatic compounds which are common motifs in pharmaceuticals and other functional materials. The Clemmensen reduction, first reported by Erik Christian Clemmensen in 1913, provides a powerful method to achieve this conversion under acidic conditions.[1] It is particularly effective for the reduction of aryl-alkyl ketones, such as those synthesized via Friedel-Crafts acylation.[1][2][3]
The specific transformation of 1-(3-bromophenyl)propan-1-one to this compound serves as an excellent case study to explore the nuances of the Clemmensen reduction. This reaction highlights the method's utility in producing alkylbenzenes while also demanding a careful consideration of the stability of other functional groups present in the molecule, in this case, the aryl bromide.
Mechanistic Considerations: A Reaction at the Metal's Surface
Despite its long history and widespread use, the precise mechanism of the Clemmensen reduction remains a subject of discussion.[2][4] The heterogeneous nature of the reaction, occurring at the surface of the zinc amalgam, makes mechanistic studies inherently challenging.[2] However, it is widely accepted that the reaction does not proceed through an alcohol intermediate, as alcohols are generally stable under Clemmensen conditions and do not yield alkanes.[5]
Two primary mechanistic pathways have been proposed: the carbanionic mechanism and the carbenoid mechanism.
-
Carbanionic Mechanism: This proposal suggests a direct attack of the zinc metal on the protonated carbonyl carbon, leading to the formation of organozinc intermediates. Subsequent protonation and elimination steps would then generate the final alkane.
-
Carbenoid Mechanism: This more widely accepted hypothesis posits the formation of a zinc-carbene intermediate on the surface of the zinc. This radical-like process is thought to be responsible for the deoxygenation.[5]
A unified view suggests a sequence of events occurring on the zinc surface, involving single electron transfers and the formation of organozinc species. The overall process can be conceptualized as depicted in the following diagram:
Caption: A generalized mechanistic pathway for the Clemmensen reduction.
Substrate Specificity and Potential Side Reactions: The Case of the Bromo Substituent
The Clemmensen reduction is performed under strongly acidic conditions, typically using concentrated hydrochloric acid.[2][3] This necessitates that the substrate be stable to these harsh conditions. For 1-(3-bromophenyl)propan-1-one, the primary concern is the stability of the carbon-bromine bond.
While hydrodehalogenation of aryl halides can occur under certain reductive conditions, the acidic medium of the Clemmensen reduction does not typically favor this side reaction for aryl bromides. Reductive dehalogenation of aryl bromides is more commonly observed with catalytic hydrogenation or under radical conditions.[6][7] The electron-withdrawing nature of the bromine atom can also influence the reactivity of the aromatic ring, but it is generally expected to be stable under these conditions.
It is crucial to consider alternative reduction methods for substrates that are sensitive to strong acids. The Wolff-Kishner reduction, which is carried out under basic conditions (hydrazine and a strong base), serves as a complementary method for such cases.[1][2]
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the Clemmensen reduction of an aryl-alkyl ketone and can be adapted for 1-(3-bromophenyl)propan-1-one. Both a traditional and a modified, milder procedure are presented.
Traditional Clemmensen Reduction
This protocol utilizes zinc amalgam and concentrated hydrochloric acid.
Materials and Reagents:
| Reagent/Material | Quantity (for 0.1 mol scale) | Purpose |
| 1-(3-bromophenyl)propan-1-one | 0.1 mol (21.5 g) | Substrate |
| Zinc, mossy | 2.5 mol (163.5 g) | Reducing agent |
| Mercuric chloride (HgCl₂) | 0.025 mol (6.8 g) | To form zinc amalgam |
| Concentrated Hydrochloric Acid (HCl) | 250 mL | Acidic medium |
| Toluene | 100 mL | Co-solvent (optional, for solubility) |
| Water | As needed | For washing |
| Saturated Sodium Bicarbonate Solution | As needed | To neutralize acid |
| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | Drying agent |
| Diethyl ether or Dichloromethane | As needed | Extraction solvent |
Experimental Workflow:
Caption: Workflow for the traditional Clemmensen reduction.
Step-by-Step Procedure:
-
Preparation of Zinc Amalgam: In a large flask, the mossy zinc is washed with 5% HCl to activate the surface. The acid is decanted, and a solution of mercuric chloride in water is added. The mixture is swirled for a few minutes. The aqueous solution is then decanted, and the amalgamated zinc is washed with water.
-
Reaction: The zinc amalgam, water, and concentrated hydrochloric acid are placed in a round-bottom flask equipped with a reflux condenser. The 1-(3-bromophenyl)propan-1-one is added (if it is a solid, it can be dissolved in a minimal amount of a co-solvent like toluene).
-
Reflux: The reaction mixture is heated to a vigorous reflux. Additional portions of concentrated HCl may need to be added during the course of the reaction to maintain the acidic conditions. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is carefully decanted from the unreacted zinc. The remaining zinc is washed with diethyl ether or dichloromethane.
-
Extraction: The combined aqueous layers are extracted with several portions of diethyl ether or dichloromethane.
-
Washing and Drying: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Modified (Anhydrous) Clemmensen Reduction
This milder procedure, adapted from a protocol for the reduction of cholestane-3-one, is suitable for substrates that may be sensitive to aqueous acid and high temperatures.
Materials and Reagents:
| Reagent/Material | Quantity (for 0.025 mol scale) | Purpose |
| 1-(3-bromophenyl)propan-1-one | 0.025 mol (5.4 g) | Substrate |
| Zinc dust, activated | 0.188 g-atom (12.3 g) | Reducing agent |
| Anhydrous diethyl ether or Acetic Anhydride | 150 mL | Solvent |
| Hydrogen chloride gas (dry) | Saturated solution | Acid catalyst |
| Crushed ice | As needed | For quenching |
| n-Hexane | As needed | For chromatography |
| Silica gel | As needed | For chromatography |
Experimental Workflow:
Caption: Workflow for the modified Clemmensen reduction.
Step-by-Step Procedure:
-
Preparation of Activated Zinc: Commercial zinc dust is stirred with 2% hydrochloric acid until the surface becomes bright. The aqueous solution is decanted, and the zinc is washed successively with distilled water, ethanol, acetone, and dry ether. The activated zinc is then dried under vacuum.
-
Reaction Setup: The 1-(3-bromophenyl)propan-1-one is dissolved in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a stirrer. The solution is cooled in an ice-salt bath.
-
Acidification: Dry hydrogen chloride gas is bubbled through the solution until it is saturated.
-
Addition of Zinc: The activated zinc dust is added portion-wise to the stirred solution, maintaining the temperature below 0°C.
-
Reaction: The mixture is stirred at 0°C for several hours, with the progress monitored by TLC.
-
Quenching and Work-up: The reaction mixture is poured slowly onto crushed ice. The ethereal layer is separated, and the aqueous layer is extracted with ether.
-
Washing and Drying: The combined organic layers are washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate.
-
Purification: After filtration and removal of the solvent, the crude product is purified by column chromatography on silica gel using a non-polar eluent such as n-hexane.
Safety Considerations
The Clemmensen reduction involves several hazards that must be addressed with appropriate safety precautions:
-
Mercury: Mercuric chloride is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. All mercury-containing waste must be disposed of according to institutional guidelines.
-
Concentrated Hydrochloric Acid: Concentrated HCl is corrosive and releases noxious fumes. It should be handled in a fume hood with appropriate PPE.
-
Hydrogen Gas: The reaction of zinc with acid produces flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.
-
Exothermic Reaction: The reaction can be exothermic. Proper cooling and controlled addition of reagents are necessary to prevent the reaction from becoming too vigorous.
Conclusion
The Clemmensen reduction is a classic and highly effective method for the deoxygenation of aryl-alkyl ketones to their corresponding alkanes. For the specific case of 1-(3-bromophenyl)propan-1-one, it offers a direct route to this compound, a valuable building block in organic synthesis. While the harsh acidic conditions require careful consideration of substrate stability, the bromo-substituent is generally expected to be inert. For sensitive substrates, modified, milder protocols or alternative reactions like the Wolff-Kishner reduction should be considered. By understanding the mechanistic principles, potential side reactions, and adhering to safe laboratory practices, the Clemmensen reduction can be a reliable and powerful tool in the synthetic chemist's arsenal.
References
- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. Clemmensen reduction [unacademy.com]
- 4. A Complete and Sustained Clemmensen Reduction Mechanism [article.sapub.org]
- 5. medium.com [medium.com]
- 6. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Navigating the Synthesis Landscape: A Technical Safety Guide to 1-Bromo-3-propylbenzene
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-propylbenzene is a halogenated aromatic compound that serves as a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structure allows for a variety of chemical transformations, making it a valuable building block for complex molecular architectures. However, like many reactive intermediates, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety data associated with this compound, grounded in authoritative sources, to empower researchers with the knowledge needed for its safe and effective use.
Section 1: Chemical and Physical Identity
A foundational aspect of chemical safety is the unambiguous identification of the substance. This compound is recognized by several identifiers across scientific and regulatory databases.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 19829-32-4 | [1][2][3] |
| Molecular Formula | C₉H₁₁Br | [1][2][3] |
| Molecular Weight | 199.09 g/mol | [1][2][4] |
| Boiling Point | 96-100 °C (at 17 Torr) | [2] |
| Density | ~1.284 g/cm³ (Predicted) | [2] |
| Canonical SMILES | CCCC1=CC(=CC=C1)Br | [2][3] |
| InChIKey | CXRVLYOHAQORCT-UHFFFAOYSA-N | [1][3][5] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.[1]
GHS Pictogram:
Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications indicate that the substance can cause reversible inflammatory effects upon contact with the skin, eyes, and respiratory tract. The causality behind this irritation lies in the chemical's ability to interact with and disrupt the biological tissues at the point of contact.
Section 3: The Hierarchy of Controls for Safe Handling
To mitigate the risks associated with this compound, a systematic approach to exposure control is essential. The hierarchy of controls, a fundamental concept in industrial hygiene, prioritizes the most effective measures.
Caption: Hierarchy of Controls for Exposure Prevention.
Detailed Protocols for Exposure Control:
-
Engineering Controls: The primary method for controlling exposure to this compound vapors and aerosols is through the use of adequate ventilation.
-
Protocol: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6][7] The fume hood should have a face velocity that meets institutional and regulatory standards to ensure vapors are effectively captured and exhausted.
-
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Personal Protective Equipment (PPE): PPE should be considered the last line of defense.
-
Protocol:
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards (e.g., OSHA's 29 CFR 1910.133 or European Standard EN166).[9][10]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6][11] Inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[6][10] However, in situations where engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
-
-
Section 4: Emergency Procedures - A Self-Validating System
In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are designed to be a self-validating system, ensuring that appropriate actions are taken to minimize harm.
Caption: First Aid Decision Tree for Exposure Incidents.
First-Aid Measures:
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air and keep them comfortable for breathing.[6][8][11] If breathing becomes difficult or symptoms persist, seek medical attention.[6][11]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][8][9] If skin irritation occurs or persists, seek medical advice.[9][11]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[6][8][11] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[6][8][11] It is crucial to seek immediate medical attention from an ophthalmologist.[12]
-
Ingestion: If swallowed, rinse the mouth with water.[6] Do NOT induce vomiting.[12][13] Seek immediate medical attention.[14]
Fire-Fighting Measures:
While this compound is not classified as flammable, it will burn.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[6][11]
-
Specific Hazards: During a fire, hazardous combustion products such as carbon monoxide, carbon dioxide, and hydrogen bromide gas can be produced.[9][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[6][9]
Section 5: Storage and Disposal
Proper storage and disposal are critical to long-term safety and environmental protection.
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[8][10]
-
Containers should be clearly labeled with the chemical name and all relevant hazard warnings.
Disposal Protocol:
-
Dispose of waste and empty containers in accordance with all local, regional, and national regulations.
-
Waste material should be treated as hazardous waste and disposed of through a licensed contractor. Do not allow the product to enter drains.[12][13]
Section 6: Toxicological and Ecological Information
Toxicological Summary:
The primary toxicological concerns for this compound are its irritant effects on the skin, eyes, and respiratory system, as established by its GHS classification.[1] There is limited publicly available data on the chronic toxicity, carcinogenicity, or reproductive toxicity of this specific compound. However, related bromo- and chloro-propanes have been noted for potential carcinogenic effects, suggesting that exposure should be minimized as a precautionary measure.[15] The symptoms of overexposure may include a burning sensation, coughing, wheezing, and headache.[12]
Ecological Information:
Data on the environmental fate and ecotoxicity of this compound is not extensively documented. However, related brominated aromatic compounds can be toxic to aquatic life.[12][13] Therefore, it is imperative to prevent the release of this chemical into the environment.[12] Spills should be contained and collected, and the material should not be allowed to enter drains or waterways.[12][16]
Conclusion
This compound is a valuable reagent in chemical synthesis, but its safe use demands a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing best practices through administrative controls, and utilizing appropriate personal protective equipment—researchers can effectively mitigate the risks of skin, eye, and respiratory irritation. A prepared and informed response to emergencies, guided by clear and logical procedures, further ensures a safe laboratory environment. This guide serves as a technical resource to empower scientists and drug development professionals to handle this compound with the diligence and respect it requires, fostering a culture of safety and scientific integrity.
References
- 1. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. 1-Bromo-3-isopropylbenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CAS#:19829-32-4 | Chemsrc [chemsrc.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Solubility Profile of 1-Bromo-3-propylbenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 1-Bromo-3-propylbenzene in a range of common organic solvents. As a key intermediate in the synthesis of various pharmaceutical compounds and organic materials, a thorough understanding of its solubility behavior is paramount for process optimization, reaction kinetics, and purification strategies. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive resource for researchers, chemists, and professionals in drug development. We delve into the physicochemical properties of this compound, explore predictive solubility models such as Hansen Solubility Parameters (HSP), and provide a detailed, self-validating experimental protocol for accurate solubility determination.
Introduction: The Significance of Solubility in Organic Synthesis
The solubility of a compound in a given solvent is a critical physical property that dictates its utility in a vast array of chemical applications. For a substituted aromatic compound like this compound, which serves as a versatile building block, its solubility profile governs crucial aspects of its application, including:
-
Reaction Medium Selection: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions. The solubility of this compound dictates the choice of solvent to achieve homogeneity and optimal reaction rates.
-
Purification and Recrystallization: Differences in solubility across various solvents are exploited in purification techniques such as recrystallization to isolate the compound from impurities.
-
Formulation and Drug Delivery: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvents is a key determinant of its bioavailability and the feasibility of different dosage forms.
-
Process Safety and Handling: Understanding solubility is crucial for the safe handling and storage of chemicals, as it influences factors like miscibility with other substances and the potential for phase separation.
This guide aims to provide a robust framework for understanding and experimentally determining the solubility of this compound, empowering researchers to make informed decisions in their synthetic and developmental endeavors.
Physicochemical Properties of this compound
A foundational understanding of the molecular properties of this compound is essential for predicting its solubility behavior. These properties influence the intermolecular forces at play between the solute and potential solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Br | --INVALID-LINK--[1] |
| Molecular Weight | 199.09 g/mol | --INVALID-LINK--[1] |
| Appearance | Liquid | Inferred from properties |
| Density | ~1.284 g/cm³ (predicted) | LookChem |
| Boiling Point | 96-100 °C at 17 Torr | LookChem |
| LogP (Octanol-Water Partition Coefficient) | 3.40 (predicted) | LookChem |
| Hydrogen Bond Donor Count | 0 | LookChem |
| Hydrogen Bond Acceptor Count | 0 | LookChem |
The structure of this compound, featuring a non-polar benzene ring and a propyl group, coupled with the moderately polar carbon-bromine bond, results in an overall molecule with low polarity. The high LogP value further indicates its lipophilic ("fat-loving") or hydrophobic ("water-fearing") nature. The absence of hydrogen bond donors and acceptors signifies that its primary intermolecular interactions will be van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in non-polar and weakly polar organic solvents and poor solubility in highly polar solvents like water.[2][3][4] For instance, the closely related compound bromobenzene is miscible with many organic solvents such as ethanol, diethyl ether, and benzene, but is insoluble in water.[2][5]
Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)
While experimental determination remains the gold standard, theoretical models can provide valuable predictive insights into solubility, aiding in solvent screening and reducing experimental workload. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting the miscibility and solubility of substances.[6] It is based on the concept that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonding.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7]
A smaller Ra value indicates a higher likelihood of solubility.
Estimated Hansen Solubility Parameters for this compound
| Parameter | Estimated Value (MPa⁰·⁵) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 4.5 |
| δH (Hydrogen Bonding) | 3.0 |
Hansen Solubility Parameters of Common Organic Solvents
The following table provides the HSP values for a selection of common organic solvents. Researchers can use these values in conjunction with the estimated HSP of this compound to predict solubility.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Source: Hansen Solubility Parameters: A User's Handbook and various online databases.[9]
By calculating the Ra value between this compound and each solvent, a qualitative prediction of solubility can be made. Solvents with a smaller Ra are expected to be better solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
This section provides a detailed, self-validating protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is adapted from established liquid-liquid solubility determination techniques.
Principle
The method involves preparing saturated solutions of this compound in the selected solvents at a constant temperature. An excess of the solute is added to the solvent and the mixture is agitated for a sufficient period to ensure equilibrium is reached. After allowing any undissolved solute to separate, a known volume of the saturated supernatant is carefully removed, diluted, and analyzed using a suitable analytical technique (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID or High-Performance Liquid Chromatography with UV detection - HPLC-UV) to determine the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC or analytical grade)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Glass vials with screw caps and PTFE septa
-
Thermostatic shaker or water bath with agitation capabilities
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Analytical balance (± 0.0001 g)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV Detector (HPLC-UV)
-
Autosampler vials
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Calibration Curve Preparation: a. Prepare a series of standard solutions of this compound in each of the chosen organic solvents, covering a range of concentrations expected for the solubility measurements. b. Analyze these standards using the chosen analytical method (GC-FID or HPLC-UV) to construct a calibration curve of instrument response versus concentration.
-
Sample Preparation and Equilibration: a. Into a series of glass vials, add a precisely weighed excess amount of this compound. b. To each vial, add a known volume (e.g., 5.00 mL) of the respective organic solvent. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C). e. Agitate the vials for a predetermined time (e.g., 24 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the minimum time required to reach a constant concentration.
-
Sampling and Analysis: a. After the equilibration period, allow the vials to remain stationary in the thermostatic bath for a sufficient time (e.g., 2 hours) to allow for complete phase separation of the undissolved solute. b. Carefully withdraw an aliquot (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a syringe. Be cautious not to disturb the undissolved layer. c. Immediately filter the withdrawn aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. d. Dilute the filtered sample to the mark with the same solvent. e. Analyze the diluted sample using the previously calibrated GC-FID or HPLC-UV method.[10][11][12][13][14]
-
Data Analysis and Reporting: a. From the calibration curve, determine the concentration of this compound in the diluted sample. b. Calculate the concentration in the original saturated solution by accounting for the dilution factor. c. Express the solubility in standard units, such as grams per 100 mL of solvent or moles per liter. d. Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results and report the average solubility with the standard deviation.
Self-Validation and Trustworthiness
To ensure the integrity of the obtained solubility data, the following self-validating steps are crucial:
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 48 hours). The solubility value should be constant at and after the point of equilibrium.
-
Purity of Materials: The purity of both the this compound and the solvents should be confirmed prior to the experiment, as impurities can significantly affect solubility.
-
Temperature Control: Precise and constant temperature control is critical, as solubility is highly temperature-dependent. The temperature of the thermostatic bath should be monitored and recorded throughout the experiment.
-
Analytical Method Validation: The chosen analytical method (GC-FID or HPLC-UV) should be validated for linearity, accuracy, and precision within the concentration range of the measurements.
Predicted and Qualitative Solubility Profile
While awaiting extensive experimental data, the following table summarizes the predicted and qualitative solubility of this compound in a selection of organic solvents based on theoretical principles and data from analogous compounds.
| Solvent | Polarity | Predicted Solubility | Rationale |
| n-Hexane | Non-polar | High | "Like dissolves like"; both are non-polar. |
| Toluene | Non-polar (Aromatic) | Very High | Both are aromatic hydrocarbons, leading to favorable π-π stacking interactions. |
| Diethyl Ether | Weakly Polar | High | The ether can engage in dipole-dipole interactions. |
| Acetone | Polar Aprotic | Moderate | The polarity mismatch may limit solubility. |
| Ethanol | Polar Protic | Moderate to Low | The hydrogen bonding network of ethanol may be disrupted by the non-polar solute. |
| Methanol | Polar Protic | Low | Higher polarity and stronger hydrogen bonding compared to ethanol, leading to lower solubility. |
| Water | Very Polar | Very Low / Insoluble | Significant mismatch in polarity and intermolecular forces. |
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing both theoretical prediction and practical experimental determination. By understanding the physicochemical properties of the solute and applying predictive models like Hansen Solubility Parameters, researchers can make informed initial assessments of suitable solvents. The detailed, self-validating experimental protocol outlined herein offers a robust methodology for obtaining accurate and reliable quantitative solubility data. Such data is invaluable for optimizing reaction conditions, developing efficient purification strategies, and advancing the use of this compound in pharmaceutical and materials science applications.
References
- 1. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. webqc.org [webqc.org]
- 5. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 8. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
Strategic Sourcing and Application of 1-Bromo-3-propylbenzene in Preclinical Research and Development
An In-depth Technical Guide for Researchers
As a Senior Application Scientist, the path from conceptualizing a novel therapeutic agent to its synthesis is paved with critical decisions. Among the most fundamental of these is the selection of raw materials. The quality of a single building block can dictate the success of a multi-step synthesis, influencing yield, purity, and ultimately, the viability of a drug candidate. This guide provides an in-depth analysis of 1-Bromo-3-propylbenzene (CAS No: 19829-32-4), a key intermediate in organic synthesis, focusing on its commercial sourcing, quality validation, and practical application for researchers in the pharmaceutical and biotechnology sectors.
The Synthetic Utility of this compound
This compound is an aromatic hydrocarbon featuring a propyl group and a bromine atom at the meta-position of the benzene ring.[1] Its significance in medicinal chemistry and drug development lies in its bifunctional nature. The propylphenyl moiety provides a lipophilic scaffold, often crucial for modulating a compound's interaction with biological targets, while the bromo-substituent serves as a versatile synthetic handle. This bromine atom is an excellent leaving group and a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and the formation of Grignard reagents.[2] The strategic introduction of the 3-propylphenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Commercial Supplier Landscape: A Comparative Analysis
The procurement of this compound requires careful evaluation of suppliers, as quality and documentation can vary significantly. The following table summarizes offerings from several key commercial suppliers catering to the research community.
| Supplier | Product Name/Grade | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 1-Bromo-3-isopropylbenzene, AldrichCPR | Not Specified | 250 mg | Sold "as-is" without analytical data provided; buyer assumes responsibility for confirming identity and purity. |
| AOBChem | This compound | 97% | 250mg - 100g | Provides basic safety information and purity specifications.[3] |
| Biosynth Carbosynth | This compound | Not Specified | 25 mg - 500 mg | Primarily offers smaller, research-focused quantities.[4] |
| BLD Pharm | This compound | Not Specified | Custom | Caters to a range of needs including scale-up manufacturing.[5] |
| Dana Bioscience | This compound | Not Specified | 250 mg | Standard supplier for research chemicals.[6] |
Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should always verify current specifications and availability directly with suppliers.
The Imperative of Quality Control: A Self-Validating System
For any synthetic protocol, the starting material is the first and most critical variable. Trustworthiness in a chemical supplier is established through robust documentation and consistent quality. When procuring this compound, a self-validating workflow must be implemented.
Decoding the Certificate of Analysis (CoA)
A Certificate of Analysis is the primary document attesting to a product's quality. While a specific CoA for this compound was not available for this guide, a researcher should expect it to contain key data points confirming identity and purity.[7] These typically include:
-
Appearance: Verifies the physical state and color against specifications.
-
Identity Confirmation: Usually performed by Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure.
-
Purity Assessment: Commonly determined by Gas Chromatography (GC), providing the area percentage of the main component. A minimum purity of 97% is a common standard for such reagents.[3]
Incoming Material Verification Workflow
Given that some suppliers, like Sigma-Aldrich for its AldrichCPR line, explicitly state they do not provide analytical data, in-house verification becomes non-negotiable. This ensures that the material entering your synthetic workflow is precisely what you expect it to be.
Caption: Workflow for sourcing and validating this compound.
Safe Handling and Storage Protocols
Adherence to safety protocols is paramount. The Globally Harmonized System (GHS) classifications for this compound indicate specific hazards that must be managed.
Hazard Identification and Mitigation
-
Physical and Chemical Properties:
-
Key Hazards:
-
Safety Precautions:
Storage and Stability
Proper storage is essential to maintain the integrity of the reagent.
-
Temperature: Store in a cool place. Some suppliers recommend refrigeration at 4-8°C.[3]
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place to prevent hydrolysis and reaction with atmospheric components.[9]
Application in Practice: A Suzuki Coupling Protocol
To illustrate the utility of this compound, we present a representative experimental protocol for a Suzuki cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl systems.
Objective: To synthesize 3-propyl-1,1'-biphenyl from this compound and phenylboronic acid.
Caption: Experimental workflow for a representative Suzuki coupling reaction.
Methodology:
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add degassed solvents, typically a mixture like toluene and water (e.g., 4:1 ratio). Causality: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 90-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate. Causality: The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel to yield the final product, 3-propyl-1,1'-biphenyl.
This protocol highlights how the integrity of the starting this compound is fundamental to achieving a clean reaction with high yield, minimizing the formation of difficult-to-remove impurities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. aobchem.com [aobchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. 19829-32-4|this compound|BLD Pharm [bldpharm.com]
- 6. danabiosci.com [danabiosci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Propylbenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. Propylbenzene, as a substituted arene, presents a case study in the interplay of electronic and steric effects that govern reaction outcomes. This guide provides a detailed examination of the core principles dictating the regioselectivity and reactivity of propylbenzene in EAS reactions. We will explore the mechanistic underpinnings of the propyl group's directing influence, analyze key transformations such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, and provide field-proven experimental protocols. The objective is to equip researchers with the foundational knowledge and practical insights required to predict and control the synthesis of substituted propylbenzene derivatives, which are valuable intermediates in medicinal chemistry and materials science.
The Fundamental Mechanism of Electrophilic Aromatic Substitution
At its core, the electrophilic aromatic substitution reaction proceeds via a two-step mechanism that temporarily disrupts and then restores the highly stable aromatic π-system.[1][2][3]
-
Generation and Attack: A potent electrophile (E⁺) is generated in situ. The nucleophilic π-electron cloud of the aromatic ring attacks this electrophile. This is the slow, rate-determining step as it breaks the aromaticity of the ring.[2][3]
-
Formation and Deprotonation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[3] In a subsequent fast step, a base removes a proton from the carbon atom bearing the electrophile, collapsing the C-H bond's electrons back into the ring and restoring aromaticity.[2][4]
This fundamental pathway is common to all EAS reactions, including nitration, halogenation, sulfonation, and the Friedel-Crafts reactions.[5]
Caption: The two-step mechanism of Electrophilic Aromatic Substitution.
The Role of the Propyl Group: A Study in Regioselectivity
The substituent already present on an aromatic ring profoundly influences the rate and regioselectivity of subsequent substitution reactions.[5][6] The n-propyl group is classified as a weakly activating, ortho, para-directing group.[7][8] This behavior is a direct consequence of two key electronic effects.
2.1. Electronic Directing Effects
-
Inductive Effect (+I): The sp³-hybridized carbon atoms of the propyl group are less electronegative than the sp²-hybridized carbons of the benzene ring.[9] This disparity leads to a net donation of electron density through the sigma bond framework towards the ring, a phenomenon known as a positive inductive effect (+I). This effect enriches the entire ring, making propylbenzene more nucleophilic and thus more reactive than benzene itself.[7][9]
-
Hyperconjugation: A more significant factor in directing substitution is hyperconjugation. This involves the overlap of the C-H σ-bonds on the carbon adjacent to the ring (the benzylic carbon) with the π-system of the ring.[10] This overlap further increases electron density at the ortho and para positions. Crucially, hyperconjugation provides significant stabilization to the sigma complex intermediate when the electrophile attacks at the ortho or para positions. As shown in the resonance structures below, attack at these positions allows for a resonance contributor where the positive charge is located on the carbon bearing the propyl group, forming a stable tertiary carbocation that is further stabilized by hyperconjugation.[11][12] Meta attack only produces secondary carbocations, resulting in a higher energy transition state.[11][12]
Caption: Resonance contributors for the arenium ion intermediate.
2.2. Steric Effects
While electronic effects favor both ortho and para positions, steric hindrance plays a critical role in determining the final product ratio.[13][14] The n-propyl group is sterically more demanding than a methyl or ethyl group. This bulkiness impedes the approach of the electrophile to the adjacent ortho positions.[15] Consequently, the para position, being more accessible, is often the site of the major product. This effect becomes more pronounced with larger electrophiles.
| Alkylbenzene | Nitration Product Distribution (% Ortho) | Nitration Product Distribution (% Para) |
| Toluene (-CH₃) | 58 | 38 |
| Ethylbenzene (-CH₂CH₃) | 45 | 49 |
| Isopropylbenzene (-CH(CH₃)₂) | 30 | 62 |
| tert-Butylbenzene (-C(CH₃)₃) | 16 | 73 |
| Data illustrates the trend of decreasing ortho substitution with increasing alkyl group size due to steric hindrance.[14] |
Key Electrophilic Aromatic Substitution Reactions of Propylbenzene
3.1. Nitration
The introduction of a nitro group (-NO₂) is a pivotal transformation, as the nitro group can be readily reduced to an amine, opening pathways to a vast array of functionalities.
-
Mechanism: The reaction requires a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[16][17] This electrophile is then attacked by the propylbenzene ring.[18][19]
Caption: Key steps in the nitration of propylbenzene.
-
Products: The reaction yields a mixture of 2-nitro-1-propylbenzene (ortho) and 4-nitro-1-propylbenzene (para), with the para isomer being the major product due to steric hindrance.[18] A minor amount of the meta isomer is also typically formed.
-
Preparation of Nitrating Mixture: In a 100 mL flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid (98%). To this, cautiously add 10 mL of concentrated nitric acid (70%) dropwise, ensuring the temperature is maintained below 20°C.
-
Reaction Setup: In a separate 250 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, cool 10 g (0.083 mol) of n-propylbenzene in an ice bath.
-
Reaction Execution: Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring. The rate of addition should be controlled to ensure the reaction temperature does not exceed 10°C.
-
Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with constant stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product mixture by GC-MS or ¹H NMR to determine the isomer distribution.
3.2. Halogenation
Halogenation involves the substitution of a hydrogen atom with a halogen (Cl, Br).
-
Mechanism: This reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination.[20][21] The catalyst polarizes the halogen-halogen bond, creating a potent electrophile (e.g., "Br⁺") that is attacked by the aromatic ring.
-
Products: The reaction produces a mixture of ortho- and para-halopropylbenzenes, with the para isomer predominating.
-
Important Distinction: It is critical to distinguish EAS ring halogenation from free-radical halogenation. In the presence of UV light or a radical initiator like N-Bromosuccinimide (NBS), halogenation occurs preferentially at the benzylic position of the propyl group, not on the ring.[22][23]
3.3. Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring.
-
Mechanism: The reaction is typically performed using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[24] Sulfur trioxide (SO₃) is a powerful electrophile that reacts directly with propylbenzene.
-
Products: The reaction yields ortho- and para-propylbenzenesulfonic acid.[25]
-
Reversibility: A key feature of sulfonation is its reversibility.[24] Heating a sulfonic acid in dilute aqueous acid can remove the -SO₃H group. This property is exploited in synthesis, where the sulfonic acid group can be used as a temporary "blocking group" to direct a subsequent substitution to a different position before being removed.[24]
3.4. Friedel-Crafts Reactions
Developed in 1877, the Friedel-Crafts reactions are fundamental C-C bond-forming processes.[26][27]
-
Alkylation: While Friedel-Crafts alkylation is a powerful tool, it has significant limitations when attempting to synthesize n-propylbenzene from benzene and a propyl halide (e.g., 1-chloropropane). The initial primary carbocation that forms will rapidly rearrange via a 1,2-hydride shift to the more stable secondary carbocation.[27][28] This results in the formation of isopropylbenzene (cumene) as the major product, not n-propylbenzene.[29] Furthermore, the alkylated product is more reactive than the starting material, often leading to undesirable polyalkylation.[27][30]
-
Acylation: Friedel-Crafts acylation provides a reliable solution to the rearrangement problem.
-
Mechanism: An acyl halide or anhydride reacts with a Lewis acid to form a resonance-stabilized acylium ion (R-C≡O⁺).[31][32] This electrophile does not undergo rearrangement.
-
Products: Acylation of propylbenzene with propanoyl chloride and AlCl₃ will yield a mixture of ortho- and para-propylpropiophenone, with the para isomer being the major product.[31]
-
Synthetic Advantage: The acyl group is electron-withdrawing and deactivates the ring, preventing further acylation reactions.[30] The resulting ketone can then be reduced to an alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This two-step sequence (acylation followed by reduction) is the premier synthetic route for preparing straight-chain alkylbenzenes like n-propylbenzene, successfully circumventing the carbocation rearrangement issue inherent in direct alkylation.[16][26][33]
-
Caption: Comparison of Friedel-Crafts pathways to alkylbenzenes.
Conclusion and Outlook
The electrophilic aromatic substitution of propylbenzene is a classic illustration of fundamental principles in organic chemistry. The propyl group acts as a weak activator and a reliable ortho, para director, governed by the combined forces of induction and hyperconjugation. However, its steric profile significantly favors substitution at the more accessible para position. Understanding these directing effects, along with the specific mechanisms and limitations of each major EAS reaction, is paramount for synthetic chemists. For professionals in drug development, where precise control over substituent placement is critical for modulating pharmacological activity, mastering these concepts allows for the rational design and efficient synthesis of target molecules. The strategic use of reactions like Friedel-Crafts acylation followed by reduction highlights how a deep mechanistic understanding can overcome synthetic hurdles to yield desired products with high fidelity.
References
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. reelmind.ai [reelmind.ai]
- 8. Directing Effects | ChemTalk [chemistrytalk.org]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 12. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 18. benchchem.com [benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. studymind.co.uk [studymind.co.uk]
- 24. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 25. What is 4-Poly(Propyl), Benzene Sulfonic Acid - Properties & Specifications [ccount-chem.com]
- 26. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 27. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 28. brainly.com [brainly.com]
- 29. m.youtube.com [m.youtube.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. homework.study.com [homework.study.com]
- 32. masterorganicchemistry.com [masterorganicchemistry.com]
- 33. reddit.com [reddit.com]
An In-Depth Technical Guide to Regioselectivity in the Bromination of Propylbenzene
Abstract
The bromination of propylbenzene is a fundamental transformation in organic synthesis that exemplifies the principles of regioselectivity. The outcome of this reaction is critically dependent on the chosen conditions, which dictate the underlying reaction mechanism. This guide provides a comprehensive analysis of the two primary mechanistic pathways: free-radical substitution and electrophilic aromatic substitution. We will explore the theoretical underpinnings, causal factors for experimental choices, and field-proven protocols to selectively achieve bromination at either the benzylic position of the alkyl side-chain or at the ortho and para positions of the aromatic nucleus. This document serves as a technical resource for chemists seeking to control and optimize the regioselective bromination of alkylbenzenes in a laboratory setting.
Introduction: The Duality of Propylbenzene's Reactivity
Propylbenzene presents two distinct regions for chemical attack by bromine: the sp³-hybridized carbons of the propyl side-chain and the sp²-hybridized carbons of the aromatic ring. The ability to selectively functionalize one region over the other is paramount in multi-step synthesis. This selectivity is not inherent to the molecule itself but is governed entirely by the reaction environment. By carefully selecting reagents and energy sources (heat, light), a chemist can steer the reaction down one of two divergent mechanistic pathways, leading to starkly different constitutional isomers. This guide will dissect these pathways to provide a clear framework for achieving predictable and high-yielding regioselective bromination.
Pathway A: Free-Radical Substitution for Benzylic Bromination
When the goal is to functionalize the alkyl side-chain, a free-radical pathway is employed. This reaction demonstrates remarkable selectivity for the benzylic position—the carbon atom directly attached to the benzene ring.
Mechanism and Rationale for Selectivity
The high regioselectivity of this reaction is a direct consequence of the stability of the intermediate radical species. The mechanism proceeds through a classic chain reaction:
-
Initiation: The reaction is initiated by heat or ultraviolet (UV) light, which causes the homolytic cleavage of a radical initiator or a small amount of molecular bromine (Br₂) to form bromine radicals (Br•).[1]
-
Propagation: A bromine radical abstracts a hydrogen atom from the propyl chain. This abstraction occurs preferentially at the benzylic position because the resulting benzylic radical is significantly stabilized by resonance with the adjacent aromatic ring.[2][3] The unpaired electron is delocalized over the entire π-system of the ring, lowering the energy of this intermediate.[2] This resonance-stabilized radical then reacts with a molecule of Br₂ to form the product, 1-bromo-1-phenylpropane, and a new bromine radical, which continues the chain.[4]
-
Termination: The reaction concludes when radicals combine.
The key to this selectivity is the C-H bond dissociation energy; benzylic C-H bonds are considerably weaker than other alkyl C-H bonds precisely because of the stability of the radical formed upon their cleavage.
References
theoretical calculation of 1-Bromo-3-propylbenzene spectral properties
An In-Depth Technical Guide to the Theoretical Calculation of 1-Bromo-3-propylbenzene Spectral Properties
Abstract
The accurate characterization of molecular structures is a cornerstone of modern chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable empirical data for structure elucidation. This guide presents a comprehensive framework for the theoretical calculation of these spectral properties, using this compound as a case study. By integrating quantum mechanical principles with robust computational workflows, researchers can predict spectral data that corroborates experimental findings, aids in the interpretation of complex spectra, and accelerates the identification of novel compounds. This document provides the theoretical underpinnings, step-by-step computational protocols, and a comparative analysis of calculated versus experimental data, establishing a self-validating system for spectral prediction.
Introduction: The Synergy of Computational and Experimental Spectroscopy
In the landscape of molecular analysis, NMR, IR, and MS are indispensable tools. NMR spectroscopy reveals the intricate carbon-hydrogen framework of a molecule, IR spectroscopy identifies its functional groups through their vibrational signatures, and mass spectrometry determines its molecular weight and fragmentation patterns. While experimental acquisition of these spectra is the gold standard, theoretical calculations have emerged as a powerful complementary approach.
Computational spectroscopy, primarily driven by Density Functional Theory (DFT), allows for the a priori prediction of spectral parameters.[1][2] This capability is invaluable for:
-
Structure Verification: Confirming a proposed structure by matching calculated spectra with experimental data.[3]
-
Spectral Assignment: Unambiguously assigning specific signals in complex experimental spectra to their corresponding atoms or functional groups.
-
Isomer Differentiation: Distinguishing between constitutional isomers that may exhibit subtle but significant spectral differences.
-
Understanding Structure-Property Relationships: Gaining deeper insight into how electronic and geometric factors influence spectral characteristics.
This guide provides a detailed methodology for calculating the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, a substituted aromatic compound representative of scaffolds commonly encountered in medicinal chemistry and materials science.
Theoretical Foundations of Spectral Calculations
The prediction of spectral properties is rooted in solving the Schrödinger equation for a given molecular structure. DFT has become the workhorse for such tasks, offering an optimal balance between computational accuracy and efficiency.[1]
-
NMR Spectroscopy: The chemical shift of a nucleus is determined by the local magnetic field it experiences, which is a sum of the external magnetic field and an induced field from the molecule's own electron density. This induced field "shields" the nucleus. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately compute these nuclear shielding tensors.[4][5] The calculated absolute shielding values (σ) are then converted to the universally recognized chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory:
δ_sample = σ_TMS - σ_sample[5]
-
Infrared Spectroscopy: IR absorption occurs when the frequency of incoming infrared radiation matches the natural vibrational frequency of a molecular bond or functional group. A computational frequency calculation determines the normal modes of vibration for a molecule at its optimized, minimum-energy geometry.[6][7] The output provides the vibrational frequencies (wavenumbers) and their corresponding intensities, which directly simulate the IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.[2]
-
Mass Spectrometry: The theoretical prediction of a complete mass spectrum is exceptionally complex due to the stochastic nature of fragmentation pathways following ionization. However, a qualitative prediction can be made by analyzing the molecular structure to identify the most probable fragmentation patterns. This involves identifying the molecular ion (M+) and predicting key fragments based on principles of chemical stability, such as the formation of stable carbocations or the loss of neutral molecules. For halogenated compounds, the isotopic distribution is a critical and predictable feature.[8][9]
Computational Workflow for Spectral Prediction
The following section details a validated, step-by-step protocol for the theoretical calculation of this compound's spectral properties. This workflow is designed to be executed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.
Diagram: Computational Spectroscopy Workflow
Caption: A flowchart of the computational protocol.
Experimental Protocol:
-
Structure Generation:
-
Obtain the structure of this compound. The SMILES string is CCCC1=CC(=CC=C1)Br.
-
Use a molecular editor (e.g., GaussView, Avogadro) to generate an initial 3D coordinate file.
-
-
Geometry Optimization:
-
Causality: The accuracy of all subsequent spectral calculations is critically dependent on starting from a realistic, low-energy molecular structure.
-
Method: Perform a geometry optimization using Density Functional Theory. A cost-effective and reliable level of theory for this purpose is B3LYP/6-31G(d) .
-
Validation: Ensure the optimization converges to a stationary point.
-
-
Vibrational Frequency Calculation:
-
Causality: This step serves two purposes: it validates that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides the data for the IR spectrum.
-
Method: Perform a frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d) ).
-
Output: A list of vibrational frequencies (cm⁻¹), their corresponding IR intensities, and the atomic motions for each mode.
-
-
NMR Shielding Calculation:
-
Causality: Higher accuracy is generally required for NMR predictions. The GIAO method is the standard for calculating magnetic shielding tensors.[4] A combination of the mPW1PW91 functional and the 6-31G(d,p) basis set has been shown to perform well for predicting ¹³C shifts.[3]
-
Method: Using the optimized geometry from Step 2, perform a single-point energy calculation with the NMR=GIAO keyword. A recommended level of theory is mPW1PW91/6-31G(d,p) .
-
Reference Calculation: Repeat the exact same calculation for Tetramethylsilane (TMS).
-
Conversion: Calculate the final chemical shifts (δ) for each nucleus using the formula δ = σ_TMS - σ_sample.
-
-
Mass Spectrum Fragmentation Analysis:
-
Causality: This is a theoretical exercise based on established principles of mass spectrometry fragmentation.
-
Molecular Ion: Identify the molecular weight of this compound (C₉H₁₁Br). The monoisotopic mass is approximately 198.00 Da.[10] Due to the natural abundance of bromine isotopes (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br), predict two molecular ion peaks of nearly equal intensity at m/z = 198 (M+) and m/z = 200 (M+2).
-
Key Fragmentations:
-
Benzylic Cleavage: Loss of an ethyl radical (•CH₂CH₃) to form a stable benzylic carbocation is a highly favorable pathway. This would result in a fragment at m/z = 169/171.
-
Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a C₉H₁₁⁺ fragment at m/z = 119.
-
Tropylium Ion Formation: Alkylbenzenes are known to rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z = 91.[11]
-
-
Calculated Spectral Data and Analysis
The following tables summarize the predicted spectral data for this compound based on the described computational workflow.
Diagram: this compound Structure with Atom Numbering
References
- 1. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Computing Anharmonic Infrared Spectra of Polycyclic Aromatic Hydrocarbons Using Machine-Learning Molecular Dynamics [arxiv.org]
- 7. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to 1-Bromo-3-propylbenzene: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3-propylbenzene, a substituted aromatic hydrocarbon with significant applications in organic synthesis and drug discovery. The document delves into the historical context of its synthesis, rooted in the foundational principles of electrophilic aromatic substitution. Detailed, field-proven synthetic protocols are presented, emphasizing strategies for achieving the specific meta-substitution pattern. Furthermore, this guide explores the compound's chemical properties, spectroscopic data for characterization, and its utility as a versatile building block in the development of novel chemical entities.
Introduction: The Strategic Importance of this compound
This compound (C₉H₁₁Br) is a valuable intermediate in organic synthesis, belonging to the class of bromoalkylbenzenes.[1] Its structure, featuring a bromine atom and a propyl group at the meta positions of a benzene ring, offers a unique combination of reactive sites for further chemical transformations. The bromine atom serves as a versatile handle for introducing a wide range of functional groups through reactions such as Grignard formation, cross-coupling reactions, and nucleophilic aromatic substitution. The propyl group, while relatively inert, influences the compound's physical properties and can play a role in the steric and electronic environment of the aromatic ring.
The strategic placement of the bromo and propyl groups in a meta-relationship is of particular interest in the design of complex organic molecules, including pharmaceuticals and agrochemicals. This substitution pattern is often crucial for achieving the desired biological activity and pharmacokinetic properties of a target molecule.
Historical Context: A Legacy of Foundational Organic Reactions
While a singular moment of "discovery" for this compound is not prominently documented, its existence and synthesis are a direct consequence of the development of several cornerstone reactions in organic chemistry during the 19th and early 20th centuries. The intellectual framework for its creation lies in the understanding of electrophilic aromatic substitution and the directing effects of substituents on a benzene ring.
The pioneering work of Charles Friedel and James Crafts in 1877 on the alkylation and acylation of aromatic rings laid the groundwork for introducing carbon chains onto a benzene nucleus.[2] However, the direct Friedel-Crafts alkylation of benzene with a propyl halide to selectively produce a meta-substituted product is synthetically challenging due to carbocation rearrangements and the ortho-, para-directing nature of alkyl groups.[3]
The key to synthesizing this compound lies in a multi-step approach that leverages the directing effects of different functional groups. This strategic synthesis is a testament to the ingenuity of early organic chemists in manipulating reaction pathways to achieve specific isomers.
Synthetic Strategies and Methodologies
The synthesis of this compound with high regioselectivity requires a carefully planned sequence of reactions. Direct bromination of propylbenzene would predominantly yield a mixture of ortho- and para-isomers. Therefore, indirect methods are employed to ensure the desired meta-substitution. Two primary and reliable synthetic routes are detailed below.
Route 1: Friedel-Crafts Acylation Followed by Reduction and Bromination
This is the most common and efficient laboratory-scale synthesis of this compound. The strategy involves introducing a meta-directing acyl group, followed by bromination, and finally, reduction of the acyl group to a propyl group.
Logical Workflow for Route 1:
Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.
Step-by-Step Experimental Protocol:
Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone
-
Causality: The Friedel-Crafts acylation is employed to introduce a propanoyl group onto the benzene ring.[4] The resulting ketone, propiophenone, contains a deactivating, meta-directing acyl group, which is crucial for the regioselectivity of the subsequent bromination step. This method avoids the carbocation rearrangements often observed in Friedel-Crafts alkylations.[3]
-
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene at 0-5 °C, slowly add propanoyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude propiophenone can be purified by vacuum distillation.
-
Step 2: Bromination of Propiophenone to 3'-Bromopropiophenone
-
Causality: The acyl group of propiophenone is a meta-director. Therefore, electrophilic aromatic substitution with bromine will occur primarily at the meta-position, yielding 3'-bromopropiophenone.
-
Protocol:
-
Dissolve propiophenone in a suitable solvent such as glacial acetic acid or dichloromethane.
-
To this solution, add a solution of bromine (Br₂) in the same solvent dropwise at room temperature, in the presence of a catalytic amount of iron(III) bromide (FeBr₃).
-
Stir the reaction mixture at room temperature until the bromine color disappears.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3'-bromopropiophenone, which can be purified by recrystallization or column chromatography.
-
Step 3: Clemmensen Reduction of 3'-Bromopropiophenone to this compound
-
Causality: The Clemmensen reduction is a classic method for reducing a ketone to an alkane under acidic conditions.[3] This step converts the meta-directing acyl group into the desired propyl group without affecting the bromo-substituent.
-
Protocol:
-
Prepare amalgamated zinc (Zn(Hg)) by treating zinc granules with a solution of mercury(II) chloride.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and 3'-bromopropiophenone.
-
Heat the mixture under reflux for several hours. Additional portions of hydrochloric acid may be added during the reaction to maintain the acidic conditions.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
The final product, this compound, is purified by vacuum distillation.
-
Alternative Reduction: Wolff-Kishner Reduction
For substrates that are sensitive to strong acid, the Wolff-Kishner reduction, which is performed under basic conditions, can be used as an alternative to the Clemmensen reduction.
-
Protocol:
-
Heat a mixture of 3'-bromopropiophenone, hydrazine hydrate, and a high-boiling solvent like diethylene glycol.
-
Add a strong base, such as potassium hydroxide, and continue to heat at a higher temperature to facilitate the decomposition of the intermediate hydrazone and the evolution of nitrogen gas.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the product as described for the Clemmensen reduction.
-
Route 2: Synthesis via Sandmeyer Reaction
An alternative synthetic route involves the diazotization of an appropriately substituted aniline followed by a Sandmeyer reaction. This approach offers a different strategy for introducing the bromo group.
Logical Workflow for Route 2:
Caption: Synthetic workflow for this compound via Sandmeyer reaction.
Step-by-Step Experimental Protocol:
Step 1: Nitration of Propylbenzene
-
Causality: The propyl group is an ortho-, para-director. Nitration of propylbenzene will yield a mixture of 2-nitro- and 4-nitro-propylbenzene. The desired 3-nitro-propylbenzene will be a minor product. This route is therefore less efficient for obtaining the pure meta-isomer. However, for the purpose of illustrating an alternative strategy, the subsequent steps are outlined.
Step 2: Reduction of the Nitro Group
-
Causality: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin and hydrochloric acid, or catalytic hydrogenation.
Step 3: Diazotization of 3-Propylaniline
-
Causality: The primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
Step 4: Sandmeyer Reaction
-
Causality: The diazonium salt is then treated with a solution of copper(I) bromide in hydrobromic acid. The diazonium group is an excellent leaving group (N₂) and is replaced by a bromine atom.
Physicochemical Properties and Spectroscopic Data
A thorough characterization of this compound is essential for its use in research and development. The following table summarizes its key physical properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁Br | [1] |
| Molecular Weight | 199.09 g/mol | [1] |
| CAS Number | 19829-32-4 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 96-100 °C at 17 Torr | |
| Density | ~1.284 g/cm³ (predicted) |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The spectrum of this compound is expected to show signals for the aromatic protons in the region of 7.0-7.5 ppm, a triplet for the benzylic methylene protons around 2.6 ppm, a sextet for the internal methylene protons of the propyl group around 1.6 ppm, and a triplet for the terminal methyl protons around 0.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound will show distinct signals for the aromatic carbons (with the carbon attached to the bromine being significantly shifted) and the three carbons of the propyl chain.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and the C-Br stretching frequency.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will correspond to the loss of the propyl group and other fragments.
Note: Specific spectral data can be found in various chemical databases and literature sources.
Applications in Research and Development
This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility stems from the ability to selectively functionalize the aromatic ring at the bromine-substituted position.
-
Pharmaceutical Synthesis: As an intermediate, it can be used in the synthesis of more complex molecules with potential therapeutic applications. The bromo group can be converted to a variety of other functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs. The propylbenzene moiety itself can contribute to the lipophilicity and binding interactions of a drug candidate.
-
Agrochemicals: Similar to its use in pharmaceuticals, this compound can serve as a precursor for the synthesis of novel pesticides and herbicides.
-
Materials Science: Bromo-substituted aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials. The bromine atom can be used as a site for polymerization or for introducing specific functionalities to tune the material's properties.
Conclusion
This compound, while not a compound of household recognition, represents a strategically important molecule in the field of organic chemistry. Its synthesis, though not a single-step process, is a classic example of how a deep understanding of reaction mechanisms and substituent effects can be used to achieve a specific, and often challenging, substitution pattern on an aromatic ring. The methodologies outlined in this guide, rooted in foundational reactions like the Friedel-Crafts acylation and Clemmensen reduction, provide reliable pathways for its preparation. As a versatile intermediate, this compound will continue to be a valuable tool for researchers and scientists in the ongoing quest for novel and improved chemical entities.
References
1-Bromo-3-propylbenzene IUPAC name and synonyms
An In-depth Technical Guide to 1-Bromo-3-propylbenzene: Synthesis, Properties, and Applications
Executive Summary
This compound is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in synthetic organic chemistry. Its utility is primarily derived from the strategic placement of the bromine atom at the meta-position relative to the propyl group, a configuration that requires a nuanced synthetic approach to overcome standard electrophilic substitution patterns. This guide provides an in-depth analysis of this compound, covering its nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol with an emphasis on regiochemical control, its reactivity in key chemical transformations, and its applications as a building block in research and drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical scaffold.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the foundation of reproducible science. This compound is systematically named according to IUPAC conventions, but is also known by several synonyms in commercial and laboratory settings.
-
IUPAC Name : this compound[1]
-
Chemical Structure :
(Image Source: PubChem CID 13821924)
-
Common Synonyms : 3-Bromophenylpropane, 1-bromo-3-n-propylbenzene, Benzene, 1-bromo-3-propyl-[1][3]
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and purification methods. The data presented below has been aggregated from validated chemical databases.
| Property | Value | Source |
| Molecular Weight | 199.09 g/mol | [1][2] |
| Exact Mass | 198.00441 Da | [1] |
| Appearance | Assumed to be a liquid at room temperature | N/A |
| Boiling Point | 96-100 °C (at 17 Torr) | LookChem[4] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | LookChem[4] |
| LogP (Octanol/Water) | 3.40 - 4.2 (Calculated) | [3] |
| SMILES | CCCC1=CC(=CC=C1)Br | [1] |
| InChIKey | CXRVLYOHAQORCT-UHFFFAOYSA-N | [1][3] |
Strategic Synthesis: Achieving Meta-Substitution
The synthesis of this compound is a classic example of strategic functional group manipulation to achieve a specific substitution pattern not accessible through direct reaction. Direct bromination of propylbenzene would preferentially yield a mixture of ortho and para isomers, as the alkyl (propyl) group is an ortho-, para-directing activator. To force the desired meta regiochemistry, a three-step sequence involving a meta-directing intermediate is employed.
Causality of the Synthetic Strategy
The key is the temporary introduction of an acyl group, which is strongly deactivating and a powerful meta-director. This group dictates the position of the subsequent bromination before being converted to the desired alkyl group. This approach ensures high regioselectivity and a pure final product.
Synthetic Workflow Diagram
Caption: Regioselective synthesis of this compound.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone [5][6][7][8]
-
Setup : A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet (to vent HCl), and a dropping funnel. The apparatus must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Reagents : To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM) or benzene itself if used in excess.
-
Addition : Cool the stirred suspension in an ice bath. Add propanoyl chloride (1.0 eq.) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction : After the addition is complete, add benzene (1.0 - 1.2 eq., if using a solvent) dropwise. Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then heat to a gentle reflux (approx. 40-50 °C) for an additional 1-2 hours to ensure completion.
-
Workup : Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated HCl to dissolve the aluminum salts. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude propiophenone. Purification can be achieved by vacuum distillation.
Step 2: Meta-Bromination of Propiophenone [9]
-
Setup : Use a similar setup as Step 1, protecting the reaction from light to prevent radical side reactions.
-
Reagents : Dissolve propiophenone (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or DCM). Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).
-
Addition : Add bromine (Br₂, 1.0 eq.) dropwise to the stirred solution. The characteristic red-brown color of bromine should dissipate as it is consumed. Gentle warming may be required to initiate the reaction. HBr gas will be evolved.
-
Reaction : Stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup : Pour the reaction mixture into a large volume of cold water containing a reducing agent (e.g., sodium bisulfite) to quench any excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting 3'-bromopropiophenone can be purified by recrystallization or chromatography.
Step 3: Clemmensen Reduction of 3'-Bromopropiophenone [10][11][12]
-
Catalyst Preparation : Prepare zinc amalgam (Zn(Hg)) by stirring zinc powder with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.
-
Setup : In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam.
-
Reaction : Add a solution of 3'-bromopropiophenone (1.0 eq.) in a solvent mixture of toluene and concentrated hydrochloric acid. Heat the mixture to a vigorous reflux with stirring for 6-12 hours. Periodically, add more concentrated HCl to maintain the acidic conditions.
-
Workup : After cooling, separate the organic (toluene) layer. Extract the aqueous layer with additional toluene. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent in vacuo. The final product, this compound, is purified by vacuum distillation.
-
Self-Validating System : The choice between Clemmensen (acidic) and Wolff-Kishner (basic) reduction provides an internal control.[10][13] If the molecule contains acid-sensitive groups, the Wolff-Kishner reduction using hydrazine (H₂NNH₂) and a strong base like KOH in a high-boiling solvent is the authoritative alternative.[13][14][15][16]
Key Chemical Reactions and Synthetic Utility
The true value of this compound for a synthetic chemist lies in the reactivity of the C-Br bond. This functionality allows the compound to serve as a versatile building block for constructing more complex molecular architectures, a common requirement in pharmaceutical synthesis.[17][18]
Core Transformations Diagram
Caption: Key synthetic transformations of this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions : The aryl bromide is an excellent substrate for numerous coupling reactions.[17]
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters introduces new aryl or vinyl groups, forming C-C bonds.
-
Buchwald-Hartwig Amination : Reaction with primary or secondary amines provides access to a diverse set of N-aryl compounds.
-
Sonogashira Coupling : Reaction with terminal alkynes yields substituted phenylacetylenes.
-
-
Grignard Reagent Formation : Reaction with magnesium metal in a dry ether solvent produces the corresponding Grignard reagent, 3-propylphenylmagnesium bromide. This powerful nucleophile can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.[18]
Applications in Research and Drug Discovery
Halogenated intermediates like this compound are foundational materials in the synthesis of Active Pharmaceutical Ingredients (APIs).[18] The 3-propylphenyl moiety can be found in various molecular scaffolds investigated for therapeutic potential. The bromine atom provides a reliable chemical handle to connect this moiety to other complex fragments during the drug design and development process.[17][19] While specific drugs containing this exact starting fragment may not be widely publicized, its structural analogues are prevalent, underscoring its importance as a scaffold for library synthesis in medicinal chemistry.
Spectroscopic Characterization (Predicted)
-
¹H NMR :
-
Aromatic Region (δ 7.0-7.5 ppm) : Four protons exhibiting a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.
-
Benzylic Protons (δ ~2.6 ppm) : A triplet corresponding to the two protons of the -CH₂- group adjacent to the ring, split by the neighboring methylene group.
-
Methylene Protons (δ ~1.6 ppm) : A sextet (or multiplet) for the two protons of the central -CH₂- group of the propyl chain.
-
Methyl Protons (δ ~0.9 ppm) : A triplet for the three protons of the terminal -CH₃ group.
-
-
¹³C NMR :
-
Aromatic Carbons (δ 120-145 ppm) : Six distinct signals are expected. The carbon bearing the bromine (C-Br) will be shifted to ~122 ppm, while the carbon attached to the propyl group (C-propyl) will be at ~144 ppm. The other four aromatic carbons will appear between 125-131 ppm.
-
Alkyl Carbons (δ 13-38 ppm) : Three signals corresponding to the propyl chain carbons (~38, 24, and 14 ppm).
-
-
Mass Spectrometry (EI) :
-
The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2 ) of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For C₉H₁₁Br, these peaks would appear at m/z 198 and m/z 200.
-
A major fragment would be the loss of the ethyl group (CH₂CH₃), leading to a prominent peak at m/z 169/171 (the benzylic carbocation).
-
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
-
GHS Hazard Statements :
-
Precautionary Measures :
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
References
- 1. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CAS#:19829-32-4 | Chemsrc [chemsrc.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4'-Bromo-3-(4-fluorophenyl)propiophenone | 875433-11-7 | Benchchem [benchchem.com]
- 10. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 12. Clemmensen_reduction [chemeurope.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. nbinno.com [nbinno.com]
- 18. pragnagroup.wordpress.com [pragnagroup.wordpress.com]
- 19. nbinno.com [nbinno.com]
- 20. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Formation of 3-Propylphenylmagnesium Bromide: A Detailed Protocol for Grignard Reagent Synthesis
Abstract
This application note provides a comprehensive, in-depth protocol for the preparation of the Grignard reagent, 3-propylphenylmagnesium bromide, from 1-bromo-3-propylbenzene. Grignard reagents are indispensable tools in synthetic organic chemistry, valued for their potent nucleophilicity in forming new carbon-carbon bonds.[1] This guide is tailored for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for each experimental choice. Adherence to the detailed safety and handling instructions is paramount for the successful and safe execution of this synthesis.
Introduction
Victor Grignard's discovery of organomagnesium halides, now famously known as Grignard reagents, revolutionized the field of organic synthesis, an achievement recognized with the Nobel Prize in Chemistry in 1912.[1] These reagents are formed by the reaction of an organohalide with magnesium metal, typically in an ethereal solvent.[2] The key to their utility lies in the reversal of polarity (umpolung) of the carbon atom attached to the halogen, transforming it from an electrophilic center to a strongly nucleophilic one.
The Grignard reagent derived from this compound, namely 3-propylphenylmagnesium bromide, is a valuable intermediate for introducing the 3-propylphenyl group into a target molecule. This moiety is of interest in medicinal chemistry and materials science. This protocol outlines a reliable method for its preparation, emphasizing anhydrous conditions and inert atmosphere techniques to ensure a high yield of the desired reagent.
Mechanistic Overview
The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. While the exact mechanism is still a subject of some discussion, it is generally accepted to involve radical intermediates.[2] The process can be summarized as the insertion of a magnesium atom into the carbon-halogen bond.[1] This is not a chain reaction. The magnesium metal, which has two valence electrons, transfers one electron to the carbon-halogen bond, leading to the formation of a radical anion which then fragments to form an organic radical and a halide ion. The organic radical then reacts with the magnesium(I) species on the metal surface to form the organomagnesium compound.
Reagents and Equipment
A summary of the necessary reagents with their relevant physical properties is provided in the table below. All glassware should be scrupulously dried in an oven at >120 °C overnight and assembled hot, or flame-dried under a stream of inert gas immediately before use to eliminate any adsorbed water.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Moles | Amount |
| Magnesium Turnings | Mg | 24.31 | 1090 | 1.74 | 0.11 | 2.67 g |
| This compound | C₉H₁₁Br | 199.09 | 96-100 (17 Torr) | ~1.284 | 0.10 | 19.91 g (15.5 mL) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 | - | 100 mL |
| Iodine | I₂ | 253.81 | 184.3 | 4.933 | catalytic | 1-2 small crystals |
Note: The boiling point of this compound is reported at reduced pressure.[3] It is a liquid at room temperature.
Experimental Protocol
Part 1: Rigorous Preparation for an Anhydrous Reaction
-
Glassware Preparation: A three-necked round-bottom flask (250 mL), a reflux condenser, and a pressure-equalizing dropping funnel are essential. All glassware must be free of water. This is achieved by oven-drying all components at a minimum of 120°C for several hours, ideally overnight, and assembling them while still hot, allowing them to cool under a positive pressure of an inert gas like nitrogen or argon.[4] Alternatively, flame-drying the assembled apparatus under vacuum and then backfilling with an inert gas is also a highly effective method.
-
Inert Atmosphere: The entire reaction must be conducted under an inert atmosphere to prevent the highly reactive Grignard reagent from being quenched by atmospheric oxygen and moisture.[5] A Schlenk line or a simple balloon setup with nitrogen or argon is required.
-
Reagent Preparation:
-
Weigh 2.67 g (0.11 mol) of magnesium turnings and place them in the reaction flask.
-
In the dropping funnel, prepare a solution of 19.91 g (15.5 mL, 0.10 mol) of this compound in 50 mL of anhydrous tetrahydrofuran (THF). Ensure the THF is truly anhydrous, preferably from a freshly opened bottle or a solvent purification system.
-
Part 2: Initiation and Formation of the Grignard Reagent
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[1] To activate the magnesium, add one or two small crystals of iodine to the flask containing the magnesium. The flask can be gently warmed with a heat gun until the purple iodine vapor is observed. The disappearance of the iodine color is an indicator of magnesium activation.
-
Initiation of the Reaction:
-
Add approximately 10 mL of the this compound/THF solution from the dropping funnel to the activated magnesium turnings.
-
Observe the reaction mixture closely. Signs of a successful initiation include the disappearance of the iodine color (if used), a gentle bubbling from the magnesium surface, and the appearance of a cloudy, grayish color. The reaction is exothermic, so a slight increase in temperature may also be noted.
-
If the reaction does not start, gentle warming with a heat gun or immersing the flask in a warm water bath may be necessary. In some cases, crushing a few pieces of magnesium with a dry glass rod can expose a fresh surface and initiate the reaction.
-
-
Controlled Addition: Once the reaction has initiated and is self-sustaining (gentle reflux), slowly add the remaining this compound solution from the dropping funnel dropwise. The rate of addition should be controlled to maintain a steady but gentle reflux.[5] If the reaction becomes too vigorous, the addition should be slowed or stopped, and the flask can be cooled with an ice-water bath.
-
Completion of the Reaction: After the addition is complete, the reaction mixture is typically stirred and gently refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted. The successful formation of the Grignard reagent is indicated by the disappearance of most of the metallic magnesium and the formation of a dark grey to brownish solution.
Part 3: Subsequent Use and Quenching
The prepared 3-propylphenylmagnesium bromide solution is typically used immediately in the next synthetic step.
For quenching and disposal of any residual Grignard reagent, the flask should be cooled in an ice bath, and a saturated aqueous solution of ammonium chloride (NH₄Cl) should be added slowly and cautiously with vigorous stirring. This is a highly exothermic process. Never add water directly to a large quantity of Grignard reagent. For waste disposal, the quenched solution should be treated as hazardous waste.
Experimental Workflow Diagram
Caption: A generalized workflow for the laboratory synthesis of 3-propylphenylmagnesium bromide.
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inadequate drying of glassware or solvent. - Passivated magnesium surface. | - Re-dry all glassware and use freshly distilled/opened anhydrous solvent. - Add a crystal of iodine and gently warm. - Crush some magnesium turnings with a dry glass rod. - Add a few drops of 1,2-dibromoethane as an entrainer. |
| Reaction starts but then stops | - Insufficiently activated magnesium. - Low concentration of the halide. | - Gently warm the mixture. - Add a small additional portion of the halide solution. |
| Formation of a white precipitate | - Reaction with atmospheric moisture or CO₂. | - Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Dark brown or black solution | - Overheating, leading to side reactions (e.g., Wurtz coupling). | - Control the rate of addition to maintain a gentle reflux. - Use an ice bath to moderate the reaction temperature if necessary. |
Safety Precautions
The formation and handling of Grignard reagents present several significant hazards that must be addressed with stringent safety protocols.
-
Flammability: The ethereal solvents used (e.g., THF, diethyl ether) are extremely flammable and have low flash points. All operations should be conducted in a certified chemical fume hood, and all potential ignition sources must be eliminated from the vicinity.[5]
-
Exothermic Reaction: The formation of Grignard reagents is a highly exothermic process. The potential for a runaway reaction is a serious concern. The reaction should be monitored continuously, and an ice bath must be readily available to cool the reaction if it becomes too vigorous.[5]
-
Reactivity with Water: Grignard reagents react violently with water and other protic sources. Strict anhydrous conditions must be maintained.[1] Accidental contact with water can lead to a fire and the release of flammable gases.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.
-
Quenching and Disposal: Quenching of Grignard reagents must be done with extreme care by slowly adding the reagent to a suitable quenching agent (e.g., saturated NH₄Cl solution) in an ice bath. Never add the quenching agent to the Grignard reagent. All waste must be disposed of according to institutional hazardous waste guidelines.
References
1-Bromo-3-propylbenzene as a precursor for pharmaceutical intermediates
An In-Depth Technical Guide to the Application of 1-Bromo-3-propylbenzene in the Synthesis of Pharmaceutical Intermediates
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a key building block in modern medicinal chemistry. Its unique structure, featuring a bromine atom on a propyl-substituted benzene ring, offers a versatile platform for constructing complex molecular architectures found in numerous therapeutic agents. This document details the fundamental properties, critical safety protocols, and key synthetic transformations that leverage this precursor, supported by field-proven insights and step-by-step experimental protocols.
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. This compound (C₉H₁₁Br) has emerged as a strategically important precursor due to the orthogonal reactivity of its functional groups.[1] The propyl chain provides a lipophilic scaffold common in many drug molecules, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. Concurrently, the bromine atom serves as a highly versatile synthetic handle. It is an excellent leaving group, enabling a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-couplings.[1]
This guide explores the most impactful applications of this compound, focusing on Grignard reactions, Suzuki-Miyaura couplings, and Buchwald-Hartwig aminations. Each section provides not only a detailed protocol but also the underlying mechanistic principles, empowering chemists to adapt and optimize these methods for their specific drug discovery programs.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and hazards associated with a reagent is a prerequisite for safe and effective experimentation.
Compound Properties
| Property | Value | Source |
| CAS Number | 19829-32-4 | [2][3][4] |
| Molecular Formula | C₉H₁₁Br | [2][3] |
| Molecular Weight | 199.09 g/mol | [2][4] |
| Appearance | Clear, colorless to almost colorless liquid | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | CCCC1=CC(=CC=C1)Br | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[2][5]
-
GHS Hazard Statements:
-
Precautionary Measures & Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Personal Protection: Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][6][7]
-
Handling: Avoid breathing mist, vapors, or spray.[5][6] Wash hands and any exposed skin thoroughly after handling.[7][8] Do not eat, drink, or smoke when using this product.[6] Keep containers tightly closed when not in use.[7]
-
Storage: Store in a well-ventilated, cool, and dry place, away from heat and open flames.[5][7]
-
Spill Management: In case of a spill, absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.[5][6] Prevent entry into drains or waterways.[6]
-
Core Synthetic Application: Grignard Reaction for C-C Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the creation of a highly nucleophilic organomagnesium reagent. Reacting this compound with magnesium metal produces 3-propylphenylmagnesium bromide, a potent nucleophile that can attack a wide range of electrophiles. This is particularly useful for synthesizing carboxylic acids, alcohols, and ketones.[9]
Application Note: Synthesis of 3-Propylbenzoic Acid
3-Propylbenzoic acid is a valuable intermediate for synthesizing esters and amides with potential biological activity. The protocol below details its preparation via the Grignard carboxylation of this compound. The Grignard reagent, being a strong base, requires strictly anhydrous conditions to prevent quenching by water.[9][10]
Experimental Protocol: Grignard Carboxylation
-
Apparatus Setup: Flame-dry all glassware (a three-necked round-bottom flask, condenser, and dropping funnel) under vacuum and assemble while hot.[10] Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.
-
Reagent Preparation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to help initiate the reaction.[10]
-
Grignard Formation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.[10] Gentle warming may be required to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color.[9] Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[11]
-
Carboxylation: After the magnesium has been consumed, cool the reaction mixture in an ice-salt bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard solution over crushed dry ice.
-
Work-up: Quench the reaction by slowly adding aqueous HCl (e.g., 3 M) until the solution is acidic and all solids have dissolved.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[12] Remove the solvent under reduced pressure to yield the crude 3-propylbenzoic acid, which can be further purified by recrystallization.
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery, allowing for the modular and efficient construction of complex molecules. This compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is one of the most powerful methods for creating C(sp²)-C(sp²) bonds to form biaryl scaffolds, a motif prevalent in pharmaceuticals.[13][14] The reaction couples an organoboron species (like a boronic acid) with an organohalide.[14] It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.[13]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or ethanol) and water.[13]
-
Reaction Execution: Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes. Seal the tube and heat the reaction mixture with vigorous stirring (e.g., 65-100 °C) for the specified time (typically 2-24 hours), monitoring by TLC or LC-MS.[13]
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing carbon-nitrogen bonds by coupling amines with aryl halides.[15] This reaction has become indispensable in medicinal chemistry for accessing aryl amines, a functional group present in a vast number of pharmaceuticals.[16] The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under mild conditions.[15]
Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, mix a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) in an anhydrous, deoxygenated solvent like toluene.
-
Reagent Preparation: In a separate oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).[17]
-
Reaction Execution: Add the solvent and the pre-formed catalyst solution to the Schlenk tube. Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Quench with water and dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
Summary and Outlook
This compound stands as a powerful and versatile precursor in the synthesis of pharmaceutical intermediates. Its capacity to undergo robust C-C and C-N bond-forming reactions allows for the efficient construction of diverse molecular scaffolds. The protocols detailed in this guide for Grignard, Suzuki-Miyaura, and Buchwald-Hartwig reactions provide a solid foundation for researchers. As catalyst technology continues to advance, the utility of fundamental building blocks like this compound will only expand, further enabling the discovery and development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aobchem.com [aobchem.com]
- 4. This compound | CAS#:19829-32-4 | Chemsrc [chemsrc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. bohr.winthrop.edu [bohr.winthrop.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki Coupling of 1-Bromo-3-propylbenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The construction of biaryl and substituted aromatic frameworks, common motifs in biologically active molecules, frequently relies on the robustness and predictability of the Suzuki coupling.
This application note provides a detailed guide for the selection of an optimal palladium catalyst system for the Suzuki coupling of 1-bromo-3-propylbenzene with a generic arylboronic acid. The presence of a moderately electron-donating and sterically influential propyl group on the aromatic ring presents a unique set of considerations for catalyst selection to ensure efficient and high-yielding coupling. We will delve into the mechanistic underpinnings of catalyst choice, provide a comparative analysis of suitable catalyst systems, and offer a detailed, field-proven experimental protocol.
The Catalytic Cycle: A Mechanistic Framework for Catalyst Selection
A thorough understanding of the Suzuki coupling catalytic cycle is paramount for rational catalyst selection. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The efficiency of each step is profoundly influenced by the nature of the palladium catalyst, specifically the ligands coordinated to the metal center.
For a substrate like this compound, the key challenges lie in achieving efficient oxidative addition and preventing unwanted side reactions. The propyl group, being a weak electron-donating group, can slightly deactivate the aryl bromide towards oxidative addition compared to electron-deficient systems.[4] Therefore, the choice of ligand is critical to promote this rate-limiting step.
Palladium Catalyst Selection for this compound
The choice of the palladium catalyst system, which comprises a palladium precursor and a ligand, is the most critical parameter for a successful Suzuki coupling. For substrates that are not highly activated, such as this compound, the use of bulky and electron-rich ligands is often necessary to achieve high catalytic activity.[5]
Palladium Precursors
Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts). While Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective, they require in-situ formation of the active Pd(0) species, which can sometimes be inefficient. For improved reliability and activity, especially with challenging substrates, the use of palladacycle precatalysts is highly recommended.
Ligand Selection: The Key to Success
The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For the Suzuki coupling of this compound, two main classes of ligands are particularly effective: bulky electron-rich phosphines and N-heterocyclic carbenes (NHCs).
1. Bulky, Electron-Rich Phosphine Ligands (Buchwald-type Ligands):
This class of ligands, developed by Stephen Buchwald and his group, has revolutionized palladium-catalyzed cross-coupling reactions. Their steric bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition, and facilitate the final reductive elimination step.[6]
2. N-Heterocyclic Carbene (NHC) Ligands (PEPPSI™-type Catalysts):
NHC ligands are strong σ-donors that form very stable bonds with palladium, leading to highly active and robust catalysts.[7] The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI™) catalysts are particularly noteworthy for their air and moisture stability, making them convenient to handle in a laboratory setting.[8]
Comparative Analysis of Recommended Catalyst Systems
The following table provides a comparative overview of recommended palladium catalyst systems for the Suzuki coupling of this compound. The selection is based on their proven efficacy with similar alkyl-substituted aryl bromides and sterically hindered substrates.
| Catalyst System | Palladium Precursor | Ligand | Key Advantages | Typical Loading (mol%) |
| Buchwald System 1 | Pd₂(dba)₃ | SPhos | Excellent for a broad range of aryl bromides, including those with moderate steric hindrance. | 1-2 |
| Buchwald System 2 | XPhos Pd G3 | XPhos | Highly active precatalyst, often effective at lower catalyst loadings and temperatures.[4] | 0.5-1.5 |
| NHC System | PdCl₂(IMes)-pyridine | IMes | Air and moisture stable precatalyst, high turnover numbers, effective for deactivated aryl bromides. | 1-3 |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki coupling of this compound with phenylboronic acid, a common coupling partner. Optimization of reaction parameters may be necessary for different boronic acids.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, deionized and degassed (1 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware (Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate
Reaction Setup and Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (Nitrogen or Argon).
-
Reaction Setup: To a Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), XPhos Pd G3 precatalyst (0.01 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the reaction vessel with a septum or screw cap and evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is crucial to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the vessel from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a strictly inert atmosphere. Use a fresh bottle of precatalyst. |
| Insufficiently strong base | Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Increase the temperature to 110-120 °C (ensure the solvent is appropriate for the temperature). | |
| Formation of Homocoupled Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a positive pressure of inert gas. |
| Protodeboronation (loss of boronic acid) | Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
Conclusion
The successful Suzuki coupling of this compound is readily achievable with the appropriate choice of a palladium catalyst system. The use of bulky, electron-rich phosphine ligands, such as those in the Buchwald family, or robust N-heterocyclic carbene ligands is highly recommended to overcome the moderate steric hindrance and electronic properties of the substrate. The provided experimental protocol, utilizing the XPhos Pd G3 precatalyst, offers a reliable and efficient starting point for the synthesis of a wide range of biaryl compounds derived from this compound. Careful attention to maintaining an inert atmosphere and appropriate selection of base and solvent are critical for achieving optimal results. This guide provides the necessary framework for researchers to confidently and successfully apply the Suzuki-Miyaura cross-coupling in their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. rsc.org [rsc.org]
- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
Application Notes and Protocols for Sonog-ashira Coupling of 1-Bromo-3-propylbenzene
Introduction: The Strategic Importance of Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium and copper co-catalyzed reaction has become indispensable for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction's appeal lies in its typically mild conditions, broad functional group tolerance, and high efficiency, making it a powerful tool for constructing sp²-sp carbon-carbon bonds.[4][5]
This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 1-bromo-3-propylbenzene, a common building block in organic synthesis. We will delve into the critical reaction parameters, the underlying mechanistic principles, and provide step-by-step procedures for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle: The Workhorse of C-C Bond Formation
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[7] The reactivity of the aryl halide is a key factor, with the general trend being I > OTf > Br > Cl.[7] Electron-withdrawing groups on the aryl halide can promote this step.[8]
-
Transmetalation: The palladium(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. This step transfers the alkyne group to the palladium center.[7]
-
Reductive Elimination: Finally, the resulting palladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[1]
The Copper Cycle: Activating the Alkyne
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[9]
-
Deprotonation and Copper Acetylide Formation: A base, usually an amine, deprotonates the terminal alkyne. The presence of the copper(I) salt is thought to increase the acidity of the alkyne's terminal proton, facilitating deprotonation.[9] This forms a copper acetylide intermediate, the key species that participates in the transmetalation step of the palladium cycle.[1]
It is important to note that while the copper co-catalyst generally increases the reaction rate, it can also lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[10] In cases where this is a significant issue, copper-free Sonogashira protocols have been developed.[10]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Optimizing Reaction Conditions for this compound
The success of a Sonogashira coupling hinges on the careful selection of several key parameters. For an aryl bromide like this compound, which is less reactive than the corresponding iodide, heating is often required.[1]
Choosing the Right Components
| Component | Typical Reagents | Role & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dppe)Cl₂], [Pd(dppp)Cl₂], [Pd(dppf)Cl₂][1] | The active catalyst is a Pd(0) species. Pd(II) precatalysts are reduced in situ.[1] The choice of phosphine ligands can influence reactivity.[11] |
| Copper (I) Co-catalyst | CuI, CuBr[12] | Increases the reaction rate by facilitating the formation of the copper acetylide.[1] Can be omitted in "copper-free" protocols to avoid alkyne homocoupling.[4] |
| Base | Amines (Et₃N, i-Pr₂NH, piperidine), Carbonates (K₂CO₃, Cs₂CO₃)[1][13] | Neutralizes the HX byproduct and facilitates the deprotonation of the terminal alkyne.[13] Amine bases can often double as the solvent.[1] |
| Solvent | DMF, THF, Toluene, Acetonitrile, Amine bases[12][14] | Aprotic solvents are commonly used. The choice can affect reaction rates and solubility of reagents.[14] |
| Terminal Alkyne | Phenylacetylene, 1-Octyne, Trimethylsilylacetylene, etc. | The coupling partner for the aryl bromide. The steric and electronic properties of the alkyne can influence reaction efficiency.[8] |
| Temperature | Room temperature to ~100 °C[1][11] | Aryl bromides generally require higher temperatures than aryl iodides.[1] Optimization is key to balance reaction rate and potential side reactions. |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene as a model reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Catalyst and Base Addition: Under a stream of inert gas, add bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous triethylamine (3.0 mmol, 3.0 eq.) and anhydrous THF (5 mL).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 60-70 °C and monitor the progress by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-phenyl-2-(3-propylphenyl)acetylene.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. books.lucp.net [books.lucp.net]
Special Application Note: Buchwald-Hartwig Amination of 1-Bromo-3-propylbenzene
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for the construction of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are key structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] This application note provides a detailed technical guide for the palladium-catalyzed amination of 1-Bromo-3-propylbenzene, a representative electron-neutral aryl bromide. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and provide insights into troubleshooting and optimization strategies to empower researchers in achieving high-yield, reproducible results.
Introduction: The Significance of C-N Bond Formation
The formation of C-N bonds is a fundamental transformation in organic chemistry.[4] Traditional methods for synthesizing aromatic amines often suffer from limitations such as harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[5] The advent of the Buchwald-Hartwig amination overcame many of these challenges, enabling the facile coupling of a wide array of amines with aryl halides and pseudohalides under relatively mild conditions.[4][5] This palladium-catalyzed cross-coupling reaction has become an indispensable tool for medicinal chemists and process development scientists.[2]
This guide focuses on the amination of this compound as a model system. The principles and protocols discussed herein are broadly applicable to a range of other aryl bromides, providing a solid foundation for researchers to adapt and apply this methodology to their specific synthetic targets.
Mechanism and Key Parameters
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[6][7]
The generally accepted catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[8][9] The reactivity order for aryl halides generally follows Ar-I > Ar-Br > Ar-Cl.[8]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[9]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
A visual representation of this catalytic cycle is provided below.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters:
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The interplay between the palladium source, ligand, base, and solvent is critical for achieving optimal results.
| Parameter | Common Choices & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃.[8] These are common Pd(II) and Pd(0) precursors that are readily available. Pre-formed palladium precatalysts are also widely used for their stability and ease of use. |
| Ligand | Bulky, electron-rich phosphine ligands are generally preferred.[1] Examples include XPhos, SPhos, and RuPhos.[10] These ligands facilitate both the oxidative addition and reductive elimination steps. |
| Base | Strong, non-nucleophilic bases such as NaOtBu and LHMDS are commonly employed.[9][11] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[8][11] |
| Solvent | Anhydrous, deoxygenated solvents are crucial. Toluene and 1,4-dioxane are frequently used.[9][10] Ethereal solvents like THF and DME are also viable options.[8] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[8] |
Experimental Protocol: Amination of this compound with a Secondary Amine
This protocol provides a general procedure for the coupling of this compound with a representative secondary amine, such as morpholine. Note: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials and Reagents:
-
This compound
-
Morpholine (or other secondary amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 1-2 mol%) and XPhos (e.g., 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add NaOtBu (typically 1.2-1.5 equivalents).
-
Solvent and Substrates: Add anhydrous toluene to the flask, followed by this compound (1.0 equivalent) and the secondary amine (1.1-1.2 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Troubleshooting and Optimization
Even with a well-defined protocol, challenges can arise. The following section provides guidance on common issues and strategies for optimization.
Caption: A logical workflow for troubleshooting common issues.
Common Issues and Solutions:
-
Low or No Yield:
-
Inert Atmosphere: Ensure the reaction is performed under strictly anaerobic and anhydrous conditions. Oxygen can deactivate the palladium catalyst.
-
Reagent Quality: Use high-purity, anhydrous solvents and fresh, finely powdered base. The quality of the base can significantly impact the reaction rate.[8]
-
Catalyst/Ligand Choice: For challenging substrates, screening different generations of Buchwald ligands may be necessary. For instance, aryl chlorides are generally less reactive than aryl bromides and may require more electron-rich and bulky ligands.[12][13]
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can be minimized by the appropriate choice of ligand and reaction conditions.[14]
-
Homocoupling of Aryl Halide: The formation of biaryl byproducts can sometimes be observed.[15] Optimizing the reaction temperature and catalyst loading can often suppress this side reaction.
-
-
Substrate-Specific Challenges:
-
Sterically Hindered Substrates: Coupling sterically demanding aryl halides or amines may require more active catalyst systems, higher temperatures, and longer reaction times.[12]
-
Functional Group Incompatibility: Strong bases like NaOtBu may not be compatible with certain functional groups such as esters or ketones.[10] In such cases, using weaker bases like K₂CO₃ or K₃PO₄ is recommended, although this may necessitate higher reaction temperatures.[10]
-
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can successfully apply this methodology to a wide range of substrates. The protocol and troubleshooting guide presented here for the amination of this compound serve as a practical resource for scientists in both academic and industrial settings, facilitating the efficient and reliable synthesis of important C-N coupled products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-propylbenzene
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of substituted alkenes, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction's broad functional group tolerance and its ability to construct complex molecular architectures from simpler precursors underscore its significance.[3] For its profound impact on synthetic chemistry, the Heck reaction was recognized with the 2010 Nobel Prize in Chemistry.[1]
This guide provides a detailed exploration of the Heck reaction, with a specific focus on the application of 1-Bromo-3-propylbenzene as the aryl halide component. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, and offer insights into reaction optimization and troubleshooting, thereby equipping researchers with the knowledge to confidently and successfully implement this powerful synthetic tool.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Heck reaction is rooted in a well-defined catalytic cycle involving palladium, which shuttles between the Pd(0) and Pd(II) oxidation states.[4] A comprehensive understanding of this cycle is paramount for rational optimization and troubleshooting.
The catalytic cycle can be dissected into four key steps:
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of an organopalladium(II) complex.[4] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[4]
-
Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium(II) center. This is followed by a migratory insertion of the aryl group into the alkene double bond, a step that forges the new carbon-carbon bond.[5]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species. This step is typically stereospecific and favors the formation of the more thermodynamically stable trans (E) isomer.[4]
-
Reductive Elimination and Catalyst Regeneration: In the final step, a base is required to neutralize the generated hydrobromic acid (HBr) and facilitate the reductive elimination of HBr from the palladium-hydride complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol provides a detailed methodology for a representative Heck reaction between this compound and styrene.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. | Notes |
| This compound | C₉H₁₁Br | 199.09 | 199 mg | 1.0 | 1.0 | Limiting Reagent |
| Styrene | C₈H₈ | 104.15 | 125 mg (137 µL) | 1.2 | 1.2 | Freshly distilled recommended |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 | Air-stable catalyst precursor[2] |
| Tri(o-tolyl)phosphine | P(o-tol)₃ | 304.37 | 12.2 mg | 0.04 | 0.04 | Ligand |
| Triethylamine | Et₃N | 101.19 | 210 µL | 1.5 | 1.5 | Base[2] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - | - | Anhydrous, polar aprotic solvent[2] |
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-baked 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (199 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas, such as nitrogen or argon, for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (5 mL) via syringe to dissolve the solids. Follow this with the addition of styrene (137 µL, 1.2 mmol) and triethylamine (210 µL, 1.5 mmol).[2]
-
Reaction: Immerse the flask in a preheated oil bath set to 100-120 °C. Stir the reaction mixture vigorously.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed. This typically takes 8-24 hours.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with water (3 x 15 mL) and brine (15 mL) to remove DMF and salts.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-1-propyl-3-styrylbenzene.[6]
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary for different substrates or to improve yield and efficiency.
| Parameter | Rationale for Choice & Optimization Strategy | Potential Issues & Troubleshooting |
| Catalyst System | Catalyst: Pd(OAc)₂ is a common and air-stable precursor. For less reactive bromides, more active pre-catalysts like Pd₂(dba)₃ may be beneficial.[2] Ligand: Bulky, electron-rich phosphine ligands like P(o-tolyl)₃ or P(t-Bu)₃ often enhance the rate of oxidative addition for aryl bromides.[2] The ligand-to-palladium ratio can also be optimized. | Palladium Black Formation: This indicates catalyst decomposition. Ensure a strictly inert atmosphere and consider using a more stabilizing ligand. Low Conversion: Increase catalyst loading (e.g., to 5 mol%) or switch to a more active catalyst/ligand system. |
| Base | Triethylamine is a common organic base. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective and may be advantageous in certain solvent systems.[4] The choice of base can influence reaction rate and side product formation. | Incomplete Reaction: Ensure the base is anhydrous and used in sufficient excess (at least 1.2 equivalents) to neutralize the HBr generated. |
| Solvent | Polar aprotic solvents like DMF or NMP are generally preferred as they effectively solvate the palladium complexes.[2] | Poor Solubility: If reactants are not fully dissolved, the reaction may be slow or incomplete. Consider alternative solvents like dioxane or toluene. |
| Temperature | Higher temperatures (100-140 °C) are often required for the Heck reaction of aryl bromides.[2] | Side Product Formation: If decomposition or side reactions are observed, try lowering the reaction temperature and extending the reaction time. |
Experimental Workflow Diagram
Figure 2: A generalized workflow for the Heck reaction.
Conclusion
The Mizoroki-Heck reaction is an indispensable tool in the arsenal of the synthetic chemist. The protocol and insights provided herein for the reaction of this compound offer a solid foundation for researchers to successfully employ this transformation. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and optimize the reaction for their specific needs, paving the way for the efficient synthesis of novel and valuable molecules.
References
functionalization of 1-Bromo-3-propylbenzene at the bromine position
An In-Depth Technical Guide to the Functionalization of 1-Bromo-3-propylbenzene at the Bromine Position
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the chemical modification of this compound. The focus is on leveraging the bromine atom as a versatile functional handle for constructing more complex molecular architectures, a common requirement in medicinal chemistry and materials science.
Introduction: The Strategic Importance of this compound
This compound is a valuable aromatic building block.[1][2][3] The presence of the propyl group provides lipophilicity and specific steric bulk, while the bromo substituent serves as a key reactive site for a multitude of powerful cross-coupling and organometallic reactions. The ability to selectively functionalize the C-Br bond opens a gateway to a diverse array of derivatives, including biaryls, aryl amines, alkynylated aromatics, and more, which are crucial scaffolds in the synthesis of pharmaceuticals and functional organic materials.
This document moves beyond simple procedural lists, offering insights into the causality behind experimental choices and providing self-validating protocols grounded in established chemical principles.
Essential Safety & Handling
Before commencing any experimental work, it is critical to consult the Safety Data Sheet (SDS). This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Many of the protocols described herein involve pyrophoric reagents (e.g., n-BuLi), air- and moisture-sensitive catalysts, and anhydrous solvents. Strict adherence to air-free techniques (e.g., Schlenk line or glovebox) is mandatory for safety and reaction success.
Part I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern synthetic organic chemistry for their reliability, mild conditions, and broad functional group tolerance. The C(sp²)-Br bond of this compound is an ideal substrate for these transformations.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or its ester derivatives.[4][5] This reaction is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and liquid crystals.
Causality & Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate species) is transferred to the palladium center, displacing the bromide. This step requires a base to activate the organoboron reagent.[4][6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 3-Propyl-4'-methyl-1,1'-biphenyl
This protocol details the coupling of this compound with 4-methylphenylboronic acid.
Materials & Reagents:
-
This compound (1.0 mmol, 199.1 mg)
-
4-Methylphenylboronic acid (1.2 mmol, 163.0 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methylphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and water to the flask via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield the desired product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common, effective, and relatively air-stable pre-catalyst system. |
| Ligand:Pd Ratio | 2:1 to 4:1 | Prevents palladium black precipitation and stabilizes the active catalyst. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the formation of the reactive boronate species.[4] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are common and often enhance reaction rates.[7] |
| Temperature | 80-110 °C | Provides thermal energy to overcome the activation barrier for oxidative addition. |
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the pharmaceutical industry.[8][9] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, under relatively mild conditions.[10]
Causality & Mechanistic Insight
Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[11] The subsequent steps involve the coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[8][11] The choice of ligand is critical and is often a bulky, electron-rich phosphine that facilitates the reductive elimination step.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-benzyl-3-propylaniline
This protocol details the coupling of this compound with benzylamine.
Materials & Reagents:
-
This compound (1.0 mmol, 199.1 mg)
-
Benzylamine (1.2 mmol, 128.6 mg, 131 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup (Glovebox): Inside a glovebox, weigh Pd₂(dba)₃, XPhos, and NaOtBu into a dry Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound and toluene. Finally, add benzylamine via syringe.
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-16 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford the desired N-arylamine.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) pre-catalysts. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for deprotonating the amine. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation. |
| Temperature | 80-110 °C | Facilitates the catalytic cycle, particularly the oxidative addition. |
C. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is a highly efficient method for forming a bond between a C(sp²) atom of an aryl halide and a C(sp) atom of a terminal alkyne.[12][13] The reaction is uniquely co-catalyzed by palladium and copper salts.[14]
Causality & Mechanistic Insight
The reaction involves two interconnected catalytic cycles.[12]
-
Palladium Cycle: Similar to other cross-couplings, it begins with the oxidative addition of this compound to Pd(0).
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base (typically an amine, which also acts as a solvent) to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The cycle concludes with reductive elimination from the palladium center to yield the aryl-alkyne product.[12]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 1-(phenylethynyl)-3-propylbenzene
Materials & Reagents:
-
This compound (1.0 mmol, 199.1 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Reagent Addition: Add THF and triethylamine, followed by this compound and phenylacetylene via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC. Reaction is typically complete in 1-6 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel (eluting with hexanes) to obtain the product.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available palladium catalysts. |
| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate. |
| Base | Et₃N, Diisopropylamine | Acts as both the base and often as a solvent.[12] |
| Solvent | THF, DMF, Toluene | Anhydrous solvent to dissolve reagents. |
| Temperature | Room Temp. to 60 °C | The reaction is often efficient at room temperature.[12] |
Part II: Organometallic Transformations
Formation of Grignard or organolithium reagents transforms the electrophilic carbon of the C-Br bond into a potent nucleophile, enabling reactions with a vast range of electrophiles.
D. Grignard Reagent Formation & Reaction
The Grignard reaction is a classic organometallic method for forming carbon-carbon bonds.[15] It involves the reaction of an organohalide with magnesium metal to form a highly nucleophilic organomagnesium compound (Grignard reagent).[16]
Causality & Mechanistic Insight
The formation of 3-propylphenylmagnesium bromide involves the insertion of magnesium metal into the C-Br bond. This process occurs on the surface of the magnesium, which is often coated with a passivating layer of magnesium oxide that must be activated.[16] Common activators include iodine or 1,2-dibromoethane.[16] The resulting Grignard reagent, often depicted as R-MgBr, is a strong base and a strong nucleophile, readily attacking electrophilic centers like carbonyls.[15][17]
Caption: Experimental workflow for Grignard reagent formation and reaction.
Experimental Protocol: Synthesis of 3-Propylbenzoic Acid
Materials & Reagents:
-
Magnesium turnings (1.2 mmol, 29.2 mg)
-
This compound (1.0 mmol, 199.1 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Iodine (one small crystal)
-
Carbon dioxide (CO₂, from dry ice or a cylinder)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a condenser, addition funnel, and stir bar under a stream of inert gas.
-
Activation: Add magnesium turnings and the iodine crystal to the flask. Gently heat with a heat gun until violet iodine vapors are observed. Allow to cool.
-
Reagent Preparation: Dissolve this compound in 5 mL of dry THF and place it in the addition funnel.
-
Initiation: Add ~1 mL of the bromide solution to the magnesium. Stir. The reaction should initiate, indicated by the disappearance of the iodine color, cloudiness, and gentle refluxing of the THF. If it doesn't start, gentle heating may be required.[18]
-
Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir at room temperature for 1 hour.
-
Carboxylation: Cool the flask in an acetone/dry ice bath. Bubble CO₂ gas through the solution or carefully add crushed dry ice pellets until the exothermic reaction ceases.
-
Work-up: Allow the mixture to warm to room temperature. Quench by slowly adding 1 M HCl until the solution is acidic and all solids have dissolved.
-
Purification: Extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 3-propylbenzoic acid. Recrystallization may be necessary for further purification.
E. Halogen-Lithium Exchange & Reaction
Halogen-lithium exchange is a powerful method for generating organolithium compounds, which are generally more reactive than their Grignard counterparts.[19] The reaction typically involves treating an aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.[20]
Causality & Mechanistic Insight
The reaction is an equilibrium process where the more stable organolithium is favored. Since the sp²-hybridized carbanion of the aryllithium is more stable than the sp³-hybridized carbanion of n-BuLi, the equilibrium lies far to the right. The reaction must be conducted at low temperatures (typically -78 °C) to prevent side reactions, such as attack of the alkyllithium on the solvent (THF) or reaction with the propyl side chain.[21][22] The resulting 3-propylphenyllithium is a potent nucleophile that reacts rapidly with a wide range of electrophiles.[20]
Experimental Protocol: Synthesis of 1-(3-propylphenyl)propan-1-ol
Materials & Reagents:
-
This compound (1.0 mmol, 199.1 mg)
-
n-Butyllithium (1.1 mmol, 1.6 M solution in hexanes, 0.69 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Propionaldehyde (1.2 mmol, 70 mg, 87 µL)
Procedure:
-
Setup: To a flame-dried, inert gas-filled Schlenk flask, add this compound and dry THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe. Stir the solution at -78 °C for 1 hour.[20]
-
Electrophile Addition: Add propionaldehyde dropwise to the cold solution. Stir for an additional 30 minutes at -78 °C.
-
Quench: Remove the flask from the cold bath and quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude alcohol by column chromatography on silica gel.
References
- 1. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:19829-32-4 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. reddit.com [reddit.com]
Application Note: Generation and Utility of 3-Propylphenyllithium via Lithiation of 1-Bromo-3-propylbenzene for Nucleophilic Substitution
Abstract
Organolithium reagents are cornerstone nucleophiles and superbases in modern organic synthesis, enabling the formation of complex carbon-carbon bonds.[1][2] This application note provides a comprehensive guide to the generation of 3-propylphenyllithium from 1-bromo-3-propylbenzene via a lithium-halogen exchange reaction. We delve into the mechanistic underpinnings, critical process parameters, and safety protocols essential for handling these pyrophoric reagents. Furthermore, we present detailed, field-proven protocols for the subsequent use of 3-propylphenyllithium in two distinct nucleophilic substitution pathways: direct addition to a carbonyl electrophile and a more selective SN2 coupling via a transmetalation-derived organocuprate intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Introduction
The creation of carbon-carbon bonds is the central tenet of organic synthesis. Among the vast arsenal of available methods, those employing organolithium reagents are prized for their high reactivity and broad utility.[2] These reagents, characterized by a highly polarized carbon-lithium bond, behave as potent carbanion sources, making them exceptional nucleophiles and strong bases.[1]
A primary route to functionalized aryllithium compounds is the lithium-halogen exchange reaction. This method allows for the regioselective generation of an aryllithium species from a corresponding aryl halide, a transformation that is often difficult to achieve through direct deprotonation (metalation).[1][3] The exchange is remarkably fast, even at cryogenic temperatures, making it ideal for creating thermally sensitive intermediates.[4] This note focuses on the lithiation of this compound, a versatile building block, to generate 3-propylphenyllithium, which can then be intercepted by a variety of electrophiles to construct more complex molecular architectures.
The Core Reaction: Lithium-Halogen Exchange
The conversion of this compound to 3-propylphenyllithium is achieved by treatment with an alkyllithium reagent, typically n-butyllithium (n-BuLi). This reaction is not a simple substitution but a permutational interconversion.
Mechanism and Rationale
The lithium-bromine exchange proceeds through the formation of a transient ate-complex.[5] The nucleophilic alkyl group of n-BuLi attacks the bromine atom of the aryl bromide. This equilibrium process forms a higher-order organometallic species which can then collapse to furnish the more thermodynamically stable 3-propylphenyllithium and n-butyl bromide. The equilibrium favors the formation of the aryllithium because the lithium atom is stabilized on the more electronegative sp²-hybridized carbon of the benzene ring compared to the sp³-hybridized carbon of the butane.
Critical Experimental Parameters
Optimization of organolithium reactions requires careful control over several parameters to maximize yield and minimize side reactions.[6]
-
Temperature: This is the most critical factor. Lithium-halogen exchange is extremely fast and highly exothermic.[4] Reactions are typically conducted at cryogenic temperatures (-78 °C or lower) to dissipate heat effectively, prevent decomposition of the organolithium reagent, and suppress side reactions. For instance, at higher temperatures, n-BuLi can deprotonate ethereal solvents like tetrahydrofuran (THF).[7]
-
Solvent: Anhydrous, aprotic solvents are mandatory. Diethyl ether and THF are common choices. It is imperative to use freshly distilled or commercially available anhydrous solvents, as trace water will violently quench the organolithium reagent.[8]
-
Atmosphere: n-Butyllithium and the resulting aryllithium product are highly reactive towards oxygen and moisture.[9][10] All manipulations must be performed under an inert atmosphere of dry argon or nitrogen using either a Schlenk line or an inert atmosphere glovebox.[10]
-
Reagent Quality: The concentration of commercial n-BuLi solutions can decrease over time. For precise work, it is advisable to titrate the n-BuLi solution prior to use to determine its exact molarity.
Applications in Nucleophilic Substitution
The generated 3-propylphenyllithium is a powerful synthetic intermediate. Its utility can be harnessed in two primary ways: direct reaction with electrophiles or conversion to a less reactive, more selective organometallic reagent via transmetalation.
Direct Nucleophilic Addition
As a "hard" nucleophile and strong base, 3-propylphenyllithium readily attacks polarized, sterically accessible electrophiles. It is particularly effective for additions to carbonyl compounds.
-
Aldehydes and Ketones: Reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols.[11]
-
Carbon Dioxide: Quenching the aryllithium with solid carbon dioxide (dry ice) followed by an acidic workup yields a carboxylic acid.[12]
-
Limitations: The high basicity of organolithium reagents can be problematic. With substrates like alkyl halides, they often favor elimination (E2) pathways over substitution (SN2).
Transmetalation to Organocuprates for Enhanced Selectivity
To overcome the limitations of high basicity and enhance selectivity, the aryllithium can be converted into a "softer" nucleophile. This is commonly achieved through transmetalation with a copper(I) salt (e.g., CuI, CuBr) to form a lithium diorganocuprate, also known as a Gilman reagent.[1][13]
2 ArLi + CuI → Ar₂CuLi + LiI
These organocuprate reagents are significantly less basic and are the reagents of choice for SN2 reactions with primary and secondary alkyl halides, as well as for 1,4-conjugate additions to α,β-unsaturated carbonyl systems.[14]
Experimental Protocols
MANDATORY Safety Precautions
-
Pyrophoric Hazard: n-Butyllithium is extremely pyrophoric and reacts violently with water, oxygen, and other protic sources, often igniting upon exposure to air.[10] All operations must be conducted under an inert atmosphere.[9]
-
Personal Protective Equipment (PPE): A fire-retardant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves are mandatory at all times.[15]
-
Handling: Use syringes and cannulas that have been dried in an oven and cooled under an inert atmosphere for transfers. Never draw air into a syringe containing n-BuLi.
-
Spills: Keep a container of dry sand or vermiculite within arm's reach to smother small fires or spills.[16] Do not use water or a CO₂ extinguisher on an organolithium fire.
-
Quenching: Unused reagents and reaction mixtures must be quenched carefully at low temperatures by the slow addition of a less reactive alcohol like isopropanol, followed by ethanol, and finally water.
Protocol A: Synthesis of 1-Phenyl-1-(3-propylphenyl)methanol via Nucleophilic Addition
This protocol details the generation of 3-propylphenyllithium and its subsequent reaction with benzaldehyde.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 199.09 | 1.99 g | 10.0 | 1.0 |
| Anhydrous THF | - | 50 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 | 1.1 |
| Benzaldehyde | 106.12 | 1.06 g | 10.0 | 1.0 |
Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon. Fit the flask with a rubber septum and a temperature probe.
-
Reagent Addition: Add this compound (1.99 g, 10.0 mmol) to the flask, followed by anhydrous THF (40 mL) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution, 11.0 mmol) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may become cloudy. Stir the mixture at -78 °C for 1 hour.
-
Electrophile Addition: In a separate, dry vial, dissolve benzaldehyde (1.06 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the aryllithium mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 1 hour.
-
Quench: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
Protocol B: Synthesis of 1-Benzyl-3-propylbenzene via an Organocuprate Intermediate
This protocol demonstrates the transmetalation to a cuprate for a selective SN2 coupling with benzyl bromide.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 199.09 | 1.99 g | 10.0 | 1.0 |
| Anhydrous THF | - | 50 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 | 1.1 |
| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 5.0 | 0.5 |
| Benzyl Bromide | 171.04 | 1.71 g | 10.0 | 1.0 |
Procedure:
-
Aryllithium Formation: Follow steps 1-4 from Protocol A to generate the 3-propylphenyllithium solution at -78 °C.
-
Transmetalation: In a single portion, add copper(I) iodide (0.95 g, 5.0 mmol) to the cold aryllithium solution. The mixture will likely change color (often to a dark or yellow suspension). Stir at -78 °C for 30 minutes, then allow it to warm to -30 °C and stir for an additional 30 minutes to ensure complete cuprate formation.
-
Electrophile Addition: Cool the reaction back to -78 °C. Add benzyl bromide (1.71 g, 10.0 mmol) dropwise.
-
Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir overnight.
-
Quench and Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and 2M aqueous NH₃ (50 mL) and stir vigorously until the copper salts are dissolved in the aqueous layer (which will turn deep blue).
-
Extraction: Transfer to a separatory funnel and extract with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Summary and Outlook
The lithiation of this compound is a robust and versatile method for generating a key aryllithium intermediate. By carefully controlling reaction conditions and adhering to strict safety protocols, 3-propylphenyllithium can be reliably produced and utilized in subsequent C-C bond-forming reactions. The choice to use the aryllithium directly or to perform a transmetalation to a softer organocuprate allows chemists to tailor the reactivity of the intermediate to the specific electrophile, providing access to a wide range of substituted aromatic products. This strategic flexibility underscores the enduring power of organolithium chemistry in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. Organolithium Reagents [sigmaaldrich.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. enhs.uark.edu [enhs.uark.edu]
Application Notes and Protocols: A Guide to the Synthesis of Substituted Biphenyl Compounds Using 1-Bromo-3-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Biphenyls and the Role of 1-Bromo-3-propylbenzene
Substituted biphenyls are a class of organic compounds that form the structural core of numerous molecules with significant applications in medicinal chemistry, materials science, and agrochemicals.[1][2] Their unique stereochemical properties, arising from hindered rotation around the central carbon-carbon single bond (atropisomerism), make them valuable scaffolds in drug design and asymmetric catalysis.[3] In the pharmaceutical industry, the biphenyl moiety is a key pharmacophore in a range of therapeutic agents, including the antihypertensive "sartan" drugs.
The synthesis of these vital compounds often relies on robust and versatile cross-coupling methodologies. Among these, the Suzuki-Miyaura coupling reaction stands out as a powerful and widely used tool for the formation of carbon-carbon bonds.[4][5][6] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide offers high functional group tolerance, mild reaction conditions, and the use of relatively non-toxic reagents.[5]
This compound serves as a key building block in the synthesis of a variety of 3-propyl-substituted biphenyl derivatives. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the propyl group allows for the introduction of a lipophilic moiety that can modulate the physicochemical properties of the final compound, such as its solubility and membrane permeability. This application note provides a comprehensive guide to the use of this compound in the synthesis of substituted biphenyls via the Suzuki-Miyaura coupling, covering the reaction mechanism, detailed experimental protocols, and practical considerations for successful synthesis.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) complex.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center and displacement of the halide.[5]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biphenyl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using this compound and phenylboronic acid to synthesize 3-propylbiphenyl.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Phenylboronic acid | ≥97% | Commercially Available | --- |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Should be finely powdered. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Ethanol | 200 proof | Commercially Available | --- |
| Deionized Water | --- | --- | Degas before use. |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | --- | --- | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying. |
| Round-bottom flask | --- | --- | Flame-dried before use. |
| Condenser | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Inert gas supply (Argon or Nitrogen) | --- | --- | --- |
Reaction Setup and Procedure
References
Application Note: A Detailed Protocol for the Palladium-Catalyzed Negishi Coupling of 1-Bromo-3-propylbenzene
Introduction: The Strategic Importance of Negishi Coupling
The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the array of transition metal-catalyzed cross-coupling reactions, the Negishi coupling, developed by Nobel laureate Ei-ichi Negishi, stands out as a particularly powerful and versatile method.[1][2] This reaction forges C-C bonds by coupling an organozinc reagent with an organic halide or triflate, typically catalyzed by a palladium or nickel complex.[3][4]
Key advantages of the Negishi coupling include its high reactivity, excellent functional group tolerance, and broad substrate scope, which encompasses the coupling of sp³, sp², and sp hybridized carbon centers.[2][3] Unlike other coupling methods that may require harsh conditions or strong bases, the Negishi reaction often proceeds under mild conditions, preserving sensitive functional groups commonly found in pharmaceutical intermediates and complex natural products.[5][6] The organozinc reagents, while sensitive to air and moisture, are more reactive than their organoboron (Suzuki) or organotin (Stille) counterparts, often leading to faster and more efficient reactions.[1]
This application note provides a comprehensive, field-proven protocol for a representative C(sp²)-C(sp³) Negishi coupling: the reaction of 1-bromo-3-propylbenzene with an alkylzinc halide. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step procedure from reagent preparation to product purification, designed for successful implementation in a research setting.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Negishi coupling is rooted in a well-defined catalytic cycle centered on a palladium(0) species. Understanding this cycle is critical for troubleshooting and optimizing the reaction. The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][6]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (this compound). This step oxidizes the palladium from Pd(0) to a Pd(II) species. The rate of this step generally follows the trend I > OTf > Br >> Cl.[3]
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) intermediate and a zinc halide salt. This step is typically very fast, which is a key advantage of the Negishi reaction.[7]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. For this to occur, the organic ligands must be in a cis orientation to each other.[1][3]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Design: Rationale and Component Selection
A successful Negishi coupling hinges on the careful selection of each component. The choices outlined below are based on established principles to maximize yield and minimize side reactions.
-
Organohalide (this compound): As an aryl bromide, this substrate is a common and effective coupling partner. Aryl bromides offer a good balance of reactivity and stability, being more reactive than aryl chlorides but typically more cost-effective than aryl iodides.[3]
-
Organozinc Reagent (Propylzinc Bromide): For this C(sp²)-C(sp³) coupling, propylzinc bromide is a suitable partner. Organozinc reagents are highly sensitive to air and moisture, so they are almost always prepared fresh (in situ) or used immediately after preparation.[1][8] The preparation from 1-bromopropane and activated zinc is a standard and reliable method.[9] The presence of lithium chloride (LiCl) can be beneficial, as it helps to break up zinc clusters and solubilize organozinc species, thereby increasing reactivity.[10]
-
Catalyst System (Palladium Precatalyst and Ligand):
-
Palladium Source: A Pd(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ is a common choice as a pre-formed Pd(0) complex, an alternative and often more robust approach is to generate the active catalyst in situ.[11] Using a stable Pd(II) precatalyst like Pd(OAc)₂ or a palladacycle in combination with a phosphine ligand is a modern and highly effective strategy.[5][12]
-
Ligand: The ligand is arguably the most critical component, stabilizing the palladium center and modulating its reactivity. For C(sp²)-C(sp³) couplings, bulky, electron-rich monophosphine ligands are often superior. They promote the reductive elimination step, which can be slow for sp³-coupled products, and help prevent undesirable side reactions like β-hydride elimination.[6][13] While simple triphenylphosphine (PPh₃) can be used, specialized biarylphosphine ligands like CPhos or SPhos have demonstrated superior performance, providing higher yields and selectivity, especially for challenging substrates.[10][12][13]
-
-
Solvent (Anhydrous Tetrahydrofuran - THF): THF is the solvent of choice for most Negishi couplings. Its ability to dissolve the organometallic reagents and catalyst complexes, combined with its relatively low boiling point and inertness under the reaction conditions, makes it ideal. It is absolutely critical that the solvent is anhydrous, as any water will rapidly quench the organozinc reagent.[9]
Detailed Experimental Protocol
This protocol details the coupling of this compound with in situ prepared propylzinc bromide.
Safety Precautions:
-
Organozinc reagents are highly air and moisture-sensitive and may be pyrophoric.[14] All steps involving their preparation and use must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[15]
-
All glassware must be flame- or oven-dried before use to remove residual moisture.
-
Anhydrous solvents are mandatory.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Zinc dust (<10 micron) | Zn | 65.38 | 327 mg | 5.0 | Must be activated prior to use. |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | ~50 µL | ~0.47 | For zinc activation. |
| 1-Bromopropane | C₃H₇Br | 122.99 | 0.37 mL | 4.0 | Coupling partner for organozinc formation. |
| This compound | C₉H₁₁Br | 199.09 | 398 mg | 2.0 | Limiting reagent.[16] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 (1 mol%) | Palladium precatalyst. |
| CPhos (Ligand) | C₃₃H₄₆N₂P₂ | 544.69 | 24.0 mg | 0.044 (2.2 mol%) | Buchwald ligand.[10] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~20 mL | - | Main reaction solvent. |
| Saturated aq. NH₄Cl | NH₄Cl | - | ~20 mL | - | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction solvent. |
| Brine | NaCl (aq) | - | ~30 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | For drying the organic layer. |
Step-by-Step Procedure
Part A: Preparation of Propylzinc Bromide (R²-ZnX)
-
Zinc Activation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add zinc dust (327 mg, 5.0 mmol). Seal the flask, and evacuate and backfill with argon three times.
-
Add 5 mL of anhydrous THF via syringe. To the stirred suspension, add 1,2-dibromoethane (~50 µL). The suspension should be gently warmed with a heat gun until bubbling is observed, indicating activation. Allow the mixture to cool to room temperature.
-
Organozinc Formation: Slowly add a solution of 1-bromopropane (0.37 mL, 4.0 mmol) in 3 mL of anhydrous THF to the activated zinc suspension over 10 minutes.
-
Stir the resulting mixture at 40 °C for 2-3 hours. The formation of the organozinc reagent is complete when most of the zinc has been consumed. The resulting greyish solution of propylzinc bromide is used directly in the next step.
Part B: The Negishi Coupling Reaction
-
Catalyst Preparation: In a separate flame-dried 100 mL Schlenk flask under argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and CPhos (24.0 mg, 0.044 mmol).
-
Add 5 mL of anhydrous THF and stir at room temperature for 15 minutes. A color change should be observed as the active catalyst forms.
-
Addition of Aryl Bromide: To the catalyst mixture, add this compound (398 mg, 2.0 mmol) dissolved in 2 mL of anhydrous THF via syringe.
-
Coupling: Slowly add the freshly prepared propylzinc bromide solution from Part A to the catalyst/aryl bromide mixture via cannula over 15-20 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots, quenching them with water, extracting with EtOAc, and analyzing the organic layer.
Part C: Work-up and Purification
-
Quenching: Once the reaction is complete (disappearance of starting material), cool the flask to 0 °C in an ice bath. Slowly and carefully add 20 mL of saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a hexanes/EtOAc gradient) to afford the pure product, 1,3-dipropylbenzene.
Experimental Workflow Diagram
Caption: General experimental workflow for the Negishi coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive organozinc reagent (moisture/air contamination).2. Inactive catalyst.3. Insufficient reaction temperature or time. | 1. Ensure all glassware is rigorously dried and the system is under a positive pressure of inert gas. Use high-quality anhydrous solvents. Prepare the organozinc reagent fresh before use.2. Use fresh, high-purity catalyst and ligand. Ensure proper pre-formation if generating the catalyst in situ.3. Incrementally increase the reaction temperature (e.g., to 80 °C) or extend the reaction time. |
| Formation of Homocoupled Side Products (e.g., Biphenyl derivative) | 1. Catalyst decomposition.2. Side reactions involving the organozinc reagent. | 1. Use a more robust ligand or a different palladium precatalyst.[5]2. Ensure slow addition of the organozinc reagent to the reaction mixture. |
| Formation of Protodearylated Product (Propylbenzene) | Quenching of the organozinc reagent by a proton source (e.g., water) before coupling. | Re-verify the anhydrous nature of all reagents and solvents. Ensure the inert atmosphere is maintained throughout the reaction. |
References
- 1. Negishi Coupling | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi_coupling [chemeurope.com]
- 5. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organozinc Reagents [sigmaaldrich.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of 3-Propylphenylboronic Acid from 1-Bromo-3-propylbenzene
Introduction
3-Propylphenylboronic acid is a valuable building block in organic synthesis, particularly in the creation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its utility is prominent in the development of novel pharmaceutical compounds and advanced materials. This application note provides a detailed, reliable protocol for the synthesis of 3-propylphenylboronic acid from the readily available starting material, 1-bromo-3-propylbenzene. The described method utilizes a lithium-halogen exchange followed by electrophilic trapping with triisopropyl borate, a robust and scalable approach for the preparation of arylboronic acids.[4][5][6]
Reaction Principle
The synthesis proceeds via a two-step sequence. First, this compound undergoes a lithium-halogen exchange with n-butyllithium at low temperature to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophilic boron source, triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired 3-propylphenylboronic acid. The choice of n-butyllithium is critical for achieving a rapid and efficient lithium-halogen exchange, a common strategy for preparing organolithium reagents.[7]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity | Supplier |
| This compound | C₉H₁₁Br | 199.09 | 5.00 g | 25.1 | 98% | Sigma-Aldrich |
| n-Butyllithium | C₄H₉Li | 64.06 | 11.0 mL | 27.6 | 2.5 M in hexanes | Sigma-Aldrich |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 6.62 mL | 27.6 | 98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | 2 M aqueous solution | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | ≥99.5% | Sigma-Aldrich |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
Workflow Diagram
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. ethz.ch [ethz.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-propylbenzene
Welcome to the technical support center for the synthesis of 1-Bromo-3-propylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who require a reliable synthesis of this compound and wish to troubleshoot common issues encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success, ensuring you can adapt and optimize the synthesis for your specific needs.
Introduction: The Challenge of meta-Substitution
The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution: achieving a meta substitution pattern when both substituents are traditionally ortho, para-directors. A naive approach, such as the direct bromination of propylbenzene or the Friedel-Crafts alkylation of bromobenzene, will lead to low yields of the desired product and a complex mixture of isomers. This guide outlines the strategically sound approach via Friedel-Crafts acylation, followed by bromination and reduction, and provides detailed troubleshooting for each step.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. The issues are categorized by the reaction step in the recommended synthetic pathway.
Recommended Synthetic Pathway Overview
The most reliable method to avoid isomeric impurities and alkyl group rearrangements involves a three-step process starting from benzene.
Caption: Recommended three-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hydrolyzed due to exposure to atmospheric moisture. 2. Impure Reagents: Benzene or propanoyl chloride may contain water or other impurities. 3. Insufficient Catalyst: A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone. | 1. Catalyst Handling: Use fresh, unopened AlCl₃ or a freshly sublimed batch. Handle it quickly in a dry environment (glove box or under an inert atmosphere). 2. Reagent Purity: Use anhydrous grade benzene. Distill propanoyl chloride immediately before use. 3. Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (propanoyl chloride). |
| Formation of Side Products | 1. Overheating: High temperatures can lead to side reactions or decomposition. 2. Impurities in Benzene: Toluene as an impurity will also be acylated, leading to a mixture of products. | 1. Temperature Control: Maintain the reaction temperature, typically between 0-25°C, using an ice bath. Monitor for exotherms. 2. High-Purity Benzene: Use benzene of ≥99.5% purity. |
Step 2: Electrophilic Bromination
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-Bromopropiophenone | 1. Strong Deactivation: The acyl group (-COCH₂CH₃) is strongly deactivating, making the bromination reaction slow. 2. Insufficient Catalyst: The Lewis acid catalyst (FeBr₃) may be insufficient or inactive. | 1. Reaction Time/Temp: Allow for a longer reaction time or a modest increase in temperature (e.g., to 40-50°C), while carefully monitoring for side reactions. 2. Catalyst: Use anhydrous FeBr₃. It can be generated in situ by adding a small piece of iron (e.g., a paperclip) to the bromine. |
| Formation of Di-bromo products | 1. Excess Bromine: Using more than one equivalent of bromine. 2. Harsh Conditions: Reaction temperature is too high. | 1. Control Stoichiometry: Add bromine dropwise and use no more than 1.0 equivalent. 2. Temperature Control: Maintain a consistent temperature and avoid overheating. |
Step 3: Ketone Reduction
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (Ketone remains) | 1. Clemmensen: The zinc amalgam may be poorly activated. The reaction is heterogeneous and requires vigorous stirring. 2. Wolff-Kishner: The temperature may not be high enough to drive the reaction to completion. Water must be effectively removed. | 1. Clemmensen: Ensure the zinc amalgam is freshly prepared and active. Use vigorous mechanical stirring. Increase reaction time. 2. Wolff-Kishner: Use a high-boiling solvent like diethylene glycol to reach the required high temperatures (~180-200°C). Ensure the setup allows for the removal of water as it forms. |
| Low Product Recovery | 1. Clemmensen: The product may adhere to the zinc amalgam. 2. Wolff-Kishner: The product is volatile and may be lost if the condenser is not efficient at high temperatures. | 1. Clemmensen: After the reaction, decant the aqueous layer and extract the remaining zinc thoroughly with an organic solvent (e.g., diethyl ether or toluene). 2. Wolff-Kishner: Use a high-efficiency condenser and ensure a good seal on all joints. |
Table 1: Comparison of Reduction Methods
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zinc Amalgam (Zn(Hg)), conc. HCl | Hydrazine (H₂NNH₂), KOH or KOtBu |
| Conditions | Strongly acidic | Strongly basic |
| Advantages | Effective for acid-stable compounds. | Excellent for base-stable compounds. Avoids carbocation rearrangements. |
| Disadvantages | Not suitable for acid-sensitive substrates. Requires handling of toxic mercury. | Not suitable for base-sensitive substrates (e.g., esters, alkyl halides). Requires very high temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why can't I synthesize this compound by directly brominating propylbenzene?
A: This is a question of regioselectivity in electrophilic aromatic substitution. The propyl group is an alkyl group, which is an activating, ortho, para-director. When you brominate propylbenzene, the bromine electrophile is directed to the positions ortho and para to the propyl group, yielding 1-bromo-2-propylbenzene and 1-bromo-4-propylbenzene, not the desired meta isomer.
Caption: Incorrect pathway: Bromination of propylbenzene yields o,p-isomers.
Q2: I tried a Friedel-Crafts alkylation of benzene with 1-chloropropane and got mainly isopropylbenzene. Why?
A: This is a classic example of carbocation rearrangement. In the presence of a Lewis acid like AlCl₃, 1-chloropropane forms a primary carbocation. This primary carbocation is unstable and rapidly rearranges via a 1,2-hydride shift to form a more stable secondary carbocation. This secondary carbocation then acts as the electrophile, attacking the benzene ring to form isopropylbenzene, not n-propylbenzene. This is a primary reason why Friedel-Crafts acylation followed by reduction is the superior method for installing straight-chain alkyl groups.
Q3: Can I introduce the bromine first and then perform a Friedel-Crafts acylation?
A: While theoretically possible, it is not the preferred route. Bromine is a deactivating group for electrophilic aromatic substitution, making the subsequent Friedel-Crafts acylation of bromobenzene slower and requiring harsher conditions than the acylation of benzene. Furthermore, while bromine is an ortho, para-director, the strong steric hindrance of the incoming propanoyl group would favor para substitution, leading to 4-bromopropiophenone. This would ultimately yield 1-bromo-4-propylbenzene after reduction. The recommended pathway (acylation first) is more efficient and provides the correct regiochemistry.
Q4: Are there alternative synthetic routes, for instance, using Grignard reagents?
A: Yes, alternative routes exist but often have their own challenges. For example, one could envision starting with 3-bromobenzaldehyde, reacting it with ethylmagnesium bromide to form a secondary alcohol, followed by deoxygenation. Another patented method involves forming a benzylmagnesium chloride Grignard reagent and reacting it with an ethylating agent like diethyl sulfate. However, for general laboratory synthesis, the Friedel-Crafts acylation route is often the most reliable and well-documented method for achieving the desired 1,3-substitution pattern.
Q5: What is the best method for purifying the final this compound product?
A: The final product is a liquid with a boiling point of 96-100 °C at 17 Torr. After an aqueous workup to remove any remaining reagents and catalysts, the crude product should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The primary method for purification is fractional vacuum distillation. For very high purity requirements, silica gel column chromatography using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) can be employed to remove any minor impurities.
Experimental Protocols
Protocol 1: Synthesis of Propiophenone (Friedel-Crafts Acylation)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube).
-
Under an inert atmosphere (N₂ or Ar), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq).
-
Add anhydrous benzene (5-10 eq) to the flask and cool the mixture to 0°C using an ice bath.
-
Add propanoyl chloride (1.0 eq) to the dropping funnel.
-
Add the propanoyl chloride dropwise to the stirred benzene/AlCl₃ slurry over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis shows consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ether), combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude propiophenone.
Protocol 2: Synthesis of 3-Bromopropiophenone (Bromination)
-
In a flask protected from light, dissolve propiophenone (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂).
-
Add a catalytic amount of iron powder or anhydrous FeBr₃ (0.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise.
-
After addition, allow the mixture to stir at room temperature until the red-brown color of bromine disappears and HBr evolution ceases.
-
Quench the reaction with an aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or chromatography.
Protocol 3: Synthesis of this compound (Clemmensen Reduction)
-
Prepare zinc amalgam (Zn(Hg)) by stirring zinc dust (4-5 eq) with a 5% aqueous solution of mercury(II) chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
To a flask containing the prepared Zn(Hg), add water, concentrated HCl, and toluene.
-
Add the 3-bromopropiophenone (1.0 eq) to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 6-12 hours. Additional portions of concentrated HCl may be required during the reflux period.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene or ether.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound.
Technical Support Center: Grignard Reaction with 1-Bromo-3-propylbenzene
Welcome to the technical support center for organometallic chemistry. This guide provides in-depth troubleshooting for the Grignard reaction, focusing on the synthesis of 3-propylphenylmagnesium bromide from 1-bromo-3-propylbenzene. As a cornerstone of carbon-carbon bond formation, the Grignard reaction's success hinges on meticulous technique and an understanding of its sensitive nature.[1][2] This document is designed for researchers and drug development professionals to diagnose and resolve common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What is the most common reason for initiation failure? The primary obstacle to initiation is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the aryl halide.[3][4] The second most common cause is the presence of even trace amounts of water, which will quench the Grignard reagent faster than it can be formed.[5][6][7][8] For a detailed breakdown, please see the In-Depth Troubleshooting Guide: Part 1 - Reaction Initiation Failure .
Q2: What are the definitive visual signs of a successful Grignard reaction initiation? A successful initiation is typically marked by a combination of observable phenomena: a noticeable exotherm (the flask becomes warm), the appearance of a cloudy or grey/brown turbidity in the mixture, and often the spontaneous boiling of the solvent at the magnesium surface.[3] If a chemical activator like iodine was used, its characteristic color will fade or disappear entirely.[3][9]
Q3: My reaction started, but my final yield is very low. What likely happened? Low yields after a successful initiation often point to two culprits: side reactions or premature quenching. The most common side reaction is a Wurtz-type coupling, where the formed Grignard reagent reacts with the starting this compound.[4][10] This is often caused by adding the halide too quickly or running the reaction at too high a temperature.[4][10] Additionally, moisture or oxygen leaking into the system during the reaction can continuously quench the Grignard reagent as it forms.[10]
Q4: The reaction mixture turned dark brown or black. Is this normal? While the reaction mixture typically turns cloudy and greyish-brown, a very dark brown or black color can indicate decomposition or the formation of finely divided metal byproducts from side reactions.[11] This may be caused by impurities in the magnesium or aryl halide, or by overheating the reaction, which can promote side reactions.[11] While not always indicative of complete failure, it often correlates with lower yields.
In-Depth Troubleshooting Guides
Part 1: Reaction Initiation Failure
Problem: I've combined the magnesium turnings, anhydrous ether, and a small amount of this compound, but there are no signs of reaction.
Analysis & Solution: Failure to initiate is the most common hurdle. The stability of the magnesium oxide layer on the turnings is the primary barrier.[3] The reaction is autocatalytic; once it begins, the newly formed Grignard reagent helps to disrupt the oxide layer on the remaining magnesium. The key is to create the first few molecules of the reagent.
-
Causality—The Impermeable Oxide Layer: Magnesium readily reacts with atmospheric oxygen to form a thin, tough, and unreactive layer of magnesium oxide (MgO). This layer acts as a physical barrier, preventing the aryl halide from reaching the reactive magnesium metal surface.[3][12]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: This is the most critical parameter. Grignard reagents are powerful bases that are readily protonated and destroyed by water.[1][6][7][8][13][14] This acid-base reaction is significantly faster than the desired Grignard formation.[11]
-
Glassware: All glassware must be scrupulously dried, either by flame-drying under vacuum or by oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Solvents: Use freshly opened anhydrous grade solvents or solvents dried by appropriate methods (e.g., distillation from sodium/benzophenone for ethers). Tetrahydrofuran (THF) and diethyl ether are the most common solvents.[2][10]
-
-
Activate the Magnesium Surface: If dry conditions are certain, the issue lies with the MgO layer. Activation is required to expose fresh, reactive metal.
-
Mechanical Activation: Before adding solvent, crush some of the magnesium turnings in the flask using a dry glass rod.[12][15] This physically scrapes away the oxide layer.
-
Chemical Activation (Most Common): Use a chemical agent to react with and remove the oxide layer.
-
Iodine (I₂): Add a single small crystal of iodine to the dry magnesium turnings.[3][16][17] The iodine is believed to react with the magnesium at weak points in the oxide layer, creating reactive magnesium iodide and etching the surface.[3][12] A successful initiation is marked by the fading of the brown iodine color.[3][9][18]
-
1,2-Dibromoethane (DBE): This is a highly effective activator.[3][16][17] Add a few drops of DBE to the magnesium suspension. It reacts readily to form ethylene gas (visible as bubbling) and magnesium bromide, exposing a fresh magnesium surface.[3][12][19]
-
-
-
Apply Gentle Heating: If the reaction is still stubborn, gentle warming with a heat gun can provide the activation energy needed to start the reaction.[16] Be extremely cautious, especially with low-boiling solvents like diethyl ether. Warm a small spot on the flask and watch for bubbling or cloudiness. Be prepared to immerse the flask in a cooling bath, as the reaction is exothermic and can become vigorous once initiated.[20]
-
Use Sonication: Placing the reaction flask in an ultrasonic bath can be an effective method.[12] The cavitation bubbles created by the ultrasound help to physically break apart the MgO layer, promoting initiation.
Part 2: Low Yield & Side Reactions
Problem: The reaction initiated successfully, but upon workup and analysis, the product yield is significantly lower than expected.
Analysis & Solution: Once the reaction is underway, yield loss is primarily due to competing side reactions or the gradual quenching of the Grignard reagent.
-
Causality—The Dimerization Problem: The most significant side reaction is the Wurtz coupling. Here, a molecule of the newly formed 3-propylphenylmagnesium bromide acts as a nucleophile and attacks the bromine-bearing carbon of a starting material molecule (this compound), forming a homocoupled biphenyl product (3,3'-dipropyl-1,1'-biphenyl).[4][10]
Troubleshooting Steps:
-
Control the Rate of Addition: The Wurtz reaction is favored by a high local concentration of the aryl halide.[4] Therefore, the solution of this compound must be added slowly and dropwise to the stirred magnesium suspension. This ensures that each molecule of the halide has a high probability of reacting with the magnesium surface rather than with an already-formed Grignard molecule.[4][10]
-
Maintain Temperature Control: The Grignard formation is exothermic. While some initial heating may be needed, the reaction may require cooling to maintain a gentle, controlled reflux.[4] Excessively high temperatures can increase the rate of side reactions, including Wurtz coupling.[4]
-
Optimize Solvent Choice: For less reactive aryl bromides, Tetrahydrofuran (THF) is often a better solvent choice than diethyl ether.[21]
-
Higher Boiling Point: THF's boiling point (66°C) is higher than diethyl ether's (34.6°C).[22][23] This allows the reaction to be run at a higher temperature if necessary to drive the formation of the Grignard reagent from the less reactive aryl bromide, without building up excess pressure.[24][25]
-
Better Solvation: The oxygen in THF is sterically more accessible than in diethyl ether, allowing it to better solvate and stabilize the magnesium center of the Grignard reagent.[22][23]
-
Part 3: Reaction Monitoring & Analysis
Problem: I am unsure if my Grignard reagent has formed or if the subsequent reaction with my electrophile is complete.
Analysis & Solution: Monitoring the progress of a Grignard reaction is crucial for determining completion and optimizing reaction times.
Monitoring Techniques:
-
Visual Observation: The most basic method is to observe the consumption of the magnesium metal. The reaction is likely complete when most or all of the shiny magnesium turnings have been replaced by a fine grey precipitate.[9][26]
-
Thin-Layer Chromatography (TLC): TLC is an effective way to monitor the consumption of the starting materials.[27][28]
-
Monitoring Reagent Formation: Periodically take a small aliquot from the reaction, quench it with dilute acid, and extract with a small amount of ether. Spot this on a TLC plate against a standard of your starting this compound. The disappearance of the starting material spot indicates complete formation of the Grignard reagent.
-
Monitoring Product Formation: After adding your electrophile (e.g., an aldehyde or ketone), you can use TLC to monitor the disappearance of the electrophile and the appearance of a new, typically more polar, product spot.[27][28]
-
-
In-situ Spectroscopy (Advanced): For process development and scale-up, inline spectroscopic techniques like Near-Infrared (NIR) or mid-infrared (FTIR) spectroscopy can provide real-time concentration data for reactants and products, offering precise control over the reaction.[29][30]
Data & Reference Tables
Table 1: Properties of Common Ethereal Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantages | Key Disadvantages |
| Diethyl Ether | 34.6 | 4.3 | Easy to remove post-reaction; less likely to overheat. | Extremely flammable; low boiling point may not be sufficient for less reactive halides.[5] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point is ideal for aryl halides[22][23][24]; better solvating properties.[22][23] | Higher risk of peroxide formation upon storage[31]; harder to remove post-reaction. |
Table 2: Comparison of Common Magnesium Activation Methods
| Activation Method | Procedure | Indicators of Success | Pros | Cons |
| Iodine (I₂) | Add a small crystal to dry Mg turnings.[3] | Disappearance of purple/brown color.[3] | Simple, effective, provides a clear visual cue. | Can introduce trace impurities. |
| 1,2-Dibromoethane | Add a few drops to Mg suspension in ether.[3] | Bubbling (ethylene gas evolution).[3] | Very effective, cleans the Mg surface well. | Reagent is toxic and must be handled with care. |
| Mechanical Grinding | Crush Mg turnings with a dry glass rod in the flask.[9] | Reaction initiates upon halide addition. | No chemical activators needed. | Can be difficult to perform effectively in a sealed flask. |
| Sonication | Place the reaction flask in an ultrasonic bath.[12] | Reaction initiates. | Highly effective for stubborn reactions. | Requires specialized equipment. |
Key Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Clean all required glassware (round-bottom flask, reflux condenser, addition funnel) with soap and water, followed by a rinse with deionized water and then acetone.
-
Assemble the glassware securely.
-
Heat the entire apparatus with a heat gun under a high vacuum to remove adsorbed water.
-
Alternatively, place individual glassware components in a laboratory oven (>120°C) for at least 4 hours.
-
Assemble the hot glassware quickly and allow it to cool to room temperature under a positive pressure of an inert gas like nitrogen or argon.[3][11]
Protocol 2: General Procedure for Grignard Formation with this compound
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel (all under a positive N₂ or Ar atmosphere), add magnesium turnings (1.2 equivalents).[32]
-
Activation: Add a single crystal of iodine. The flask may be gently warmed with a heat gun until the iodine sublimes and coats the turnings. Allow to cool.[16]
-
Solvent Addition: Add approximately one-quarter of the total required volume of anhydrous THF via syringe to cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF. Add ~10% of this solution to the stirred magnesium suspension.
-
Observation: Watch for signs of initiation (gentle bubbling, cloudiness, warming). The disappearance of the iodine color is a key indicator.[3] If the reaction does not start, refer to the initiation troubleshooting guide.
-
Addition: Once the reaction is initiated and sustaining a gentle reflux, add the remainder of the this compound solution dropwise at a rate that maintains a controlled reflux.[11] Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, the mixture may be stirred at room temperature or gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting cloudy, grey-brown solution is the 3-propylphenylmagnesium bromide reagent and should be used immediately.[15]
Visualizations & Workflows
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Caption: Simplified mechanism of Grignard reagent formation and reaction.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How does water affect Grignard reagents? | Filo [askfilo.com]
- 8. fiveable.me [fiveable.me]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. books.rsc.org [books.rsc.org]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Solved 1. What trick can be used to initiate the formation | Chegg.com [chegg.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. echemi.com [echemi.com]
- 20. reddit.com [reddit.com]
- 21. leah4sci.com [leah4sci.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. Page loading... [guidechem.com]
- 24. physicsforums.com [physicsforums.com]
- 25. reddit.com [reddit.com]
- 26. quora.com [quora.com]
- 27. chemistryconnected.com [chemistryconnected.com]
- 28. Answered: How can you monitor the progress of a Grignard reaction? O Use TLC to monitor the concentration of magnesium metal. O Titrate the reaction mixture with nitric… | bartleby [bartleby.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mt.com [mt.com]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Bromo-3-propylbenzene
Welcome to the technical support center for the synthesis of 1-bromo-3-propylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. We will delve into the causality behind experimental outcomes and provide field-proven insights to optimize your reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and what are the main challenges?
A1: The synthesis of this compound is a classic example of the challenges posed by regioselectivity in electrophilic aromatic substitution (EAS). The key is to introduce two different substituents, a propyl group (an ortho-, para-director) and a bromine atom (also an ortho-, para-director), into a meta relationship. The order and method of these introductions are critical.
The most viable synthetic strategies are:
-
Friedel-Crafts Acylation → Bromination → Reduction: This is often the most reliable method. It involves acylating benzene to form propiophenone, followed by bromination (which is directed to the meta position by the deactivating acyl group), and finally, reduction of the ketone to the propyl group.
-
Nitration → Bromination → Alkylation → Reduction → Diazotization (Sandmeyer Reaction): A longer but effective route that offers precise control over substituent placement.
-
Direct Bromination of Propylbenzene (Not Recommended for meta Isomer): This route overwhelmingly produces the ortho and para isomers and is not a practical method for obtaining the desired this compound.
The primary challenge is controlling the regiochemistry to favor the meta product, which requires strategically using the directing effects of intermediate functional groups.
Q2: Why can't I simply perform a Friedel-Crafts alkylation with 1-chloropropane and then brominate the resulting propylbenzene to get the meta product?
A2: This approach fails for two fundamental reasons:
-
Carbocation Rearrangement: During Friedel-Crafts alkylation with a primary alkyl halide like 1-chloropropane, the initially formed primary carbocation rapidly rearranges via a hydride shift to a more stable secondary carbocation. This results in isopropylbenzene being the major product, not n-propylbenzene.
-
Regioselectivity of Bromination: The propyl group is an activating, ortho-, para-director. Therefore, the subsequent electrophilic bromination of propylbenzene would yield a mixture of 1-bromo-2-propylbenzene and 1-bromo-4-propylbenzene, not the desired this compound.
Troubleshooting Guide: Side Products by Synthesis Route
Route 1: Friedel-Crafts Acylation → Bromination → Reduction
This is the most logical pathway for achieving the meta substitution pattern. The deactivating, meta-directing nature of the acyl group is key to the success of this route.
Workflow for Recommended Synthesis Route
Caption: Recommended synthesis pathway for this compound.
Q: In the first step (acylation), my reaction produced a mixture of products and some starting material remained. What went wrong?
A: The Friedel-Crafts acylation is generally a high-yield reaction but can be prone to issues.
-
Causality: The reaction requires a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) because the resulting ketone product is a moderate Lewis base and forms a complex with the catalyst. Using a catalytic amount will result in incomplete conversion. Additionally, the catalyst and reagents must be anhydrous, as water will deactivate the AlCl₃.
-
Troubleshooting:
-
Verify Reagent Stoichiometry: Ensure at least 1.1 equivalents of AlCl₃ are used relative to the limiting reagent (propanoyl chloride or benzene).
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The initial reaction can be exothermic. Maintain a low temperature (0-5 °C) during the addition of reagents to prevent potential side reactions, then allow the reaction to warm to room temperature.
-
Q: I brominated propiophenone, but my NMR analysis shows a complex mixture of isomers instead of the clean meta product.
A: This indicates a potential issue with either the starting material purity or the reaction conditions.
-
Causality: The acyl group (-COR) is a strong deactivating group and a powerful meta-director. This is because it withdraws electron density from the ring, destabilizing the positively charged intermediates (sigma complexes) for ortho and para attack more than for meta attack. If your starting propiophenone was contaminated with propylbenzene (from an incomplete previous reduction, for example), the bromination of that impurity would lead to ortho and para isomers.
-
Troubleshooting Protocol:
-
Purify the Intermediate: Purify the propiophenone from the first step via distillation or column chromatography before proceeding to the bromination step.
-
Control Bromination Conditions: Use a non-polar solvent and a Lewis acid catalyst like FeBr₃. Avoid exposure to UV light, which can promote radical side-chain bromination. Ensure the temperature is controlled to prevent over-bromination.
-
Q: My final reduction step (Clemmensen or Wolff-Kishner) is incomplete or resulted in unexpected side products.
A: The choice and execution of the reduction are critical, especially given the presence of a halogen.
-
Causality & Method Selection:
-
Clemmensen Reduction (Zn(Hg), HCl): This is performed under strongly acidic conditions. It is generally effective for aryl ketones. However, the conditions are harsh and may not be suitable for molecules with acid-sensitive functional groups.
-
Wolff-Kishner Reduction (H₂NNH₂, KOH, high temp): This is performed under strongly basic conditions. It is a good alternative if the molecule has acid-sensitive groups. The high temperatures required can sometimes be a limitation.
-
-
Troubleshooting:
-
Incomplete Reaction: Both reductions can be slow. Ensure adequate reaction time and temperature as specified in literature protocols. For the Clemmensen reduction, the amalgamation of the zinc is crucial for its activity.
-
Side Products: In the Clemmensen reduction, alcohol intermediates can sometimes dimerize. In the Wolff-Kishner, ensure the temperature is high enough to facilitate the final elimination step. For halogenated compounds, there is a minor risk of reductive dehalogenation under certain harsh reducing conditions, though it's less common for aryl bromides in these specific reactions.
-
Route 2: Direct Bromination of Propylbenzene
This route is not recommended for the synthesis of the meta isomer but is often attempted. Understanding its pitfalls is crucial.
Q: I performed a direct bromination of propylbenzene with Br₂ and FeBr₃ and obtained almost no this compound. Why?
A: The directing effect of the propyl group dictates the outcome of the reaction.
-
Causality - Regioselectivity: The propyl group is an alkyl group, which is electron-donating through induction. This activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. The meta position is the least favorable site for substitution. You will have synthesized a mixture of 1-bromo-2-propylbenzene and 1-bromo-4-propylbenzene.
-
Troubleshooting: This synthetic route is fundamentally flawed for producing the meta isomer. There is no simple way to force bromination at the meta position. The strategy must be changed to one that utilizes a meta-directing group, as described in Route 1.
Table 1: Expected Product Distribution in Direct Bromination of Propylbenzene
| Product Isomer | Directing Effect | Expected Yield |
| 1-Bromo-4-propylbenzene (para) | Ortho-, Para-directing | Major Product |
| 1-Bromo-2-propylbenzene (ortho) | Ortho-, Para-directing | Significant Product |
| This compound (meta) | Ortho-, Para-directing | Trace / Not Formed |
Q: My product mixture contains dibromo- and even tribromo-propylbenzene. How do I avoid this?
A: This is a classic case of polyhalogenation, a common side reaction in EAS.
-
Causality: The first bromine atom added to the ring is also an ortho-, para-director, and while it is deactivating, the activating effect of the propyl group can still make the mono-brominated product susceptible to further bromination. Using an excess of bromine or allowing the reaction to proceed for too long will promote the formation of polybrominated species.
-
Troubleshooting:
-
Control Stoichiometry: Use propylbenzene as the limiting reagent, with no more than one equivalent of Br₂.
-
Slow Addition: Add the bromine slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and stop the reaction once it is consumed.
-
Q: I found 1-bromo-1-phenylpropane in my product. What caused this side-chain bromination?
A: You have inadvertently initiated a free-radical substitution reaction instead of an electrophilic aromatic substitution.
-
Causality: Electrophilic aromatic bromination requires a Lewis acid catalyst (like FeBr₃) and is typically performed in the dark. In contrast, free-radical bromination occurs at the benzylic position (the carbon atom attached to the aromatic ring) and is initiated by heat or UV light. The benzylic C-H bond is weaker and susceptible to radical abstraction.
-
Troubleshooting:
-
Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Use a Lewis Acid Catalyst: Ensure a proper Lewis acid catalyst is present to facilitate the desired EAS pathway. Do not use radical initiators like AIBN or peroxides.
-
Route 3: Friedel-Crafts Alkylation of Benzene
This route is plagued by rearrangements and is unsuitable for creating a straight-chain propyl substituent.
Carbocation Rearrangement in Friedel-Crafts Alkylation
Caption: Hydride shift leading to isopropylbenzene instead of n-propylbenzene.
Q: I attempted to make n-propylbenzene via Friedel-Crafts alkylation but ended up with isopropylbenzene. Is there any way to prevent this?
A: Preventing carbocation rearrangement in this specific reaction is extremely difficult.
-
Causality: As illustrated in the diagram above, the primary carbocation that would lead to n-propylbenzene is highly unstable and rapidly rearranges to the more stable secondary carbocation. This is an intrinsic property of the reaction mechanism.
-
Solution: The most effective way to introduce a straight-chain alkyl group onto a benzene ring is to use Friedel-Crafts acylation followed by a reduction (Clemmensen or Wolff-Kishner). The acylium ion intermediate in the acylation reaction is resonance-stabilized and does not undergo rearrangement. This two-step acylation-reduction sequence is the standard and reliable method for synthesizing n-propylbenzene.
Technical Support Center: Purification of 1-Bromo-3-propylbenzene by Fractional Distillation
Welcome to the technical support center for the purification of 1-bromo-3-propylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the fractional distillation of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.
Section 1: Understanding the Separation - Key Physicochemical Properties
A successful purification by fractional distillation hinges on the differences in boiling points between the desired product and any impurities. This compound is often synthesized via methods that can introduce isomeric and other byproducts. Understanding the physical properties of these compounds is the first step in designing an effective purification strategy.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg (estimated) | Boiling Point (°C) at reduced pressure |
| This compound | 19829-32-4 | 199.09 | ~225 | 96-100 @ 17 Torr[1] |
| 1-Bromo-2-propylbenzene | 19614-14-3 | 199.09 | ~221 | 90-92 @ 15 mmHg |
| 1-Bromo-4-propylbenzene | 588-93-2 | 199.09 | 225 | 94-97 @ 10 mmHg |
| Propylbenzene | 103-65-1 | 120.19 | 159 | - |
| 1-(3-bromophenyl)-1-propanone | - | 213.07 | Higher than product | - |
| Bromobenzene | 108-86-1 | 157.01 | 156 | - |
Note: The atmospheric boiling point of this compound is estimated to be high, making vacuum distillation the preferred method to prevent potential thermal decomposition.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
Fractional distillation, while a powerful technique, can present several challenges. This section addresses common problems encountered during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Poor Separation of Isomers (Contamination with 1-Bromo-2-propylbenzene or 1-Bromo-4-propylbenzene)
Question: My final product is contaminated with other bromopropylbenzene isomers according to GC/MS analysis. How can I improve the separation?
Answer: The boiling points of ortho, meta, and para isomers of bromopropylbenzene are very close, making their separation by fractional distillation challenging.[2] Here’s a systematic approach to enhance resolution:
-
Increase the Column Efficiency:
-
Packing Material: Employ a highly efficient packing material with a large surface area, such as structured packing or high-performance random packing (e.g., Raschig rings or metal saddles). For laboratory scale, a Vigreux column may not be sufficient.
-
Column Length: A longer fractionating column provides more theoretical plates, leading to better separation. Consider using a longer column if your initial setup is insufficient.
-
-
Optimize Distillation Parameters:
-
Slow Distillation Rate: A slow and steady distillation rate is crucial. A high rate does not allow for the necessary multiple vaporization-condensation cycles required for efficient separation. Aim for a collection rate of 1-2 drops per second.
-
Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) enhances separation. This can be controlled with a reflux-controlling distillation head.
-
-
Consider Azeotropic Distillation: While no specific azeotropes for this compound with common solvents are widely reported, exploring azeotropic distillation with a suitable entrainer could be a strategy if conventional fractional distillation fails. This technique intentionally forms a lower-boiling azeotrope with one of the components, allowing it to be distilled away.[3]
Issue 2: Product Decomposition (Darkening of the Distillate or Low Yield)
Question: The distillation pot residue is dark, and my distillate has a yellow or brown tinge. My yield is also lower than expected. What is causing this, and how can I prevent it?
Answer: Darkening of the product and low yield are often indicative of thermal decomposition. Aryl bromides can be susceptible to degradation at high temperatures.[4][5]
-
Utilize Vacuum Distillation: The high atmospheric boiling point of this compound necessitates distillation under reduced pressure. This significantly lowers the boiling point, minimizing the risk of thermal decomposition.
-
Precise Temperature Control: Use a heating mantle with a temperature controller and a stir bar to ensure even heating of the distillation flask. Avoid localized overheating, which can be a primary cause of decomposition. Do not exceed the required pot temperature to maintain a steady distillation.
-
Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the product at elevated temperatures.
Issue 3: "Bumping" or Uncontrolled Boiling
Question: My distillation is proceeding unevenly with sudden, violent boiling. How can I achieve smooth boiling?
Answer: This phenomenon, known as "bumping," occurs when the liquid becomes superheated and then boils violently.
-
Stirring: The most effective method to prevent bumping in vacuum distillation is vigorous stirring using a magnetic stir bar and stir plate. Boiling chips are not effective under vacuum as the trapped air is quickly removed.
-
Even Heating: Ensure the heating mantle is appropriately sized for the flask and that heat is applied evenly.
Issue 4: No Distillate is Collected Despite Reaching the Expected Boiling Point
Question: The thermometer is reading the correct boiling temperature for the applied vacuum, but no product is collecting in the receiving flask. What should I check?
Answer: This issue can arise from several factors related to the distillation setup and conditions.
-
System Leaks: Even a small leak in the vacuum system will prevent the vapor from reaching the condenser. Ensure all glass joints are properly sealed with grease and that all connections are secure.
-
Insufficient Heating or Insulation: The vapor may be condensing in the fractionating column and returning to the pot (refluxing) before it can reach the condenser.
-
Increase the heating mantle temperature slightly.
-
Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.
-
-
Condenser Temperature: Ensure the condenser coolant is not too cold, which could cause the product to solidify in the condenser if its melting point is near the coolant temperature.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route.
-
From Bromination of Propylbenzene: The major impurities will be the ortho (1-bromo-2-propylbenzene) and para (1-bromo-4-propylbenzene) isomers.[6] Unreacted propylbenzene may also be present.
-
From Friedel-Crafts Acylation/Clemmensen Reduction: If starting from benzene and propanoyl chloride, impurities can include unreacted starting materials, byproducts from the acylation (ortho and para isomers of propiophenone), and incomplete reduction products (e.g., 1-(3-bromophenyl)-1-propanol).[7][8][9]
Q2: Why is vacuum distillation necessary for this compound?
A2: The estimated atmospheric boiling point of this compound is high (around 225 °C). At these temperatures, the compound is susceptible to thermal decomposition, which can lead to discoloration, the formation of new impurities, and reduced yield. Vacuum distillation allows the compound to boil at a much lower temperature, mitigating these issues.
Q3: Can I use simple distillation instead of fractional distillation?
A3: Simple distillation is generally only effective for separating liquids with boiling point differences greater than 25 °C. Given the close boiling points of the bromopropylbenzene isomers, simple distillation will not provide adequate separation. Fractional distillation is essential to achieve high purity.
Q4: How do I choose the right packing for my fractionating column?
A4: The choice of packing depends on the required efficiency and the scale of the distillation.
-
Structured Packing: Offers high efficiency and low pressure drop, making it ideal for separating close-boiling isomers.
-
Random Packing (Raschig rings, saddles): Provides good efficiency and is a cost-effective option. The smaller the packing size, the higher the efficiency.
-
Vigreux Column: Offers lower efficiency than packed columns and may not be suitable for separating close-boiling isomers.
Q5: Does this compound form an azeotrope with water?
A5: While there is no readily available data on a specific azeotrope between this compound and water, it is common for halogenated aromatic compounds to be immiscible with water and to be steam-distillable. If water is a potential contaminant from the workup, it will likely distill as a low-boiling heterogeneous azeotrope at the beginning of the distillation under vacuum.
Section 4: Experimental Protocol & Visualization
Detailed Step-by-Step Methodology for Fractional Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.
-
Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume).
-
Place a magnetic stir bar in the distillation flask.
-
Select a fractionating column with appropriate packing and length for your separation needs.
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Connect the condenser to a circulating coolant source.
-
Use a receiving flask to collect the purified product. A Perkin triangle or a similar setup can be used to collect different fractions without breaking the vacuum.
-
Connect the vacuum adapter to a vacuum trap and then to a vacuum pump.
-
-
Distillation Procedure:
-
Charge the distillation flask with the crude this compound.
-
Begin stirring.
-
Turn on the vacuum pump and allow the system to reach the desired pressure (e.g., 17 Torr).
-
Once the pressure is stable, begin heating the distillation flask gently with a heating mantle.
-
Observe the reflux line as it slowly ascends the fractionating column.
-
Collect any low-boiling initial fractions (forerun), which may contain residual solvents or water.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.
-
Monitor the temperature closely. A sharp drop in temperature indicates that the main product has finished distilling.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and charring of the residue.
-
Allow the apparatus to cool completely before venting the system to atmospheric pressure.
-
Visualizations
Caption: Fractional Distillation Setup for Purification.
References
- 1. This compound|lookchem [lookchem.com]
- 2. quora.com [quora.com]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. quora.com [quora.com]
- 7. homework.study.com [homework.study.com]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
preventing Wurtz coupling during Grignard formation of 1-Bromo-3-propylbenzene
Topic: Preventing Wurtz Coupling During Grignard Formation of 1-Bromo-3-propylbenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formation of Grignard reagents, specifically addressing the challenge of Wurtz coupling with substrates like this compound. Our goal is to provide you with actionable insights and robust protocols to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the Grignard formation of this compound, with a focus on mitigating the formation of the undesired Wurtz coupling byproduct, 3,3'-dipropyl-1,1'-biphenyl.
Q1: What is Wurtz-type coupling, and why is it a problem in my Grignard reaction?
A1: Wurtz-type coupling is a significant side reaction where a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of the unreacted organic halide (R-X) to form a homocoupled dimer (R-R).[1] In the case of this compound, this results in the formation of 3,3'-dipropyl-1,1'-biphenyl. This side reaction is problematic as it consumes your desired Grignard reagent and the starting material, leading to reduced yields and complicating the purification of your final product.
Q2: I'm observing a significant amount of 3,3'-dipropyl-1,1'-biphenyl in my reaction mixture. What are the most likely causes?
A2: High yields of the Wurtz coupling byproduct are typically promoted by several factors:
-
High Local Concentration of Alkyl Halide: Rapid addition of this compound can create localized areas of high concentration. This increases the probability of the Grignard reagent reacting with the alkyl halide instead of the magnesium surface.[2]
-
Elevated Reaction Temperature: The Grignard formation is an exothermic reaction.[3][4] Poor temperature control can lead to "hot spots" in the reaction mixture, which accelerate the rate of the Wurtz coupling reaction.[2][3]
-
Insufficient or Inactive Magnesium Surface Area: A passivated layer of magnesium oxide on the turnings can inhibit the reaction.[5] If the magnesium surface is not sufficiently activated or if there is not enough surface area, the formation of the Grignard reagent will be slow, leaving more unreacted this compound available for the Wurtz coupling side reaction.[2][6]
-
Solvent Choice: While ethers are the standard solvents for Grignard reactions, some can promote Wurtz coupling more than others, especially with reactive halides.
Q3: How can I effectively minimize the formation of the Wurtz coupling product?
A3: Suppressing the Wurtz byproduct requires careful control over the reaction conditions:
-
Slow and Controlled Addition: Add the this compound solution dropwise to the magnesium suspension. This prevents the buildup of unreacted halide and helps to manage the reaction exotherm.[2][5]
-
Strict Temperature Control: Maintain a low and consistent reaction temperature. It is often beneficial to initiate the reaction at room temperature and then cool the flask once the exotherm begins.[2][6]
-
Effective Magnesium Activation: The importance of an active magnesium surface cannot be overstated. This ensures the rapid formation of the Grignard reagent, outcompeting the Wurtz coupling pathway.[7]
-
Judicious Solvent Selection: For substrates prone to Wurtz coupling, consider solvents like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O) over Tetrahydrofuran (THF).
-
Use of Excess Magnesium: Employing a larger excess of magnesium turnings provides a greater surface area for the reaction, promoting the desired Grignard formation.[8]
Q4: My Grignard reaction is sluggish or fails to initiate. What troubleshooting steps should I take?
A4: Failure to initiate is a common hurdle. Here are the primary causes and solutions:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[9] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and that all solvents are anhydrous.[4]
-
Passivated Magnesium Surface: The magnesium turnings are likely coated with a layer of magnesium oxide that prevents the reaction from starting.[5] Several activation methods can be employed:
-
Mechanical Activation: Grinding the magnesium turnings with a glass rod in the reaction flask can expose a fresh, reactive surface.[10]
-
Chemical Activation with Iodine: Adding a small crystal of iodine is a common and effective method. The disappearance of the purple iodine vapor indicates that the magnesium surface is activated and the reaction has likely initiated.[2][10]
-
Chemical Activation with 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be used as an initiator. The observation of ethylene bubbles signifies that the magnesium is activated.[7][10]
-
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Grignard formation pathway and the competing Wurtz coupling side reaction.
Caption: Competing pathways in Grignard synthesis.
Troubleshooting Workflow
When encountering high levels of Wurtz coupling, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for high Wurtz coupling.
Quantitative Data: Solvent Effects on Wurtz Coupling
The choice of solvent can significantly influence the extent of Wurtz coupling, particularly with reactive halides. The following table summarizes the impact of different etheral solvents on the yield of a Grignard reagent prone to this side reaction.
| Solvent | Grignard Reagent Yield (%) | Comments | Reference |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. | |
| 2-Methyltetrahydrofuran (2-MeTHF) | High | A greener alternative to Et₂O and THF, often suppressing Wurtz coupling. | |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. | [2] |
Experimental Protocol: Minimized Wurtz Coupling Grignard Formation
This protocol provides a detailed methodology for the synthesis of 3-propylphenylmagnesium bromide with minimized Wurtz coupling.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal for activation)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous HCl in ether (for quenching and yield determination via titration)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under the nitrogen atmosphere until the iodine sublimes and the characteristic purple color disappears. This indicates the activation of the magnesium surface.[2] Allow the flask to cool to room temperature.
-
Initiation: Add a small portion (approx. 10%) of the this compound solution (dissolved in anhydrous Et₂O) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[4]
-
Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel over a period of at least 40 minutes. Maintain the reaction temperature at a gentle reflux by controlling the addition rate and, if necessary, using a water bath for cooling to manage the exotherm.[2]
-
Reaction Completion: After the addition is complete, continue to stir the resulting gray suspension of the Grignard reagent at room temperature for an additional 30 minutes to ensure complete reaction.
-
Quenching and Workup (for subsequent reaction): The Grignard reagent is now ready for use in a subsequent reaction. For workup after reaction with an electrophile, cool the solution to 0°C and slowly quench by the addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with Et₂O. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
By adhering to these guidelines and protocols, you can significantly reduce the incidence of Wurtz coupling, leading to higher yields and purer products in your Grignard reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
removal of unreacted starting materials from 1-Bromo-3-propylbenzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-3-propylbenzene. It provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during the removal of unreacted starting materials.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered after the synthesis of this compound, which is typically prepared via a Friedel-Crafts alkylation of benzene with 1-bromopropane using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q1: My initial workup has left me with a persistent emulsion. What causes this and how can I resolve it?
A1: Emulsion formation is a frequent challenge in the workup of Friedel-Crafts reactions, often caused by finely divided aluminum salts that stabilize the interface between the organic and aqueous layers.[1][2] Aggressive shaking of the separatory funnel can also contribute to this issue.[2]
-
Immediate Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the emulsion will break on its own.[2]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]
-
Filtration: For stubborn emulsions stabilized by solids, filter the entire mixture through a pad of Celite®. This physically removes the particulates that are stabilizing the emulsion.[2]
-
-
Preventative Measures for Future Experiments:
-
Instead of quenching the reaction mixture with ice water, consider a controlled quench with a 3M HCl solution. This can help to keep the aluminum salts in a more soluble form.[2]
-
Q2: I've performed a standard aqueous workup. How do I know if I've successfully removed the aluminum chloride catalyst?
A2: The primary goal of the aqueous workup is to quench the reactive AlCl₃ and remove the resulting aluminum salts. The quenching process, typically with ice-cold water or dilute acid, is highly exothermic and hydrolyzes the AlCl₃ to aluminum hydroxide and hydrochloric acid.[3]
-
Visual Confirmation: After the washes, the aqueous layer should be clear and free of significant precipitates. The organic layer should also be clear.
-
pH Check: After washing with a sodium bicarbonate solution, the final aqueous wash should be neutral or slightly basic. This indicates that the acidic byproducts from the quenching have been neutralized.
-
Product Stability: Residual Lewis acids can lead to product degradation over time. If your purified product darkens or decomposes upon standing, it may be an indication of incomplete catalyst removal.
Q3: What are the primary unreacted starting materials I should be concerned about, and why are they problematic?
A3: The most common unreacted starting materials are benzene and 1-bromopropane.
-
Benzene: Due to its volatility and toxicity, the removal of benzene is critical. Its presence can interfere with subsequent reactions and poses a significant health hazard.
-
1-Bromopropane: While less toxic than benzene, residual 1-bromopropane will contaminate the final product and affect its purity and yield calculations.
Section 2: Purification Protocols and Methodologies
This section provides detailed, step-by-step protocols for the removal of unreacted starting materials from this compound.
Protocol 1: Standard Aqueous Workup for Catalyst Removal
This protocol outlines the essential steps to quench the Friedel-Crafts reaction and remove the aluminum chloride catalyst.
Materials:
-
Reaction mixture post-synthesis
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
Procedure:
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a small amount of concentrated HCl. This step is highly exothermic and should be performed in a fume hood.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add diethyl ether to dissolve the organic product and shake gently to extract. Allow the layers to separate.
-
Acid Wash: Drain the lower aqueous layer. Wash the organic layer with dilute HCl to ensure all aluminum salts are dissolved in the aqueous phase.
-
Neutralization: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Brine Wash: Wash the organic layer with brine to help remove residual water and break any minor emulsions.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
Workflow for Aqueous Workup:
Caption: Workflow for the aqueous workup of this compound.
Protocol 2: Purification by Fractional Distillation
Fractional distillation is the primary method for separating this compound from the more volatile unreacted starting materials, benzene and 1-bromopropane.[4]
Physical Properties for Separation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Benzene | 78.11 | 80.1 |
| 1-Bromopropane | 122.99 | 71.0 |
| This compound | 199.09 | 219-220 |
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle and stir bar
-
Clamps and stands
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed. A Vigreux column is recommended to provide a large surface area for repeated condensation and vaporization cycles, which is essential for separating liquids with different boiling points.[6][7]
-
Heating: Gently heat the crude product in the round-bottom flask. The use of a stir bar will ensure smooth boiling.
-
Fraction Collection:
-
Fraction 1 (Fore-run): The first fraction to distill will be a mixture of any remaining solvent, 1-bromopropane (boiling point ~71°C), and benzene (boiling point ~80.1°C). The temperature at the distillation head will plateau in this range.
-
Intermediate Fraction: As the lower boiling point components are removed, the temperature will begin to rise. Collect this intermediate fraction separately.
-
Fraction 2 (Product): The temperature will then stabilize at the boiling point of this compound (~219-220°C). Collect this fraction in a clean, pre-weighed receiving flask.
-
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask. Never distill to dryness.
Fractional Distillation Setup:
Caption: Diagram of a fractional distillation apparatus with a Vigreux column.
Protocol 3: Purification by Flash Column Chromatography
Flash column chromatography can be used as an alternative to distillation or as a final polishing step to remove less volatile impurities. For a relatively non-polar compound like this compound, a non-polar eluent system is appropriate.[8]
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable solvents)
-
Glass chromatography column
-
TLC plates and chamber
-
Fraction collection tubes
Procedure:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. For aryl bromides, start with a non-polar system such as 1-5% ethyl acetate in hexanes. The ideal system will give the product an Rf value of approximately 0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.
Section 3: Purity Assessment
Q4: How can I confirm the purity of my final product and ensure all starting materials have been removed?
A4: A combination of spectroscopic and chromatographic techniques should be used to assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is a definitive method for confirming its structure and purity. The absence of sharp singlets corresponding to benzene (~7.36 ppm) is a key indicator of its removal. The spectrum should show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the adjacent methylene, and a triplet for the benzylic methylene) and the aromatic protons.[9][10]
-
A reference ¹H NMR spectrum can be found at ChemicalBook.[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
Section 4: Waste Disposal
Q5: How should I properly dispose of the aluminum-containing aqueous waste from the workup?
A5: The aqueous waste from the workup contains aluminum salts and is acidic. It should be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate aluminum hydroxide. The resulting slurry should be disposed of in accordance with your institution's hazardous waste guidelines.[14][15][16][17] Do not pour aluminum waste down the drain.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Fractionating column - Wikipedia [en.wikipedia.org]
- 6. Fractionating column - Sciencemadness Wiki [sciencemadness.org]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound(19829-32-4) 1H NMR [m.chemicalbook.com]
- 10. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Help! benzene contamination! - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. US3554695A - Disposal of spent aluminum chloride alkylation catalyst sludge - Google Patents [patents.google.com]
- 15. CN104803873A - Method for recycling Al resources in Friedel-Crafts reaction - Google Patents [patents.google.com]
- 16. US4018867A - Process for the disposal of aluminum containing waste materials - Google Patents [patents.google.com]
- 17. osti.gov [osti.gov]
dealing with protodeboronation in Suzuki reactions of 1-Bromo-3-propylbenzene
A-Level-Up Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Protodeboronation
Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for troubleshooting one of the most common and frustrating side reactions in Suzuki-Miyaura coupling: protodeboronation. Specifically, we will focus on the context of reactions involving substrates like 1-Bromo-3-propylbenzene, offering insights grounded in mechanistic principles to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in my Suzuki reaction?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This essentially destroys your nucleophilic partner, converting it into a simple arene byproduct. In the context of your reaction with this compound, this means your boronic acid is consumed, leading to a reduced yield of the desired coupled product and the formation of a byproduct that can complicate purification.[1][2]
Q2: I'm observing significant formation of propylbenzene alongside my desired product. Is this due to protodeboronation?
A2: The formation of propylbenzene is a strong indicator of protodeboronation of the boronic acid reagent you are using to couple with this compound. To confirm this, you should analyze your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy.[2] The presence of a significant amount of the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂) is the key diagnostic sign.
Q3: What are the primary drivers of protodeboronation in a typical Suzuki-Miyaura coupling?
A3: Several factors can accelerate protodeboronation.[2][3] The most critical are:
-
pH and Base: The reaction's pH is a crucial variable.[1][2][3] Both acid- and base-catalyzed mechanisms for protodeboronation exist.[3][4] Strong bases, which are often used to activate the boronic acid for transmetalation, can also promote the formation of the more reactive boronate anion ([ArB(OH)₃]⁻), which is susceptible to protodeboronation.[2]
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the rate of this undesired side reaction.[2]
-
Water Content: The presence of water is often necessary for the catalytic cycle, but it can also serve as a proton source for protodeboronation.[5][6]
-
Ligand Choice: Interestingly, bulky phosphine ligands, often employed to facilitate challenging cross-couplings, have been shown to paradoxically promote palladium-catalyzed protodeboronation.[2][5][6]
-
Oxygen: While Suzuki reactions are typically run under inert conditions, the presence of oxygen can lead to oxidative homocoupling of the boronic acid, another undesired side reaction.[7]
Troubleshooting Guide: High Protodeboronation in the Suzuki Reaction of this compound
This section provides a structured approach to diagnosing and solving issues with protodeboronation.
Problem 1: Low yield of the desired biaryl product with significant formation of the protodeboronated byproduct.
This is the most common manifestation of a problematic Suzuki reaction. The goal is to tip the kinetic balance in favor of the desired cross-coupling over the protodeboronation pathway.
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to understand the catalytic cycle and where protodeboronation interferes.
References
Technical Support Center: Large-Scale Synthesis of 1-Bromo-3-propylbenzene
Welcome to the technical support center for the large-scale synthesis of 1-Bromo-3-propylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of this important intermediate. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and successful scale-up process.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the multi-step synthesis of this compound, primarily focusing on the robust and scalable Friedel-Crafts acylation route.
Problem 1: Low Yield in Friedel-Crafts Acylation of Benzene with Propanoyl Chloride
Question: We are experiencing lower than expected yields (below 70%) during the Friedel-Crafts acylation step to produce propiophenone. What are the likely causes and how can we optimize this?
Answer:
Low yields in Friedel-Crafts acylation on a large scale can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst, forming aluminum hydroxide. On a large scale, ensuring completely anhydrous conditions is paramount.
-
Solution: Dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use freshly opened or distilled anhydrous solvents. Ensure the benzene and propanoyl chloride are of high purity and low water content.
-
-
Insufficient Catalyst or Catalyst Deactivation: While AlCl₃ is a catalyst, it is often used in stoichiometric amounts in Friedel-Crafts acylations because it forms a complex with the resulting ketone product.[1][2] If the amount of catalyst is insufficient, the reaction will not proceed to completion.
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the propanoyl chloride. The catalyst should be a fine, free-flowing powder. If it has clumped together, it may have been exposed to moisture.
-
-
Poor Temperature Control: The reaction is exothermic. If the temperature rises uncontrollably, it can lead to side reactions, such as the formation of di-acylated products or polymerization.
-
Solution: Add the propanoyl chloride dropwise to the mixture of benzene and AlCl₃ at a controlled temperature, typically between 0-10 °C, using an efficient cooling bath. Monitor the internal temperature closely throughout the addition. After the addition is complete, the reaction may be allowed to slowly warm to room temperature or gently heated to drive it to completion.[3]
-
-
Inefficient Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" and concentration gradients, resulting in side reactions and incomplete conversion.
-
Solution: Use an overhead mechanical stirrer with an appropriately sized impeller to ensure vigorous and homogenous mixing of the reaction mixture.
-
Problem 2: Formation of Isomeric Byproducts during Bromination
Question: During the bromination of propylbenzene, we are observing significant amounts of ortho- and para-bromo-propylbenzene isomers, making the purification of the desired meta-isomer (this compound) extremely difficult. How can we improve the regioselectivity?
Answer:
This is a classic challenge in electrophilic aromatic substitution. The propyl group is an ortho-, para-directing activator. Direct bromination of propylbenzene will inevitably lead to a mixture of isomers, with the meta product being the minor component. To synthesize the meta isomer selectively, a different synthetic strategy is required.
The recommended approach is to introduce a meta-directing group, perform the bromination, and then either remove or convert that directing group. The Friedel-Crafts acylation route is ideal for this.
-
Friedel-Crafts Acylation: First, perform the acylation of benzene with propanoyl chloride to form propiophenone. The acyl group is a deactivating, meta-directing group.[4]
-
Bromination of Propiophenone: Brominate the propiophenone. The acyl group will direct the incoming bromine to the meta position, yielding 3-bromopropiophenone with high selectivity.
-
Reduction of the Carbonyl Group: Finally, reduce the ketone functionality of 3-bromopropiophenone to a propyl group. Common methods for this reduction include the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).[1][3]
This three-step sequence ensures the desired this compound is the major product, simplifying purification significantly.
Problem 3: Incomplete Reduction of 3-Bromopropiophenone
Question: We are struggling to achieve complete conversion during the Clemmensen reduction of 3-bromopropiophenone. The reaction is sluggish and we are left with a significant amount of starting material.
Answer:
Incomplete Clemmensen reductions are a common issue, especially on a larger scale. Here are key areas to focus on for optimization:
-
Activity of the Zinc Amalgam: The quality of the amalgamated zinc is crucial. If the zinc is not properly activated, the reaction will be slow or may not start at all.
-
Solution: Prepare the zinc amalgam fresh for each reaction. This typically involves washing zinc dust or granules with a dilute acid (like HCl) to remove any oxide layer, followed by treatment with a solution of mercuric chloride (HgCl₂). Caution: Mercury compounds are highly toxic; handle with extreme care and follow all safety protocols for heavy metal waste disposal.
-
-
Reaction Temperature and Time: The Clemmensen reduction often requires elevated temperatures and prolonged reaction times to go to completion.
-
Solution: The reaction is typically run at reflux in a solvent mixture like toluene or ethanol with concentrated hydrochloric acid. Ensure the reaction is heated for a sufficient duration (often 24-48 hours). Monitor the reaction progress by TLC or GC/MS.
-
-
Alternative Reduction Method - Wolff-Kishner Reduction: If the Clemmensen reduction proves problematic, especially if your molecule is sensitive to strong acid, the Wolff-Kishner reduction is an excellent alternative. This reaction is carried out under basic conditions.
-
Methodology: The ketone is first converted to a hydrazone by reacting it with hydrazine hydrate. The hydrazone is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol or DMSO. The high temperatures required (180-200 °C) can be a challenge on a large scale and require a reactor designed for such conditions.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthesis route for this compound?
A1: The most reliable and scalable route for producing this compound with high isomeric purity is the three-step sequence starting from benzene:
-
Friedel-Crafts Acylation: Benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone.
-
Electrophilic Aromatic Bromination: Propiophenone is then brominated using Br₂ with a catalyst like FeBr₃. The acyl group directs the bromination to the meta position.
-
Carbonyl Reduction: The resulting 3-bromopropiophenone is reduced to this compound using either the Clemmensen or Wolff-Kishner reduction.
This route is superior to direct bromination of propylbenzene because it avoids the formation of hard-to-separate ortho and para isomers.[5][6][7]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Scaling up this synthesis introduces several significant safety hazards that must be carefully managed:
-
Friedel-Crafts Acylation:
-
Exothermic Reaction: The reaction is highly exothermic. A failure in cooling can lead to a runaway reaction. Ensure your reactor has adequate cooling capacity and a quench system in place.
-
Hydrogen Chloride Gas Evolution: The reaction produces large volumes of HCl gas, which is corrosive and toxic. The reactor must be equipped with a robust off-gas scrubbing system (e.g., a caustic scrubber).
-
Handling of Aluminum Chloride: AlCl₃ is a water-reactive and corrosive solid. Handle it in a dry environment and use appropriate personal protective equipment (PPE), including respiratory protection.
-
-
Bromination:
-
Handling of Bromine: Liquid bromine is highly toxic, corrosive, and volatile. It can cause severe burns on contact. All transfers should be done in a well-ventilated fume hood or a closed system. Have a bromine spill kit (containing a reducing agent like sodium thiosulfate) readily available.
-
-
Clemmensen Reduction:
-
Use of Mercury: The preparation of the zinc amalgam involves mercuric chloride, a highly toxic substance. Strict protocols for handling and waste disposal are mandatory.
-
Flammable Solvents: The use of flammable solvents like toluene requires an inert atmosphere and proper grounding of equipment to prevent static discharge.
-
-
General Hazards:
Q3: Can I use Friedel-Crafts alkylation with 1-chloropropane instead of the acylation-reduction sequence?
A3: While it might seem more direct, Friedel-Crafts alkylation of benzene with 1-chloropropane is not recommended for the synthesis of n-propylbenzene on a large scale. This is due to two major drawbacks of the Friedel-Crafts alkylation reaction:
-
Carbocation Rearrangement: The primary carbocation that would form from 1-chloropropane will readily rearrange via a hydride shift to the more stable secondary carbocation. This results in the major product being isopropylbenzene (cumene), not n-propylbenzene.[10]
-
Polyalkylation: The alkyl group introduced is an activating group, making the product (propylbenzene) more reactive than the starting material (benzene). This leads to the formation of di- and poly-alkylated byproducts, which are difficult to separate.
The Friedel-Crafts acylation, followed by reduction, avoids both of these issues. The acyl group is deactivating, preventing polyacylation, and the acylation reaction does not involve carbocation rearrangements.[11][12]
Q4: What are the best practices for the purification of the final product, this compound, on a large scale?
A4: For large-scale purification, fractional vacuum distillation is the method of choice. The boiling point of this compound is reported to be 96-100 °C at 17 Torr.[13]
-
Crude Product Work-up: Before distillation, the crude product from the reduction step should be thoroughly worked up. This typically involves:
-
Quenching the reaction mixture.
-
Separating the organic layer.
-
Washing the organic layer with water, a dilute base (like sodium bicarbonate solution) to remove any residual acid, and then with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filtering and concentrating the solvent under reduced pressure.
-
-
Fractional Vacuum Distillation:
-
Use a distillation column with sufficient theoretical plates (e.g., a packed column or a Vigreux column) to achieve good separation from any lower or higher boiling impurities.
-
A stable vacuum is essential for a clean separation and to prevent the product from decomposing at high temperatures.
-
Collect fractions based on the boiling point and monitor their purity by GC.
-
III. Experimental Protocol: Scalable Synthesis of this compound
This protocol outlines the three-step synthesis on a laboratory scale, with considerations for scale-up.
Step 1: Friedel-Crafts Acylation - Synthesis of Propiophenone
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a gas outlet connected to a caustic scrubber is assembled and dried thoroughly. The system is then purged with dry nitrogen.
-
Charging Reagents: To the reactor, add anhydrous aluminum chloride (1.3 eq). Cool the reactor to 0-5 °C using a circulating chiller. Add anhydrous benzene (5-10 eq) to the reactor with stirring.
-
Addition of Acyl Chloride: Charge the dropping funnel with propanoyl chloride (1.0 eq). Add the propanoyl chloride dropwise to the stirred suspension in the reactor, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture back to 0-5 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by a slow addition of concentrated HCl to dissolve the aluminum salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude propiophenone.
Step 2: Bromination - Synthesis of 3-Bromopropiophenone
-
Reactor Setup: A reactor similar to Step 1 is set up, but with protection from light (e.g., wrapped in aluminum foil).
-
Charging Reagents: Charge the reactor with propiophenone (1.0 eq) and a catalytic amount of iron filings or anhydrous FeBr₃.
-
Addition of Bromine: Cool the reactor to 0-5 °C. Slowly add liquid bromine (1.0-1.1 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C. HBr gas will be evolved and should be scrubbed.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by GC).
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to destroy any excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude 3-bromopropiophenone.
Step 3: Clemmensen Reduction - Synthesis of this compound
-
Preparation of Zinc Amalgam: In a fume hood, wash zinc dust (5-10 eq) with 5% HCl to activate it. Decant the acid and wash with deionized water. Add a 5% solution of mercuric chloride and stir for 10-15 minutes. Decant the mercuric chloride solution (dispose of as heavy metal waste) and wash the resulting amalgam with water and then with ethanol.
-
Reactor Setup: A round-bottom flask equipped with a reflux condenser, mechanical stirrer, and heating mantle is used.
-
Reaction: Charge the flask with the freshly prepared zinc amalgam, concentrated HCl, water, and toluene. Add the crude 3-bromopropiophenone (1.0 eq). Heat the mixture to a vigorous reflux with strong stirring for 24-48 hours. Add more concentrated HCl portion-wise during the reflux to maintain a strongly acidic environment.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by fractional vacuum distillation.
IV. Data and Diagrams
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Typical Scale-Up Conditions | Expected Yield |
| 1 | Friedel-Crafts Acylation | Benzene, Propanoyl Chloride, AlCl₃ | 0-10 °C, then RT | 85-95% |
| 2 | Bromination | Propiophenone, Br₂, FeBr₃ | 0-10 °C, then RT | 80-90% |
| 3 | Clemmensen Reduction | 3-Bromopropiophenone, Zn(Hg), HCl | Reflux (e.g., in Toluene) | 70-85% |
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
V. References
-
Sandmeyer Reaction - Wikipedia. --INVALID-LINK--
-
Sandmeyer reaction - L.S.College, Muzaffarpur. --INVALID-LINK--
-
cyclopropylbenzene - Organic Syntheses Procedure. --INVALID-LINK--
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. --INVALID-LINK--
-
n-PROPYLBENZENE - Organic Syntheses Procedure. --INVALID-LINK--
-
Sandmeyer Reaction - Organic Chemistry Portal. --INVALID-LINK--
-
Friedel-Crafts Acylation - A Level Chemistry Revision Notes - Save My Exams. --INVALID-LINK--
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. --INVALID-LINK--
-
friedel-crafts acylation of benzene - Chemguide. --INVALID-LINK--
-
US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents. --INVALID-LINK--
-
This compound | C9H11Br | CID 13821924 - PubChem. --INVALID-LINK--
-
Which of the following reaction sequence would be the best for synthesizing the compound, this compound? [3 - Filo. --INVALID-LINK--
-
Solved 3. Outline a synthesis of | Chegg.com. --INVALID-LINK--
-
Solved 3) Propose a sequence of reactions for the synthesis | Chegg.com. --INVALID-LINK--
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. --INVALID-LINK--
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. --INVALID-LINK--
-
the acylation of benzene - electrophilic substitution - Chemguide. --INVALID-LINK--
-
Method for synthesizing n-propylbenzene through Grignard reagent method - Eureka. --INVALID-LINK--
-
EP0637580B1 - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents. --INVALID-LINK--
-
16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. --INVALID-LINK--
-
What is the partial synthesis of 1-chloro-3-propylbenzene from benzene? - Quora. --INVALID-LINK--
-
16.11: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. --INVALID-LINK--
-
This compound - AOBChem USA. --INVALID-LINK--
-
16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. --INVALID-LINK--
-
Synthesis of p-Bromopropylbenzene - YouTube. --INVALID-LINK--
-
This compound - LookChem. --INVALID-LINK--
-
What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? - Quora. --INVALID-LINK--
-
19829-32-4|this compound|BLD Pharm. --INVALID-LINK--pharm.com/products/19829-32-4.html)
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aobchem.com [aobchem.com]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound|lookchem [lookchem.com]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with 1-Bromo-3-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing a common and persistent challenge in Suzuki-Miyaura cross-coupling reactions: the formation of homocoupled byproducts. This guide provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic overview to empower you to minimize the formation of 3,3'-dipropyl-1,1'-biphenyl and other homocoupled species when working with 1-Bromo-3-propylbenzene.
Understanding the Problem: The Genesis of Homocoupling
Homocoupling is a parasitic side reaction that diminishes the yield of your desired cross-coupled product and complicates purification.[1] In the context of a Suzuki reaction involving this compound and a generic boronic acid (Ar-B(OH)₂), two primary homocoupling pathways can occur:
-
Boronic Acid Homocoupling: Two molecules of the organoboron reagent couple to form a symmetrical biaryl (Ar-Ar).
-
Aryl Halide Homocoupling: Two molecules of this compound couple to form 3,3'-dipropyl-1,1'-biphenyl.
Boronic acid homocoupling is generally the more prevalent and troublesome of the two. It is primarily mediated by the presence of oxygen or by the Pd(II) catalyst precursor before the catalytic cycle is fully established.[1][2]
-
Oxygen-Mediated Pathway: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[2][3]
-
Pd(II) Precursor Pathway: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can directly react with the boronic acid to form the dimer and the active Pd(0) species required for the main catalytic cycle.[2] This is often an initiation issue.
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the competing boronic acid homocoupling pathway.
Caption: Suzuki cycle vs. Homocoupling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when trying to minimize homocoupling in the Suzuki reaction of this compound.
Q1: I'm observing a significant amount of boronic acid homocoupling. What is the most critical first step to take?
A1: The most crucial and impactful first step is to rigorously exclude oxygen from your reaction.[4][5] Dissolved oxygen is a primary culprit in promoting the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[1][6]
Troubleshooting Protocol: Rigorous Degassing
-
Solvent Degassing: Before preparing your reaction mixture, sparge your solvent(s) with an inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes. For even more effective oxygen removal, especially for larger volumes, use the "freeze-pump-thaw" method (at least three cycles are recommended).[7]
-
Reaction Vessel Inerting: Assemble your glassware (oven-dried to remove moisture) and purge it thoroughly with inert gas. Maintain a positive pressure of inert gas throughout the entire experiment using a balloon or a bubbler system.
-
Subsurface Sparging: After adding the solvent, base, and substrates to the flask but before adding the palladium catalyst, perform a final subsurface sparge of the reaction mixture with inert gas for 10-15 minutes.[4] This ensures the removal of any oxygen introduced during reagent transfer.
Q2: Does my choice of palladium source matter for preventing homocoupling?
A2: Absolutely. Your choice of palladium precursor can significantly influence the initial formation of homocoupled products.
-
Pd(0) vs. Pd(II) Sources: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferable to a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[8] Pd(II) sources must be reduced in situ to the active Pd(0) catalyst, and one pathway for this reduction is the homocoupling of two boronic acid molecules.[2] By starting with Pd(0), you bypass this initial, often problematic, reduction step.
-
Palladium Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed to generate the active Pd(0)L₁ species cleanly and efficiently upon activation, which can help suppress side reactions.[2]
| Palladium Source | Oxidation State | Comment |
| Pd(PPh₃)₄ | Pd(0) | Preferred; directly enters the catalytic cycle. |
| Pd₂(dba)₃ | Pd(0) | Preferred; often used with a separate ligand. |
| Pd(OAc)₂ | Pd(II) | Requires in situ reduction, can promote initial homocoupling.[2] |
| PdCl₂(dppf) | Pd(II) | Requires in situ reduction. |
| Buchwald Precatalysts | Pd(II) | Designed for clean activation to Pd(0), often a good choice.[2] |
Q3: How do ligands influence homocoupling, and which should I choose for this compound?
A3: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. The right ligand can accelerate the desired cross-coupling steps (reductive elimination) relative to the undesired homocoupling pathways.[1][9]
For an aryl bromide like this compound, which is neither strongly electron-rich nor deficient, the choice of ligand is key to ensuring efficient turnover.
-
Key Ligand Characteristics:
-
Electron-Rich: Electron-donating ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step with the aryl bromide.[2][9]
-
Sterically Bulky: Large, bulky ligands facilitate the final reductive elimination step, which releases the desired product and regenerates the Pd(0) catalyst.[2][10] A faster reductive elimination means the palladium intermediate spends less time in solution where it could participate in side reactions.
-
Recommended Ligands:
-
Buchwald-type Biaryl Phosphines: Ligands like SPhos, XPhos, and RuPhos are excellent choices. Their steric bulk and electron-rich nature are highly effective at promoting Suzuki couplings and suppressing homocoupling.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and can be very effective, particularly for challenging couplings.[11]
If you are using a standard ligand like PPh₃ and observing homocoupling, switching to a bulkier, more electron-rich ligand is a high-impact troubleshooting step.
Q4: Can the base I use affect the amount of homocoupling?
A4: Yes, the base is not just a passive reagent. Its strength and solubility are critical for the transmetalation step and can influence side reactions.[12] The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[11][13]
-
Commonly Used Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃): These are widely used and effective for many Suzuki reactions. K₂CO₃ is a good starting point.
-
Phosphates (K₃PO₄): A stronger base that is often very effective, particularly with less reactive substrates.
-
Hydroxides (NaOH, KOH): These are strong bases but can sometimes promote side reactions if not used carefully.[12]
-
Troubleshooting Strategy: If you are using a strong base like NaOH and observing significant homocoupling or other side reactions, consider switching to a milder base like K₂CO₃ or a phosphate like K₃PO₄. The optimal base is often substrate-dependent and may require some screening.[1]
Q5: What is the role of solvent and temperature?
A5: Solvents and temperature are crucial parameters for controlling reaction rates and selectivity.[14][15]
-
Solvents: Aprotic solvents are generally preferred for Suzuki reactions to minimize homocoupling.[1]
-
Common Choices: Toluene, 1,4-Dioxane, and Tetrahydrofuran (THF) are excellent starting points.
-
The Role of Water: A small amount of water is often required to solubilize the inorganic base and facilitate the formation of the active boronate species.[1] However, excessive water can sometimes promote boronic acid decomposition (protodeboronation) and homocoupling. A typical ratio is 4:1 to 10:1 organic solvent to water.
-
-
Temperature: Higher temperatures increase the rate of all reactions, including undesired side reactions.
-
Recommendation: Run the reaction at the lowest temperature that provides a reasonable rate for the cross-coupling.[1] For this compound, starting around 80-90 °C is typical. If homocoupling is a major issue, try lowering the temperature to 60-70 °C and allowing a longer reaction time.
-
Q6: I've optimized my conditions but still see some homocoupling. Are there any procedural tricks I can use?
A6: Yes, modifying the reagent addition sequence can be very effective.
-
Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning, add it slowly over 30-60 minutes using a syringe pump.[1][7] This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.
-
Pre-heating the Mixture: Some protocols recommend adding the palladium catalyst to the heated mixture of the aryl halide and base, and then adding the boronic acid.[5] This can help ensure the oxidative addition step occurs readily before a high concentration of boronic acid is available for homocoupling.
-
Use a Slight Excess of Aryl Halide: Using a slight excess (e.g., 1.05 - 1.1 equivalents) of this compound can help ensure the palladium catalyst preferentially reacts with it rather than participating in boronic acid homocoupling.[1]
Optimized Protocol for Minimizing Homocoupling
This protocol incorporates the best practices discussed above for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: Optimized experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
GC-MS analysis to identify impurities in 1-Bromo-3-propylbenzene
<Technical Support Center: GC-MS Analysis of 1-Bromo-3-propylbenzene >
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Impurity profiling is a critical aspect of pharmaceutical development and quality control.[1] Unwanted chemicals in starting materials, intermediates, or the final active pharmaceutical ingredient (API) can impact the efficacy and safety of a drug product.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[3][4] This guide provides practical, field-proven insights to help you navigate the complexities of GC-MS analysis for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation
Question 1: I'm seeing extraneous peaks in my chromatogram that are not related to my sample. What is the likely cause and how can I fix it?
Answer: The presence of extraneous peaks, often referred to as "ghost peaks," is a common issue that typically points to contamination introduced during sample preparation or from the analytical system itself.
-
Causality: Contamination can originate from several sources:
-
Solvents: Using non-GC-MS grade solvents can introduce a host of volatile impurities.[5]
-
Glassware: Improperly cleaned glassware can retain residues from previous analyses.[6]
-
Sample Vials and Caps: Plasticizers or other leachables from vials and septa can be a source of contamination.[5]
-
System Contamination: The injector, column, or detector can accumulate non-volatile residues over time, which can then bleed into subsequent runs.[7]
-
-
Step-by-Step Troubleshooting Protocol:
-
Solvent Blank Analysis: Inject a sample of the solvent you are using to dissolve your this compound standard and sample. This will help you identify any peaks originating from the solvent itself.
-
Glassware Cleaning Verification: Ensure all glassware is meticulously cleaned. A common procedure involves rinsing with a suitable organic solvent (e.g., acetone, then hexane), followed by oven drying.
-
Vial and Septa Check: Run a blank analysis with an empty vial capped with the septa you are using. This can help identify contaminants leaching from these materials.
-
System Bake-out: If the above steps do not resolve the issue, perform a system bake-out. This involves heating the injector and column to a high temperature (below the column's maximum operating temperature) to remove any accumulated contaminants.[8]
-
Question 2: My sample is not fully dissolving in the recommended solvent. What are my options?
Answer: Complete dissolution of your sample is crucial for accurate and reproducible injections.
-
Causality: this compound is a non-polar compound and should readily dissolve in common non-polar organic solvents like hexane, dichloromethane, or ethyl acetate.[5] If you are experiencing solubility issues, it could be due to the presence of highly polar impurities or degradation products.
-
Alternative Solvents and Techniques:
-
Solvent Polarity: Try a slightly more polar solvent like dichloromethane or a mixture of hexane and a small amount of a more polar solvent. Always run a solvent blank to check for interferences.
-
Sonication: Gentle sonication can aid in the dissolution of your sample.
-
Sample Cleanup: If insolubility persists, it may be necessary to perform a sample cleanup procedure to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) can be employed to isolate the analytes of interest from a complex matrix.[9]
-
GC Separation
Question 3: I am having difficulty separating isomeric impurities from the main this compound peak. How can I improve the resolution?
Answer: Co-elution of isomers is a frequent challenge in the analysis of substituted aromatic compounds. Optimizing your GC column and temperature program is key to achieving better separation.
-
Causality: The separation of isomers depends on subtle differences in their boiling points and interactions with the GC column's stationary phase. The choice of stationary phase is the most critical factor influencing selectivity.[10]
-
Improving Resolution:
-
Column Selection: For aromatic compounds, a column with a stationary phase containing phenyl groups can enhance separation through π-π interactions. Consider using a mid-polarity column, such as one with a 50% diphenyl / 50% dimethyl polysiloxane phase.[10]
-
Temperature Program Optimization:
-
Lower Initial Temperature: A lower starting oven temperature can improve the separation of early-eluting, volatile compounds.
-
Slower Ramp Rate: A slower temperature ramp rate (e.g., 5-10 °C/min) provides more time for compounds to interact with the stationary phase, leading to better resolution.[11]
-
-
Column Dimensions:
-
Table 1: Recommended GC Columns for Aromatic Isomer Separation
| Stationary Phase | Polarity | Key Features |
| 5% Phenyl Polysiloxane | Non-polar | Good general-purpose column for a wide range of compounds.[13] |
| 50% Phenyl Polysiloxane | Mid-polar | Enhanced selectivity for aromatic and polarizable compounds. |
| Polyethylene Glycol (WAX) | Polar | Suitable for polar compounds, but may not be ideal for brominated aromatics.[12] |
MS Detection and Identification
Question 4: The mass spectrum of my main peak doesn't perfectly match the library spectrum for this compound. Should I be concerned?
Answer: Minor discrepancies between your acquired spectrum and a library spectrum are common and not always a cause for concern. However, significant differences warrant further investigation.
-
Causality: Variations can arise from differences in instrumentation, tuning parameters, or the presence of co-eluting impurities.[14] The National Institute of Standards and Technology (NIST) provides a widely used mass spectral library for compound identification.[15][16][17]
-
Troubleshooting and Verification:
-
Check for Co-elution: Examine the peak shape. A tailing or fronting peak may indicate a co-eluting impurity. Try optimizing the GC method to improve separation.
-
Verify Isotopic Pattern: Bromine has two major isotopes, 79Br and 81Br, in roughly a 1:1 ratio.[18] Look for the characteristic M and M+2 molecular ion peaks in your spectrum. The presence of this pattern is a strong indicator of a bromine-containing compound.
-
Analyze Fragmentation: The fragmentation pattern provides structural information. For this compound, expect to see fragments corresponding to the loss of the propyl group and the bromine atom.[19]
-
Manual Spectrum Interpretation: Do not rely solely on the library match score. Manually interpret the spectrum, paying close attention to the molecular ion and key fragment ions.
-
dot
Caption: Fragmentation of this compound.
Question 5: I'm not detecting any impurities, even though I suspect they are present. How can I improve the sensitivity of my analysis?
Answer: The inability to detect expected impurities can be due to several factors, including insufficient method sensitivity or sample loss during preparation.
-
Causality: Impurities are often present at very low concentrations, requiring a highly sensitive analytical method for their detection.[20] The sensitivity of a GC-MS system is influenced by factors such as the injection technique, ion source cleanliness, and detector settings.[14]
-
Enhancing Sensitivity:
-
Injection Volume: Carefully increasing the injection volume can lead to a stronger signal. However, be cautious not to overload the column.
-
Splitless Injection: If you are using a split injection, switching to a splitless injection mode will introduce more of your sample onto the column, significantly increasing sensitivity.[5]
-
Selected Ion Monitoring (SIM): Instead of scanning a full mass range, SIM mode focuses on specific ions characteristic of your target impurities. This can dramatically improve the signal-to-noise ratio and lower detection limits.
-
Ion Source Cleaning: A dirty ion source can significantly reduce sensitivity. Follow the manufacturer's instructions for cleaning the ion source components.
-
Detector Gain: Increasing the detector gain can amplify the signal, but be aware that it will also amplify the noise.[21]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: Impurities can arise from the synthesis process or degradation. Potential impurities include:
-
Isomers: 1-Bromo-2-propylbenzene and 1-Bromo-4-propylbenzene are common process-related impurities.[22][23]
-
Starting Materials: Unreacted starting materials from the synthesis.
-
By-products: Side-products from the reaction, such as poly-brominated or poly-alkylated species.
-
Degradation Products: Compounds formed due to exposure to heat, light, or air.
Q2: What is the best way to prepare a sample of this compound for GC-MS analysis?
A2: A simple "dilute and shoot" method is often sufficient.[24]
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve it in a high-purity, volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.[5]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates before transferring to a GC vial.[6]
Q3: How can I quantify the impurities I have identified?
A3: Quantification can be performed using several methods:
-
External Standard Calibration: This involves creating a calibration curve using certified reference standards of the impurities. This is the most accurate method but requires that you have the pure impurity standards available.
-
Internal Standard Calibration: An internal standard (a compound not present in the sample) is added to all standards and samples at a constant concentration. This helps to correct for variations in injection volume and instrument response.
-
Area Percent Normalization: This method assumes that all compounds have the same response factor in the detector. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram. This is a less accurate method but can be useful for providing an estimate of impurity levels when standards are not available.
dot
Caption: GC-MS workflow for impurity analysis.
References
- 1. biomedres.us [biomedres.us]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. omicsonline.org [omicsonline.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 10. fishersci.ca [fishersci.ca]
- 11. postnova.com [postnova.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scribd.com [scribd.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. 1-Bromo-4-propylbenzene [webbook.nist.gov]
- 16. 1-Propyne, 3-bromo- [webbook.nist.gov]
- 17. 1-Bromo-4-propylbenzene [webbook.nist.gov]
- 18. savemyexams.com [savemyexams.com]
- 19. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
- 22. Which of the following reaction sequence would be the best for synthesizi.. [askfilo.com]
- 23. Solved 3) Propose a sequence of reactions for the synthesis | Chegg.com [chegg.com]
- 24. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Column Chromatography Purification of 1-Bromo-3-propylbenzene Derivatives
Welcome to the technical support center for the purification of 1-Bromo-3-propylbenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of column chromatography for these specific compounds.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives, offering probable causes and actionable solutions.
Issue 1: Poor Separation of the Desired Compound from Impurities
Question: I'm running a column to purify my this compound derivative, but the fractions are still showing a mixture of my product and impurities. What's going wrong?
Answer: Poor separation is a frequent challenge and can stem from several factors, primarily related to the choice of the mobile phase and the physical state of the column.
Probable Causes & Solutions:
-
Inappropriate Eluent Polarity: The polarity of your solvent system (eluent) is the most critical factor in achieving good separation.[1][2]
-
If your compound elutes too quickly (high Rf value on TLC): Your eluent is too polar. This means the compound spends more time in the mobile phase and doesn't interact sufficiently with the stationary phase for separation to occur.[3] To fix this, decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane percentage in a hexane/ethyl acetate mixture).
-
If your compound doesn't move from the baseline (low Rf value on TLC): Your eluent is not polar enough. Your compound is too strongly adsorbed to the silica gel.[3] Increase the eluent's polarity by adding more of the polar solvent (e.g., increase the ethyl acetate percentage).
-
-
Improper Column Packing: A poorly packed column with cracks, air bubbles, or an uneven surface will lead to "channeling," where the solvent and sample flow unevenly, resulting in broad, overlapping bands.[2]
-
Solution: Ensure your silica gel is packed uniformly. Prepare a slurry of silica gel in your initial, non-polar eluent and pour it into the column in one continuous motion. Gently tap the column to settle the silica and remove any air bubbles.[4] Adding a layer of sand on top of the silica bed can help prevent disturbance when adding more solvent.[5]
-
-
Suboptimal Flow Rate:
-
Too slow: A very slow flow rate can lead to diffusion of the compound bands, causing them to broaden and overlap.[5]
-
Too fast: Pushing the solvent through too quickly doesn't allow for proper equilibrium between the stationary and mobile phases, leading to tailing and poor separation.[5]
-
Solution: Adjust the stopcock to achieve a steady drip rate. For flash chromatography, the ideal flow rate will depend on the column size and particle size of the stationary phase.
-
Issue 2: The Compound is Stuck on the Column
Question: My this compound derivative was loaded onto the column, but it's not eluting, even after I've significantly increased the solvent polarity. What should I do?
Answer: This issue, often referred to as "streaking" or irreversible adsorption, can be frustrating. It typically points to strong, non-ideal interactions between your compound and the stationary phase.
Probable Causes & Solutions:
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can strongly interact with certain functional groups. While this compound itself is relatively neutral, derivatives with basic moieties (e.g., amines) can be protonated and bind tightly to the silica.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica, allowing your basic compound to elute.
-
-
Compound Insolubility: Your compound may have precipitated at the top of the column if it is not soluble in the initial eluent.
-
Solution: Ensure your crude sample is fully dissolved before loading. If necessary, use a "dry loading" technique: dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[5]
-
Issue 3: Difficulty Separating Isomers
Question: My reaction produced isomeric derivatives of this compound, and I'm struggling to separate them by column chromatography. Is this feasible?
Answer: Separating isomers can be one of the most challenging purification tasks due to their very similar physical properties.[2][6][7] However, with careful optimization, it is often possible.
Probable Causes & Solutions:
-
Insufficiently Optimized Mobile Phase: The standard solvent systems may not provide enough selectivity to resolve isomers.
-
Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents in your binary mixture for another of similar polarity but different chemical nature can improve separation (e.g., trying dichloromethane/hexane instead of ethyl acetate/hexane).[8] Ternary solvent systems (a mixture of three solvents) can also sometimes provide the necessary selectivity.[9]
-
-
Standard Silica Gel Lacks Selectivity: For very similar isomers, standard silica gel may not be sufficient.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and execution of column chromatography for this compound derivatives.
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: For most applications, standard silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most common and effective stationary phase.[1][12] It is a polar adsorbent suitable for the separation of relatively non-polar to moderately polar organic compounds.[3]
Q2: How do I choose the right mobile phase (eluent)?
A2: The best way to determine the optimal eluent is by using Thin Layer Chromatography (TLC).[2][13]
-
Goal: Find a solvent system where the desired this compound derivative has an Rf value of approximately 0.2-0.4.[2][13][14][15] An Rf in this range generally translates well to good separation on a column.[13][16]
-
Starting Point: For a relatively non-polar compound like this compound, start with a highly non-polar solvent like hexane or petroleum ether, and gradually add a more polar solvent like ethyl acetate or dichloromethane.[8] A common starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate.[17]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[18][19][20]
-
Isocratic Elution: Uses a constant solvent composition throughout the separation.[19][21] This is ideal for simple mixtures where the components have similar polarities.[19][20]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time.[18][19][21] This is more effective for complex mixtures containing compounds with a wide range of polarities, as it helps to elute the more strongly retained compounds in a reasonable time while still providing good separation for the less retained ones.[18][21] For purifying a crude reaction mixture containing this compound derivatives and various byproducts, a gradient elution is often more efficient.[21]
Q4: How much crude material can I load onto my column?
A4: A general rule of thumb for the ratio of crude material to silica gel is between 1:30 and 1:100 by weight. For difficult separations, a higher ratio (e.g., 1:100) is recommended to ensure better resolution. The amount you can load also depends on the difference in Rf values between your desired compound and the nearest impurity.
III. Standard Operating Protocol: Column Chromatography of a this compound Derivative
This protocol outlines a standard procedure for purifying a hypothetical this compound derivative.
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., starting with 98:2 Hexane:Ethyl Acetate and increasing the ethyl acetate concentration).
-
Visualize the spots under UV light.
-
Select the solvent system that gives your target compound an Rf value of ~0.3 and good separation from other spots.[13][16]
Step 2: Column Preparation
-
Choose an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[4]
-
Once the silica has settled, add another layer of sand on top to protect the silica bed.[5]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[4]
Step 3: Sample Loading
-
Dissolve the crude this compound derivative in the minimum amount of a suitable solvent (ideally the eluent itself or a slightly more polar solvent).[5]
-
Carefully pipette the dissolved sample onto the top of the sand layer, trying not to disturb the surface.[4][5]
-
Drain the solvent until the sample has been absorbed into the silica gel.[4]
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin collecting the eluting solvent in fractions (e.g., test tubes or vials).
-
If using a gradient, gradually increase the polarity of the eluent as the column runs.
-
Monitor the separation by collecting small spots from the eluting fractions and running TLCs.
Step 5: Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
IV. Visual Guides
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for column chromatography.
Experimental Workflow
Caption: Step-by-step experimental workflow.
V. Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm (230-400 mesh) | Standard polar adsorbent for effective separation of non-polar to moderately polar compounds.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/DCM | Good starting systems for non-polar aromatic compounds.[8] The ratio should be optimized via TLC. |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides the best balance for good separation and reasonable elution time on the column.[2][13][14][15] |
| Sample Load | 1:30 to 1:100 (Sample:Silica by weight) | Lower loading ratios are necessary for more difficult separations to prevent band overlap. |
| Elution Mode | Gradient (e.g., 2% to 10% EtOAc in Hexane) | Generally more efficient for crude mixtures with impurities of varying polarities.[18][21] |
References
- 1. jove.com [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. columbia.edu [columbia.edu]
- 4. youtube.com [youtube.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 11. Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chromtech.net.au [chromtech.net.au]
- 14. Chromatography [chem.rochester.edu]
- 15. silicycle.com [silicycle.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. uhplcs.com [uhplcs.com]
- 20. birchbiotech.com [birchbiotech.com]
- 21. biotage.com [biotage.com]
effect of solvent purity on Grignard reagent preparation from 1-Bromo-3-propylbenzene
A Guide to Overcoming the Critical Hurdle of Solvent Purity
Welcome to the Technical Support Center for Grignard reagent synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the preparation of Grignard reagents, specifically from 1-bromo-3-propylbenzene. The successful formation of a Grignard reagent is notoriously sensitive to experimental conditions, with solvent purity being the most critical factor. This document provides in-depth troubleshooting advice and frequently asked questions to address the specific issues you may encounter.
The Indispensable Role of Solvent Purity: A Fundamental Overview
Grignard reagents (R-Mg-X) are powerful nucleophiles and exceptionally strong bases.[1] This high reactivity is precisely what makes them invaluable in carbon-carbon bond formation, but it is also their Achilles' heel. The presence of even trace amounts of protic impurities, most notably water, will lead to the immediate destruction of the Grignard reagent.[2][3] Instead of reacting with your desired electrophile, the Grignard reagent will act as a base, abstracting a proton from water to form the corresponding alkane (in this case, 3-propylbenzene) and magnesium hydroxide salts.[2][3] This acid-base reaction is much faster than the desired nucleophilic addition, leading to low yields or complete reaction failure.[2]
Therefore, the paramount principle for successful Grignard reagent preparation is the rigorous exclusion of moisture and other reactive impurities from the reaction system.[1][4] This includes the solvent, glassware, starting materials, and even the atmosphere under which the reaction is conducted.
Troubleshooting Guide: Common Problems and Solutions
This section addresses common issues encountered during the preparation of the Grignard reagent from this compound.
Issue 1: The Grignard Reaction Fails to Initiate.
This is one of the most frequent challenges in Grignard synthesis.[5]
Primary Causes:
-
Passivated Magnesium Surface: Magnesium turnings are often coated with a thin, inert layer of magnesium oxide (MgO), which forms upon exposure to air.[5][6] This layer prevents the magnesium from reacting with the this compound.[6]
-
Presence of Water: Trace amounts of water in the solvent or on the glassware will quench the initially formed Grignard reagent, preventing the reaction from propagating.[5][7]
Solutions:
-
Rigorous Drying of Glassware and Solvent: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying at a high temperature for several hours and cooling under a stream of dry nitrogen or argon.[1][5] The solvent (typically diethyl ether or tetrahydrofuran) must be anhydrous.[5]
-
Magnesium Activation: The passivating MgO layer must be disrupted to expose a fresh, reactive magnesium surface.[6] Several methods can be employed:
-
Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod can break the oxide layer.[7]
-
Chemical Activation:
-
Iodine: Adding a small crystal of iodine is a common and effective method.[6][8] The iodine is thought to react with the magnesium at weak points in the oxide layer, creating reactive magnesium iodide.[6] The disappearance of the characteristic purple or brown color of iodine is a good indicator that the reaction has initiated.[6]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be used to activate the magnesium.[7][8] The reaction of DBE with magnesium produces ethylene gas (observed as bubbling) and magnesium bromide, which helps to clean the magnesium surface.[8]
-
-
Issue 2: The Reaction Starts but Then Stops, or the Yield is Very Low.
Primary Causes:
-
Insufficiently Anhydrous Conditions: Even if the reaction initiates, trace amounts of moisture from the solvent, glassware, or atmosphere can be consumed by the Grignard reagent as it forms, leading to a gradual quenching of the reaction.[1]
-
Wurtz Coupling Side Reaction: The newly formed Grignard reagent can react with the starting this compound in a side reaction known as Wurtz coupling, forming a dimer (1,6-di(3-propylphenyl)hexane).[1][5]
Solutions:
-
Maintain a Positive Inert Gas Pressure: Throughout the reaction, maintain a slight positive pressure of a dry, inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the system.[1]
-
Slow and Controlled Addition: Add the this compound solution to the magnesium suspension slowly and dropwise.[5] This maintains a low concentration of the halide in the reaction flask, minimizing the Wurtz coupling side reaction.[1]
-
Ensure Purity of the Alkyl Halide: The this compound should be free of acidic impurities. If necessary, it can be passed through a short column of activated alumina to remove any trace amounts of water or acidic residues.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical, and what are the best options?
A1: The solvent plays a crucial role in stabilizing the Grignard reagent through coordination. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are the most common choices because their lone pair of electrons on the oxygen atom can coordinate with the magnesium atom, stabilizing the organometallic complex.[3][9] These solvents must be anhydrous, as any protic impurity will destroy the Grignard reagent.[3]
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| Diethyl Ether | 34.6 | Lower boiling point makes it easier to initiate the reaction (visual cue of refluxing). | Highly volatile and flammable. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point allows for higher reaction temperatures if needed. Better at solvating some Grignard reagents. | Can be more difficult to dry completely and is also highly flammable. |
Q2: How can I be certain my solvent is dry enough?
A2: For highly sensitive Grignard reactions, commercially available anhydrous solvents may not be sufficient. A common method for preparing exceptionally dry THF is distillation from sodium and benzophenone.[1] The sodium reacts with any residual water, and the benzophenone serves as an indicator.[1] When the solvent is dry, the benzophenone is reduced to a ketyl radical, which imparts a deep blue or purple color to the solution.[1] The persistence of this color indicates that the solvent is anhydrous.[1]
Q3: My lab has a bottle of diethyl ether that has been open for a while. Can I still use it?
A3: Ethers, especially diethyl ether and THF, can form explosive peroxides upon exposure to air and light.[10][11] Before using any previously opened bottle of ether, it is imperative to test for the presence of peroxides.[10] This can be done using commercially available peroxide test strips or by a chemical test, such as adding a solution of potassium iodide.[10] If peroxides are present, they must be removed before the solvent is dried and used. A common method for peroxide removal is to shake the ether with a freshly prepared solution of iron(II) sulfate.[10]
Q4: Can I use other solvents like acetone or ethanol?
A4: Absolutely not. Solvents with acidic protons, such as alcohols (e.g., ethanol) and even ketones with α-hydrogens (e.g., acetone), are incompatible with Grignard reagents.[9][12] The Grignard reagent will be rapidly protonated by these solvents, leading to the formation of the corresponding alkane and rendering the reagent useless for the intended reaction.[12][13]
Experimental Protocols
Protocol 1: Purification and Drying of Tetrahydrofuran (THF)
Materials:
-
THF (reagent grade)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Dry the THF over a suitable drying agent like calcium hydride overnight, followed by decantation.
-
Apparatus Setup: Assemble a distillation apparatus that has been flame-dried under vacuum or oven-dried and cooled under an inert atmosphere.
-
Initial Charge: To the cooled distillation flask, add fresh sodium metal (cut into small pieces) and a small amount of benzophenone.[1]
-
Reflux: Add the pre-dried THF to the flask and begin heating to reflux under a positive pressure of inert gas.[1]
-
Indicator Formation: As the solvent refluxes, the solution will turn a deep blue or purple. This indicates the formation of the sodium-benzophenone ketyl radical and signifies that the solvent is dry.[1] If the color fades, it indicates the presence of water or oxygen, and more sodium may be needed.[1]
-
Distillation: Once the blue or purple color is stable, the THF can be distilled directly into the reaction flask for immediate use.
Protocol 2: Preparation of Grignard Reagent from this compound
Materials:
-
Magnesium turnings
-
This compound (pure and dry)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an activator)
-
Reaction flask, condenser, and addition funnel (all rigorously dried)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours and cooling under an inert atmosphere.[6]
-
Reagent Setup: To the dried flask, add the magnesium turnings and a magnetic stir bar.[6]
-
Initiation: Add a single, small crystal of iodine. The flask may be gently warmed.[6]
-
Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent and a small amount of the this compound.[6]
-
Observation: Stir the mixture. A successful initiation is typically characterized by the disappearance of the iodine color, spontaneous boiling of the solvent, the appearance of a cloudy grey/brownish color, and the generation of heat.[6]
-
Controlled Addition: Once the reaction has initiated, add the remaining this compound, dissolved in anhydrous ether, dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Purity Determination of 1-Bromo-3-propylbenzene
Introduction: In the landscape of pharmaceutical synthesis and materials science, 1-bromo-3-propylbenzene (C₉H₁₁Br) serves as a key intermediate.[1][2] Its chemical integrity is paramount, as the purity of this starting material directly dictates the efficacy, safety, and yield of the final product. The presence of even trace amounts of impurities—be they isomers, starting materials, or reaction by-products—can lead to unforeseen side reactions, compromised biological activity, and potential toxicity.[3][4] Therefore, the rigorous analytical characterization of this compound is not merely a quality control checkpoint but a foundational requirement for robust scientific development.
This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative framework to empower researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical challenge. The validation of these analytical procedures is a critical aspect of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies like the FDA and outlined in ICH guidelines to ensure data reliability.[5][6][7]
Chapter 1: Understanding Potential Impurities
The selection of an analytical method is intrinsically linked to the impurities one expects to find. The synthesis of this compound, often achieved through electrophilic aromatic substitution pathways, can introduce several types of impurities.[8][9] A proactive understanding of the synthetic route is crucial for developing a specific and sensitive analytical method.
Common Impurity Classes:
-
Isomeric Impurities: Due to directing effects in electrophilic aromatic substitution, the synthesis can yield positional isomers such as 1-bromo-2-propylbenzene and 1-bromo-4-propylbenzene.
-
Unreacted Starting Materials: Residual propylbenzene or brominating agents.
-
Reaction By-products: Di-brominated or poly-brominated propylbenzenes, and products from side-reactions.
-
Residual Solvents: Solvents used during the reaction or purification steps.
An ideal analytical method must possess the selectivity to distinguish the this compound peak from all potential interferents.[5][10]
Chapter 2: Gas Chromatography (GC) - The Volatility-Based Approach
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[11] Given that this compound is a volatile liquid, GC is an exceptionally well-suited and often primary choice for purity assessment.[12][13]
Causality of Method Choice: GC excels at separating compounds with different boiling points and polarities, making it ideal for resolving the main component from its volatile isomers and many reaction by-products.[14] The use of a Flame Ionization Detector (FID) provides high sensitivity for hydrocarbons and is a robust, general-purpose detector for routine purity checks.[15] For unambiguous identification of unknown impurity peaks, coupling GC with a Mass Spectrometer (GC-MS) is the definitive approach.[3][16]
Experimental Protocol: GC-FID Purity Assay
Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to all detected peaks.
Instrumentation and Materials:
-
Gas Chromatograph with FID (e.g., Agilent Intuvo 9000 GC).[15]
-
Capillary Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium, high purity.
-
Sample: this compound, approximately 1 mg/mL in Dichloromethane.
Step-by-Step Methodology:
-
System Preparation: Ensure the GC is leak-free and the carrier gas flow is stable.
-
Instrument Conditions Setup:
-
Inlet: Split mode, 250 °C, Split Ratio 50:1. Rationale: A split injection prevents column overloading with a high-concentration sample and ensures sharp peaks.
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes. Rationale: A temperature program allows for the separation of early-eluting volatile solvents and later-eluting, higher-boiling point impurities like dibrominated species.
-
-
Detector (FID): 300 °C, Hydrogen flow ~30 mL/min, Air flow ~300 mL/min.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Acquisition: Record the chromatogram for the full duration of the run.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the this compound peak using the formula: Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
GC Workflow Diagram
Caption: Workflow for GC-FID purity analysis of this compound.
Chapter 3: High-Performance Liquid Chromatography (HPLC) - The Polarity-Based Alternative
While GC is excellent for volatile compounds, HPLC is the workhorse for a broader range of molecules, including those that are non-volatile or thermally unstable.[12][17] For this compound, Reversed-Phase HPLC (RP-HPLC) provides an orthogonal (different mechanism) separation to GC, which is valuable for confirming purity and detecting impurities that might not be amenable to GC analysis.
Causality of Method Choice: An RP-HPLC method using a C18 column separates compounds primarily based on their hydrophobicity. This is effective for distinguishing the target compound from more polar or less polar impurities that may have similar boiling points but different polarities. UV detection is chosen because the benzene ring in this compound has a strong chromophore, allowing for sensitive detection around 254 nm.[18]
Experimental Protocol: RP-HPLC-UV Purity Assay
Objective: To determine the purity of this compound using an isocratic RP-HPLC method with UV detection.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and HPLC-grade water.
-
Sample: this compound, approximately 0.5 mg/mL in Acetonitrile.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase: Acetonitrile/Water (70:30 v/v). Degas the solution using sonication or vacuum filtration. Rationale: Degassing prevents air bubbles from interfering with the pump and detector performance.
-
System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved (typically 20-30 minutes).
-
Instrument Conditions Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Injection: Inject the prepared sample.
-
Data Acquisition: Run the analysis for a sufficient time (e.g., 15 minutes) to ensure all potential impurities have eluted.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity as described in the GC protocol.
-
HPLC Workflow Diagram
Caption: Workflow for RP-HPLC-UV purity analysis of this compound.
Chapter 4: Quantitative NMR (qNMR) - The Absolute Approach
Unlike chromatographic methods that provide relative purity (area %), quantitative ¹H NMR (qNMR) can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[19] It is a primary ratio method that relies on comparing the integrated signal of the analyte to that of a certified internal standard of known purity and mass.
Causality of Method Choice: qNMR is an exceptionally powerful, non-destructive technique that provides both structural confirmation and a direct measure of mass purity.[19][20] The choice of an internal standard is critical; it must be stable, non-volatile, have a known purity, and possess signals that do not overlap with the analyte's signals.[20] A long relaxation delay (D1) is essential to ensure all protons fully relax between pulses, which is a prerequisite for accurate integration and quantification.[20]
Experimental Protocol: ¹H qNMR Purity Assay
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-precision analytical balance (±0.01 mg).
-
Internal Standard (IS): Dimethyl sulfone (DMSO₂), certified purity ≥99.5%.
-
NMR Solvent: Chloroform-d (CDCl₃).
-
Sample: this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound (m_analyte) into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (m_IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃, vortex to ensure homogeneity, and transfer to an NMR tube. Rationale: Precise weighing is the foundation of qNMR accuracy.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to confirm signal positions.
-
Set up the quantitative experiment with the following parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 30 seconds. Rationale: This long delay is >5 times the longest T₁ relaxation time of any proton being integrated, ensuring full magnetization recovery.
-
Number of Scans: 8-16.
-
-
-
Data Processing:
-
Apply Fourier transform and phase correction to the FID.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and the sharp singlet from the internal standard (DMSO₂).
-
-
Purity Calculation:
-
Use the following equation to calculate the purity of the analyte (P_analyte): P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (Analyte: 199.09 g/mol ; IS: 94.13 g/mol )
-
m = mass
-
P = Purity of the internal standard
-
-
qNMR Workflow Diagram
Caption: Workflow for absolute purity determination by qNMR.
Chapter 5: Comparative Guide & Recommendations
The choice of analytical technique is a strategic decision based on the specific goals of the analysis, available resources, and the stage of development.
| Parameter | Gas Chromatography (GC-FID) | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation by volatility & column interaction.[11][17] | Separation by polarity & column interaction.[17] | Intrinsic nuclear properties; no separation.[21] |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (Mass %) |
| Primary Use Case | Routine QC, volatile impurity profiling. | Orthogonal purity check, non-volatile impurities. | Purity of reference standards, structural confirmation. |
| Sensitivity | High (ppm to low ppb).[22] | Moderate to High (ppm). | Lower (detects impurities >0.1%).[23] |
| Speed | Fast (5-20 minutes per run).[24] | Moderate (10-30 minutes per run).[17] | Moderate (requires setup & long delays). |
| Cost per Sample | Low (gases are inexpensive).[13][24] | Moderate (solvent consumption).[13][24] | High (instrument time, high-purity standards). |
| Sample Nature | Destructive | Non-destructive (can be recovered) | Non-destructive |
| Strengths | Excellent resolution for isomers, cost-effective. | Versatile, handles wide range of polarities. | Absolute quantification, structural info.[19] |
| Limitations | Only for thermally stable, volatile compounds. | Higher solvent usage, potential for co-elution. | Lower sensitivity for trace impurities, complex mixtures are difficult. |
Senior Scientist's Recommendation:
-
For Routine Quality Control: GC-FID is the method of choice. It is fast, cost-effective, and provides excellent resolution for the most likely impurities (isomers, residual starting materials).
-
For Method Validation & Orthogonal Confirmation: HPLC-UV should be used in conjunction with GC. Establishing purity by two orthogonal methods provides a high degree of confidence, a principle encouraged by regulatory agencies.[6]
-
For Characterizing Reference Materials or In-depth Investigation: qNMR is unparalleled. When an absolute purity value is required for a standard, or when chromatographic methods yield ambiguous results, qNMR provides a definitive answer.
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, provides the most comprehensive and trustworthy purity profile for this compound, ensuring the integrity of subsequent research and development.
References
- 1. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ijnrd.org [ijnrd.org]
- 5. scielo.br [scielo.br]
- 6. fda.gov [fda.gov]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. Which of the following reaction sequence would be the best for synthesizi.. [askfilo.com]
- 9. Solved 3) Propose a sequence of reactions for the synthesis | Chegg.com [chegg.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 14. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 18. benchchem.com [benchchem.com]
- 19. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. ijprajournal.com [ijprajournal.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to HPLC Method Development for the Analysis of 1-Bromo-3-propylbenzene
This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Bromo-3-propylbenzene. We will move beyond rote procedures to explore the scientific rationale behind each decision, comparing common alternatives to arrive at an optimized and validated method. This document is intended for researchers and drug development professionals who require not just a method, but a deep understanding of the method development process itself.
Pillar 1: Analyte Characterization - The Foundation of Method Development
Before a single vial is prepared, a thorough understanding of the analyte is paramount. The physicochemical properties of this compound directly inform our initial chromatographic strategy.
This compound is a non-polar, aromatic compound. Its key properties, summarized in Table 1, point directly towards a reversed-phase HPLC (RP-HPLC) approach, where a non-polar stationary phase is paired with a polar mobile phase. The high LogP value indicates strong hydrophobicity, suggesting it will be well-retained on common reversed-phase columns like C18.[1] Its structure, containing a benzene ring, ensures it will be UV-active, making UV detection a straightforward choice.[2]
| Property | Value | Implication for HPLC Method |
| Molecular Formula | C₉H₁₁Br | Relatively small molecule, suitable for standard pore size columns.[3][4] |
| Molecular Weight | 199.09 g/mol | Well within the range for small molecule HPLC analysis.[5][1] |
| LogP (XLogP3) | ~4.0 | Highly hydrophobic; strong retention expected on RP columns.[5] |
| UV Absorbance | Aromatic Ring | Strong UV absorbance expected, likely around 254-266 nm.[6][7] |
| pKa | Not Applicable | Non-ionizable; mobile phase pH will not significantly affect retention.[8][9] |
Pillar 2: Strategic Selection of Chromatographic Conditions
Method development is an exercise in controlled experimentation. Here, we compare the most critical components of the HPLC system to build a method from the ground up.
Stationary Phase (Column) Comparison
The column is the heart of the separation.[10] For a hydrophobic molecule like this compound, several reversed-phase chemistries are viable. The choice hinges on the desired retention and selectivity.[11][12]
-
C18 (Octadecylsilane): The industry workhorse. It separates primarily based on hydrophobic interactions. Given the analyte's high LogP, a C18 column will provide strong retention.[11]
-
C8 (Octylsilane): Offers similar hydrophobic interactions to C18 but with shorter alkyl chains, resulting in less retention. This can be advantageous for reducing run times if the analyte is too strongly retained on a C18 column.
-
Phenyl (Phenylpropyl): This phase provides a mixed-mode separation mechanism. It offers moderate hydrophobicity combined with π-π interactions due to the phenyl rings in the stationary phase.[11] This can offer unique selectivity for aromatic compounds compared to purely aliphatic phases like C18 or C8.
Decision Rationale: We will compare a C18 column for its robust hydrophobic retention against a Phenyl column to evaluate if π-π interactions can offer a more selective separation or improved peak shape for this specific aromatic analyte.
Comparative Column Analysis Workflow
Caption: Workflow for comparative screening of HPLC stationary phases.
| Column Type | Expected Retention Mechanism | Hypothetical Retention Time (min) | Hypothetical Asymmetry (As) | Rationale & Recommendation |
| InertSustain C18 | Strong Hydrophobic Interaction | 8.5 | 1.1 | Provides excellent retention due to high hydrophobicity. A good starting point for robust separation. Recommended for initial development. |
| InertCore Biphenyl | Hydrophobic + π-π Interaction | 7.2 | 1.0 | May offer sharper peaks and alternative selectivity for aromatic impurities. A strong alternative if C18 shows poor peak shape. |
Mobile Phase Selection & Optimization
The mobile phase modulates the analyte's interaction with the stationary phase.[13] The key choices are the organic solvent type and its proportion to water.
-
Acetonitrile (ACN): A common choice offering low viscosity (leading to lower backpressure) and excellent UV transparency.[14]
-
Methanol (MeOH): A cost-effective alternative with slightly higher viscosity. It can offer different selectivity compared to ACN due to its protic nature and ability to act as a hydrogen bond donor.[8]
Decision Rationale: We will start with Acetonitrile due to its favorable physical properties. The percentage of ACN will be optimized to achieve a retention factor (k') between 2 and 10, which ensures the analysis is robust and well-separated from the void volume without being excessively long.[8] Since the analyte is neutral, buffers are unnecessary.[9]
| Mobile Phase Composition (ACN:Water) | Hypothetical Retention Time (min) | Observation & Action |
| 80:20 | 4.1 | Retention is a bit low (k' < 2). Risk of interference from solvent front. Decrease solvent strength. |
| 70:30 | 8.5 | Good retention (k' ≈ 4-5). Peak is sharp. This is a suitable starting point for gradient optimization. |
| 60:40 | 15.2 | Retention is too long (k' > 10). Run time is inefficient. Increase solvent strength. |
Detector Wavelength Selection
The presence of the benzene ring in this compound results in a characteristic UV absorbance profile. Aromatic systems typically have a strong absorbance maximum around 254 nm.[6] The bromine substituent can cause a slight bathochromic (red) shift.[15] An initial screening using a photodiode array (PDA) detector from 200-400 nm is the most effective strategy. For this analyte, a maximum absorbance is typically found around 265 nm , providing excellent sensitivity.
Pillar 3: A Practical Workflow for Method Development
This section provides a detailed, step-by-step protocol for developing the HPLC method based on the choices rationalized above.
Overall Method Development Strategy
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (e.g., 70:30 ACN:Water).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
Protocol 2: Initial Isocratic Method
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: 70% Acetonitrile, 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
Procedure: Equilibrate the system until a stable baseline is achieved. Inject the Working Standard Solution and record the chromatogram. Adjust the ACN:Water ratio as needed to achieve a retention time of approximately 8-10 minutes.
Pillar 4: Ensuring Method Specificity - A Forced Degradation Study
A trustworthy analytical method must be "stability-indicating," meaning it can unambiguously separate the intact analyte from any potential degradation products.[16] Forced degradation studies are performed to intentionally stress the analyte under various conditions to generate these degradants.[17][18]
Protocol 3: Forced Degradation Study
-
Prepare four separate solutions of this compound at 1 mg/mL in ACN:Water.
-
Acid Hydrolysis: Add 1N HCl to one solution and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH to a second solution and heat at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to a third solution and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the fourth solution to high-intensity UV light (per ICH Q1B guidelines) for 24 hours.
-
Analysis: Neutralize the acid and base samples, then dilute all samples to an appropriate concentration and analyze using the developed HPLC method (likely with a gradient to separate all peaks).
A successful stability-indicating method will show a primary peak for the intact drug that is well-resolved from all degradation product peaks.
| Stress Condition | % Degradation (Hypothetical) | Retention Time of Major Degradant(s) (min) | Resolution (Analyte vs. Degradant) |
| Acid (1N HCl, 60°C) | ~8% | 5.2 | > 2.0 |
| Base (1N NaOH, 60°C) | ~12% | 4.8, 6.1 | > 2.0 |
| Oxidative (3% H₂O₂) | ~15% | 7.0 | > 2.0 |
| Photolytic (ICH Q1B) | ~5% | 9.5 | > 2.0 |
Conclusion
Through a systematic process of analyte characterization, comparative evaluation of stationary and mobile phases, and rigorous specificity testing via forced degradation, we have outlined a clear pathway to a robust HPLC method for this compound. The recommended starting point is a C18 column with a gradient elution using Acetonitrile and Water and UV detection at 265 nm . This guide emphasizes that the "why" behind each choice, grounded in the chemical nature of the analyte, is the most critical component of successful and scientifically sound method development.
References
- 1. This compound | CAS#:19829-32-4 | Chemsrc [chemsrc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. auroraprosci.com [auroraprosci.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. library.dphen1.com [library.dphen1.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Reactivity of 1-Bromo-3-propylbenzene and Its Isomers
This guide provides an in-depth comparison of the reactivity of 1-bromo-3-propylbenzene and its structural isomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and experimental data that govern the chemical behavior of these compounds. By understanding the nuances of their reactivity, researchers can better design synthetic pathways and predict reaction outcomes.
Introduction to Bromopropylbenzene Isomers
The term "bromopropylbenzene" can refer to several isomers where a bromine atom and a propyl group are attached to a benzene ring, or where the bromine is on the propyl side-chain. For the purpose of a comprehensive reactivity comparison, this guide will focus on isomers with the bromine atom at different positions on the propyl chain as well as on the aromatic ring. The key isomers under consideration are:
-
(2-Bromopropyl)benzene: A secondary alkyl halide.[3]
-
(1-Bromopropyl)benzene: A secondary benzylic halide.[4]
-
This compound: An aryl halide.
The position of the bromine atom dramatically influences the molecule's reactivity, particularly in nucleophilic substitution and elimination reactions. This is due to a combination of electronic and steric effects imparted by the phenyl group and the structure of the alkyl chain.
Theoretical Framework: Factors Influencing Reactivity
The reactivity of these isomers is primarily dictated by their ability to undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The preferred pathway is a consequence of the substrate's structure, the nature of the nucleophile/base, the solvent, and the reaction temperature.
Electronic Effects
The phenyl group exerts a powerful electronic influence. In (1-bromopropyl)benzene, the bromine is at the benzylic position. This allows for the stabilization of a carbocation intermediate through resonance, making the SN1 pathway highly favorable.[5][6] Primary benzylic halides, although primary, can undergo SN1 reactions due to the stability of the benzylic carbocation.[6] For (3-bromopropyl)benzene, the phenyl group has a weak electron-withdrawing inductive effect, which slightly deactivates the carbon bearing the bromine towards nucleophilic attack compared to a simple primary alkyl halide.
In the case of this compound, the bromine is directly attached to the sp²-hybridized carbon of the benzene ring. Due to resonance, the C-Br bond acquires a partial double bond character, making it stronger and shorter than the C-Br bond in alkyl halides.[7][8][9] This, along with the high electron density of the benzene ring, makes aryl halides significantly less reactive towards nucleophilic substitution reactions under standard conditions.[7][8]
Steric Effects
Steric hindrance plays a crucial role in determining the reaction mechanism. The SN2 reaction, which involves a backside attack by the nucleophile, is highly sensitive to steric bulk around the reaction center.[10]
-
(3-Bromopropyl)benzene (Primary): Being a primary halide, it is the least sterically hindered among the alkyl halide isomers and will readily undergo SN2 reactions with strong nucleophiles.
-
(2-Bromopropyl)benzene (Secondary): As a secondary halide, it experiences more steric hindrance than the primary isomer, making SN2 reactions slower. It can undergo both SN1 and SN2 reactions, often leading to a mixture of products.
-
(1-Bromopropyl)benzene (Secondary, Benzylic): While it is a secondary halide, the potential for a stable benzylic carbocation means it can readily undergo SN1 reactions, especially with weak nucleophiles in polar protic solvents.[5][11] Strong nucleophiles can still favor an SN2 pathway.[12]
The interplay between steric and electronic effects is complex. While bulky substituents are often thought to increase steric repulsion in the transition state of an SN2 reaction, some computational studies suggest that the primary barrier is the weakening of electrostatic and orbital interactions.[13]
Isomer Structures and Reaction Pathways
The following diagrams illustrate the structures of the key isomers and the general mechanisms they are likely to follow.
Caption: Key isomers of bromopropylbenzene.
Caption: Generalized SN1 and SN2 reaction pathways.
Experimental Design for Reactivity Comparison
To empirically compare the reactivity of these isomers, a series of controlled experiments can be conducted. A common method is to measure the rate of nucleophilic substitution with a given nucleophile.
Experimental Protocol: Reaction with Sodium Iodide in Acetone (SN2)
This classic experiment is effective for comparing the rates of SN2 reactions. The reaction relies on the fact that sodium iodide is soluble in acetone, while the sodium bromide product is not, leading to the formation of a precipitate. The rate of precipitate formation is a direct measure of the reaction rate.
Materials:
-
(3-Bromopropyl)benzene
-
(2-Bromopropyl)benzene
-
(1-Bromopropyl)benzene
-
This compound
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Test tubes and a water bath
Procedure:
-
Place 1 mL of the sodium iodide in acetone solution into four separate, dry test tubes.
-
Add 4 drops of each bromopropylbenzene isomer to its respective test tube.
-
Stopper the test tubes, shake to mix the contents, and start a timer.
-
Place the test tubes in a water bath maintained at a constant temperature (e.g., 50 °C).
-
Observe the test tubes for the formation of a sodium bromide precipitate.
-
Record the time at which a precipitate first becomes visible in each test tube.
Experimental Protocol: Solvolysis in Aqueous Ethanol (SN1)
Solvolysis reactions, where the solvent acts as the nucleophile, are typically used to assess SN1 reactivity. The rate can be monitored by the production of HBr, which can be titrated with a standardized base.
Materials:
-
(3-Bromopropyl)benzene
-
(2-Bromopropyl)benzene
-
(1-Bromopropyl)benzene
-
This compound
-
80% aqueous ethanol
-
Standardized NaOH solution
-
Phenolphthalein indicator
-
Reaction flasks and a constant temperature bath
Procedure:
-
Prepare a dilute solution of each isomer in 80% aqueous ethanol.
-
Place the solutions in a constant temperature bath (e.g., 25 °C).
-
At regular intervals, withdraw an aliquot from each reaction mixture and quench it in a known volume of cold acetone.
-
Titrate the liberated HBr with standardized NaOH solution using phenolphthalein as an indicator.
-
Plot the concentration of HBr versus time to determine the initial reaction rate for each isomer.
Caption: General experimental workflow for reactivity comparison.
Predicted Results and Discussion
Based on the theoretical principles discussed, the following outcomes are expected from the proposed experiments.
SN2 Reactivity (Reaction with NaI in Acetone)
The expected order of reactivity (fastest to slowest) is: (3-Bromopropyl)benzene > (2-Bromopropyl)benzene > (1-Bromopropyl)benzene >> this compound
-
(3-Bromopropyl)benzene: As a primary halide, it will react the fastest via the SN2 mechanism due to minimal steric hindrance.
-
(2-Bromopropyl)benzene: Being a secondary halide, it will react slower than the primary isomer due to increased steric hindrance.
-
(1-Bromopropyl)benzene: Although secondary, the bulky phenyl group adjacent to the reaction center will significantly slow down the SN2 reaction.
-
This compound: As an aryl halide, it will be essentially unreactive under these conditions.
SN1 Reactivity (Solvolysis)
The expected order of reactivity (fastest to slowest) is: (1-Bromopropyl)benzene > (2-Bromopropyl)benzene > (3-Bromopropyl)benzene >> this compound
-
(1-Bromopropyl)benzene: This benzylic halide will react the fastest due to the formation of a resonance-stabilized benzylic carbocation.[5][6][11]
-
(2-Bromopropyl)benzene: As a secondary halide, it can form a secondary carbocation, which is less stable than a benzylic carbocation but more stable than a primary carbocation.
-
(3-Bromopropyl)benzene: This primary halide will react very slowly, as the formation of a primary carbocation is highly unfavorable.
-
This compound: The aryl halide will not undergo an SN1 reaction under these conditions due to the instability of the phenyl cation.
Comparative Data Summary
| Isomer | Structure | Predicted SN2 Rate | Predicted SN1 Rate |
| (3-Bromopropyl)benzene | Primary Alkyl Halide | Fastest | Very Slow |
| (2-Bromopropyl)benzene | Secondary Alkyl Halide | Intermediate | Intermediate |
| (1-Bromopropyl)benzene | Secondary Benzylic Halide | Slow | Fastest |
| This compound | Aryl Halide | Unreactive | Unreactive |
Conclusion
The reactivity of bromopropylbenzene isomers is a clear illustration of the fundamental principles of organic chemistry. The position of the bromine atom dictates the interplay of steric and electronic effects, which in turn determines the favored reaction mechanism and the rate of reaction. (1-Bromopropyl)benzene stands out for its high reactivity in SN1 reactions due to the stability of the benzylic carbocation. In contrast, (3-bromopropyl)benzene is most susceptible to SN2 reactions owing to its primary structure with minimal steric hindrance. This compound, an aryl halide, is significantly less reactive in both substitution pathways under typical laboratory conditions. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes in pharmaceutical and materials science research.
References
- 1. nbinno.com [nbinno.com]
- 2. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Bromopropyl)benzene | C9H11Br | CID 102754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1-Bromopropyl)benzene | 2114-36-5 | Benchchem [benchchem.com]
- 5. quora.com [quora.com]
- 6. shaalaa.com [shaalaa.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different catalysts for Suzuki coupling of 1-Bromo-3-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This guide provides a comparative analysis of various catalyst systems for the Suzuki coupling of 1-bromo-3-propylbenzene, a sterically hindered aryl bromide. The insights and data presented herein are designed to assist researchers in selecting the optimal catalytic system to achieve high yields and reaction efficiency. While direct comparative studies on this compound are not extensively available, this guide draws upon data from structurally analogous substrates to provide a reliable framework for catalyst selection and reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, particularly the ligand coordinated to the palladium center, plays a pivotal role in the efficiency of each step.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. For aryl bromides, this step is generally facile.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium complex, regenerating the active Pd(0) catalyst. Bulky and electron-rich ligands can promote this often rate-limiting step.[2]
Below is a diagram illustrating the catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Performance Comparison
The choice of catalyst is critical for overcoming the steric hindrance presented by the ortho-propyl group in this compound. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have proven to be highly effective for such challenging substrates. Nickel-based catalysts are also emerging as a cost-effective and powerful alternative.[4]
Palladium-Based Catalysts with Phosphine Ligands
Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are highly effective for the Suzuki coupling of sterically hindered aryl bromides.[2] These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[5]
| Catalyst System | Aryl Bromide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 95 | [6] |
| Pd₂(dba)₃ / XPhos | 2-Bromotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 98 | [6] |
| Pd(OAc)₂ / RuPhos | 2-Bromo-N-methylaniline | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 1 | 96 | [6] |
| Pd(PPh₃)₄ | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | High | [1] |
Note: Data presented is for structurally similar sterically hindered aryl bromides due to the lack of direct comparative studies on this compound.
Palladium-Based Catalysts with N-Heterocyclic Carbene (NHC) Ligands
Palladium-NHC complexes are another class of highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances the catalytic activity, often allowing for reactions to proceed under milder conditions.[7]
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / IPr | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 95 | [8] |
| Pd-PEPPSI-IPr | 1-Chloro-3-methoxybenzene | Phenylboronic acid | K₂CO₃ | MeOH | 80 | 12 | 96 | [9] |
Note: Data presented is for analogous aryl halides to demonstrate the efficacy of NHC ligands.
Nickel-Based Catalysts
Nickel-catalyzed Suzuki-Miyaura couplings have gained significant attention due to the lower cost and high reactivity of nickel.[4][10] These systems can effectively couple a broad range of substrates, including challenging aryl bromides.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | 3-Chloropyridine | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 80 | 12 | 98 | [4] |
| Ni(4-CF3stb)₃ | 3-Bromopyridine | 3-Thienylboronic acid | K₃PO₄ | DMA | 60 | 16 | 86 | [11] |
Note: Data presented is for heteroaryl halides, demonstrating the capability of nickel catalysts in challenging couplings.
Experimental Protocols
Below is a detailed, representative protocol for the Suzuki coupling of this compound with phenylboronic acid using a palladium/phosphine catalyst system. This protocol can be adapted for other catalyst systems with appropriate modifications to the reaction conditions.
Generalized Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Detailed Step-by-Step Methodology (Pd(OAc)₂/SPhos)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Deionized water (0.5 mL)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and deionized water via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (monitor by TLC or GC-MS, typically 2-18 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-propyl-1,1'-biphenyl.
Conclusion
The Suzuki-Miyaura coupling of the sterically hindered this compound can be effectively achieved using modern catalyst systems. For high yields and good functional group tolerance, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly recommended.[2][5] Palladium-NHC catalysts also offer a powerful alternative. For cost-effective and scalable processes, nickel-based catalysts present a compelling option. The choice of catalyst should be guided by the specific requirements of the synthesis, including desired yield, reaction conditions, and economic considerations. The provided experimental protocol serves as a robust starting point for the optimization of this important transformation.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 1-Bromo-3-propylbenzene in Reaction Mixtures
For professionals in chemical synthesis and drug development, the precise quantification of reaction components is not merely a procedural step but the cornerstone of process optimization, yield calculation, and impurity profiling. 1-Bromo-3-propylbenzene, a common intermediate in the synthesis of more complex molecules, presents a typical analytical challenge: how to accurately measure its concentration in a crude reaction mixture that may contain starting materials, isomers, and other byproducts.
This guide provides an in-depth comparison of two robust and widely accessible analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). Moving beyond a simple recitation of protocols, we will explore the underlying principles of each method, the rationale behind experimental choices, and the performance characteristics that dictate which technique is best suited for your specific laboratory needs.
Section 1: Understanding the Analyte and Its Context
This compound is a halogenated aromatic hydrocarbon. Its key physicochemical properties dictate the analytical approach:
-
Molecular Formula: C₉H₁₁Br[1]
-
Molecular Weight: 199.09 g/mol [1]
-
Boiling Point: ~225 °C (atmospheric pressure), 96-100 °C (17 Torr)[2]
-
Structure: An aromatic ring, which imparts strong UV absorbance, and a propyl group. The molecule is relatively non-polar.
The synthesis of this compound often involves electrophilic aromatic substitution, such as the Friedel-Crafts alkylation of benzene followed by bromination, or the bromination of propylbenzene.[3][4] These reactions are seldom perfectly selective, leading to a variety of potential impurities that the chosen analytical method must be able to resolve.
Common Impurities in Synthesis:
-
Isomers: 1-Bromo-2-propylbenzene and 1-Bromo-4-propylbenzene are the most common impurities, arising from the directing effects of the propyl group.[5]
-
Starting Materials: Unreacted propylbenzene or benzene.
-
Byproducts: Poly-alkylated or poly-brominated species.
An effective quantitative method must therefore be highly specific (or selective), demonstrating the ability to distinguish the target analyte from these expected components.[6][7]
Section 2: Method Comparison: GC-FID vs. HPLC-UV
We will now compare two workhorse techniques in analytical chemistry, evaluating their principles, protocols, and performance for the quantification of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8] For a moderately volatile and thermally stable compound like this compound, it is an exceptionally suitable choice.
Principle of Operation: The sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas (e.g., helium, nitrogen). The column, a long, thin tube coated with a stationary phase, separates components based on their boiling points and relative affinities for the stationary phase. As components elute from the column, they are detected by the Flame Ionization Detector (FID), which combusts the organic molecules in a hydrogen-air flame, producing ions that generate a measurable electrical current. The signal is proportional to the mass of carbon entering the flame, making it an excellent choice for quantitative hydrocarbon analysis.[9]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., undecane, dodecane) if using the internal standard method for quantification. The internal standard should be a compound not present in the sample, chemically stable, and well-resolved from all other peaks.
-
Dilute to the mark with a high-purity solvent such as ethyl acetate or hexane.
-
Prepare a series of calibration standards of pure this compound (with the same internal standard concentration) covering the expected sample concentration range.
-
-
Instrumentation and Conditions:
-
GC System: Agilent Intuvo 9000 GC or similar.[10]
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is ideal for resolving aromatic isomers.
-
Inlet: Split/Splitless injector at 250 °C with a split ratio of 50:1 (can be adjusted based on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Detector: FID at 280 °C.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard (if used).
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the reaction mixture sample using its area ratio and the calibration curve.
-
Caption: Workflow for quantitative analysis by GC-FID.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[11] It is particularly useful for compounds that are non-volatile or thermally unstable.
Principle of Operation: For a non-polar analyte like this compound, reversed-phase HPLC is the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[12] The sample is injected into the high-pressure mobile phase stream. Separation occurs based on the differential partitioning of analytes between the mobile phase and the stationary phase. Non-polar compounds interact more strongly with the non-polar stationary phase and are retained longer. As the separated components elute, they pass through a UV detector. The benzene ring in this compound absorbs UV light at specific wavelengths (typically around 254 nm or 265 nm), and the amount of light absorbed is directly proportional to its concentration, according to the Beer-Lambert law.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase (or a solvent fully miscible with it, like pure acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.
-
Prepare a series of calibration standards of pure this compound in the mobile phase, covering the expected sample concentration range.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good resolution and a reasonable run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to a wavelength of 265 nm.
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the analyte peak area against the concentration of the calibration standards (external standard method).[13]
-
Determine the concentration of this compound in the reaction mixture sample from its peak area and the calibration curve.
-
Caption: Workflow for quantitative analysis by HPLC-UV.
Section 3: Performance Comparison and Data Summary
The choice between GC-FID and HPLC-UV depends on the specific requirements of the analysis. The performance of an analytical method is validated through several key parameters, as outlined in guidelines from the International Council on Harmonisation (ICH).[14][15][16]
| Performance Parameter | GC-FID | HPLC-UV | Rationale & Causality |
| Specificity / Resolution | Excellent. Capillary GC columns offer very high theoretical plate counts, enabling baseline separation of closely related isomers (ortho, meta, para). | Good to Very Good. Resolution of isomers is possible but often requires more extensive method development (e.g., mobile phase optimization, different stationary phase). Co-elution is a greater risk. | GC's high efficiency in the gas phase provides superior resolving power for volatile, structurally similar compounds. |
| Linearity | Excellent. Wide linear dynamic range (typically 10⁶-10⁷). | Good. Linear range is typically smaller than FID (10⁴-10⁵) and can be limited by detector saturation at high concentrations. | The FID response is based on carbon counting over a very wide concentration range. UV absorbance can deviate from linearity at high concentrations (Beer's Law deviations). |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Lower (Higher Sensitivity). Typically in the low ng/mL to pg/mL range. | Higher (Lower Sensitivity). Typically in the low-to-mid ng/mL range. | FID is extremely sensitive to hydrocarbons. UV sensitivity depends on the molar absorptivity of the analyte, which is good for aromatics but generally less sensitive than FID. |
| Precision (Repeatability) | Excellent. Autosamplers provide highly reproducible injections of volatile samples. RSDs <1% are common. | Excellent. Modern autosamplers provide very precise injection volumes. RSDs <1% are common. | Both techniques, when using modern automated instrumentation, offer excellent precision. |
| Robustness | Good. Sensitive to changes in gas flow rates and oven temperature ramps. Column performance can degrade with non-volatile residues. | Very Good. Less sensitive to minor temperature fluctuations. Mobile phase composition must be precisely controlled. | HPLC is generally considered more robust for routine analysis in a QC environment due to fewer critical flow/temperature parameters compared to a GC temperature program. |
| Sample Throughput | Moderate. Run times are often dictated by the temperature program, typically 15-30 minutes. | Moderate to High. Isocratic methods can be quite fast (5-15 minutes). | HPLC methods, particularly with modern UHPLC systems, can often achieve faster analysis times than GC for this type of analyte. |
Section 4: Expert Recommendations and Conclusion
Both GC-FID and HPLC-UV are valid and reliable techniques for the quantitative analysis of this compound. The optimal choice is driven by the specific analytical goal.
Choose GC-FID when:
-
Impurity profiling is critical: Its superior resolving power is essential for accurately separating and quantifying isomeric impurities.
-
The highest sensitivity is required: For tracking trace-level components or reaction byproducts.
-
The sample matrix is clean and volatile: To avoid column contamination and ensure long-term performance.
Choose HPLC-UV when:
-
High sample throughput is a priority: Isocratic HPLC methods are often faster than programmed GC runs.
-
The reaction mixture contains non-volatile components: HPLC is ideal as it does not require sample vaporization, protecting the system from involatile residues.
-
Simplicity and robustness are key: HPLC systems are often considered more straightforward for routine quality control applications.
Final Verdict: For a comprehensive understanding of a reaction mixture, including the accurate quantification of the main product and its closely related isomers, GC-FID is the superior technique . Its high resolution is invaluable for process chemistry and development, where knowing the full impurity profile is crucial. For routine, high-throughput quality control where only the main component is of interest and isomeric purity has been established by other means, HPLC-UV offers a robust and efficient alternative .
Ultimately, the most trustworthy laboratory practice involves validating the chosen method according to established guidelines to ensure the data is accurate, precise, and fit for its intended purpose.[14][17]
References
- 1. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chegg.com [chegg.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. wjarr.com [wjarr.com]
- 8. agilent.com [agilent.com]
- 9. chemicke-listy.cz [chemicke-listy.cz]
- 10. agilent.com [agilent.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. analyticaltoxicology.com [analyticaltoxicology.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. fda.gov [fda.gov]
- 16. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design [mdpi.com]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Grignard and Organolithium Routes for the Synthesis of 3-Propylphenyl Organometallic Reagents
For researchers, scientists, and professionals in drug development, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the most powerful tools for this purpose are organometallic reagents, particularly Grignard and organolithium compounds. The choice between these two routes is often dictated by factors such as desired reactivity, functional group tolerance, reaction conditions, and safety protocols. This guide provides an in-depth technical comparison of the synthesis of 3-propylphenyl organometallic reagents from 1-bromo-3-propylbenzene, using both the classic Grignard pathway and the organolithium route via halogen-metal exchange.
Foundational Principles: A Tale of Two Metals
The fundamental difference between Grignard and organolithium reagents lies in the nature of the carbon-metal bond. The electronegativity difference between carbon (2.55) and magnesium (1.31) results in a polar covalent C-Mg bond. In contrast, the greater electronegativity difference between carbon and lithium (0.98) imparts a more ionic character to the C-Li bond.[1] This distinction is not merely academic; it is the primary determinant of their respective basicity and nucleophilicity. Organolithium reagents are significantly more reactive and basic than their Grignard counterparts.[2][3][4] This heightened reactivity can be advantageous for challenging transformations but also necessitates more stringent reaction conditions and safety measures.
Mechanism of Formation
-
Grignard Reagent (3-propylphenylmagnesium bromide): The synthesis involves the reaction of this compound with magnesium metal in an ethereal solvent. The mechanism is generally accepted to proceed via a single-electron transfer (SET) from the magnesium surface to the aryl halide. This process requires an initiation phase to bypass the passivating oxide layer on the magnesium.[5]
-
Organolithium Reagent (3-propylphenyllithium): While direct reaction with lithium metal is possible, a more common and often cleaner method is the halogen-metal exchange.[6] This involves treating this compound with a commercially available alkyllithium, such as n-butyllithium (n-BuLi), typically at very low temperatures (-78 °C). This is an equilibrium-driven process that favors the formation of the more stable aryllithium species.[7][8]
Caption: Overview of synthetic routes from this compound.
Experimental Protocols: A Step-by-Step Guide
The successful execution of these reactions hinges on the rigorous exclusion of atmospheric moisture and oxygen, as both reagents are strong bases that react readily with water.[9][10][11]
Protocol 1: Synthesis of 3-propylphenylmagnesium bromide
This protocol describes the formation of the Grignard reagent, a workhorse in synthetic chemistry. Anhydrous conditions are paramount for success.[12][13]
Methodology:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried.
-
Magnesium Activation: Magnesium turnings are added to the flask. A small crystal of iodine is often added to chemically activate the magnesium surface, evidenced by the fading of the iodine color.[5][14]
-
Initiation: A small portion of a solution of this compound in anhydrous tetrahydrofuran (THF) is added to the magnesium. The reaction is initiated, often with gentle warming, as indicated by bubbling and a slight exotherm.
-
Addition: The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require an ice bath for control.[15][16]
-
Completion: After the addition is complete, the mixture is typically stirred at room temperature or gentle reflux until all the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.[17]
Caption: Experimental workflow for Grignard reagent synthesis.
Protocol 2: Synthesis of 3-propylphenyllithium via Halogen-Metal Exchange
This route offers a faster and often higher-yielding alternative, but demands more stringent control over temperature and atmospheric conditions.[18]
Methodology:
-
Apparatus Setup: A Schlenk flask or a three-necked flask is assembled and purged with an inert gas (argon or nitrogen).
-
Initial Cooling: A solution of this compound in anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Two equivalents of n-butyllithium in hexanes are added dropwise via syringe, ensuring the internal temperature does not rise significantly.[19] The use of two equivalents is common; the first performs the exchange, and the second reacts with the tert-butyl halide byproduct in some exchange reactions, though with n-BuLi this is less of a concern than with t-BuLi.[8][19]
-
Reaction: The mixture is stirred at -78 °C for approximately one hour. The halogen-metal exchange is typically very rapid at this temperature.[19]
-
Completion: The resulting solution of 3-propylphenyllithium is ready for use in subsequent reactions. It is crucial to maintain the low temperature until the electrophile is added.
Caption: Workflow for organolithium synthesis via halogen-metal exchange.
Performance and Data Comparison
The choice between these reagents is a trade-off between reactivity, selectivity, and operational complexity.
| Parameter | Grignard Route (3-Propylphenyl-MgBr) | Organolithium Route (3-Propylphenyl-Li) |
| Primary Reagent | Magnesium metal (turnings) | n-Butyllithium solution |
| Typical Solvent | THF, Diethyl Ether | THF, Diethyl Ether |
| Temperature | Room Temp. to Reflux (~35-65 °C) | Cryogenic (-78 °C)[20] |
| Reaction Time | 1-3 hours (initiation dependent) | < 1 hour (very rapid exchange)[19] |
| Relative Reactivity | Strong Nucleophile / Strong Base | Very Strong Nucleophile / Very Strong Base[2] |
| Typical Yields | 75-90% (variable) | >95% (often quantitative formation)[21] |
| Key Side Reaction | Wurtz Homocoupling (Ar-Ar)[12] | Solvent metallation (at higher temps) |
| Safety Concerns | Flammable solvents, exothermic reaction[15] | Pyrophoric reagent (n-BuLi), cryogenic handling[22][23] |
Analysis of Key Differences:
-
Reactivity: Organolithium reagents can perform reactions where Grignard reagents are too sluggish.[3][4] For example, they can deprotonate less acidic C-H bonds and react with a broader range of electrophiles.[24][25]
-
Side Reactions: The primary side reaction in Grignard synthesis is Wurtz coupling, which forms 3,3'-dipropylbiphenyl. This is favored by higher temperatures and concentrations.[12] For the organolithium route at -78 °C, the reaction is exceptionally clean. The main risk is temperature-related; if allowed to warm, the highly basic aryllithium can deprotonate the THF solvent.
-
Yield and Purity: The halogen-metal exchange typically proceeds to completion, providing a near-quantitative yield of the organolithium reagent in solution.[21] Grignard reactions can be less reliable, with yields often impacted by the quality of the magnesium and the success of the initiation step.
Safety and Handling: A Critical Overview
Both procedures involve hazardous materials and require careful planning and execution in a chemical fume hood.
-
Grignard Reagents: The primary hazards are associated with the use of flammable ether solvents and the potential for a runaway exothermic reaction.[9][15][16] Proper cooling and controlled addition of the halide are essential. While the reagents themselves are air and moisture-sensitive, they are not typically pyrophoric.
-
Organolithium Reagents: The hazards are more severe. Alkyllithium reagents like n-BuLi and especially t-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air.[11][22][23] This necessitates the use of robust inert atmosphere techniques, such as a Schlenk line or a glovebox.[18] Handling these reagents requires specialized training and personal protective equipment (PPE), including a flame-resistant lab coat.[22][26]
Conclusion and Recommendations
The selection of a synthetic route from this compound to its corresponding organometallic reagent is a strategic decision based on the specific goals of the researcher.
Choose the Grignard Route when:
-
The subsequent reaction does not require the extreme reactivity of an organolithium.
-
Large-scale synthesis is required, where the cost and handling risks of pyrophoric alkyllithiums are prohibitive.
-
The laboratory is not equipped for handling pyrophoric reagents or performing cryogenic reactions.
Choose the Organolithium Route (via Halogen-Metal Exchange) when:
-
A high yield and clean formation of the organometallic reagent are critical.
-
The subsequent electrophile is unreactive towards Grignard reagents.
-
The reaction must be performed at low temperature to ensure high selectivity in a later step.
-
The laboratory infrastructure and personnel training are adequate for safely handling pyrophoric materials.[11][18][22]
Ultimately, while both 3-propylphenylmagnesium bromide and 3-propylphenyllithium are powerful synthetic intermediates, their preparation and application profiles are distinct. The Grignard reagent remains a reliable and accessible tool for many transformations, whereas the organolithium reagent provides a higher level of reactivity and efficiency for more demanding synthetic challenges.
References
- 1. quora.com [quora.com]
- 2. tutorchase.com [tutorchase.com]
- 3. reddit.com [reddit.com]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. dchas.org [dchas.org]
- 10. quora.com [quora.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bohr.winthrop.edu [bohr.winthrop.edu]
- 14. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 15. acs.org [acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Sciencemadness Discussion Board - Grignard vs. organolithium - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. sciencemadness.org [sciencemadness.org]
- 22. ehs.ucr.edu [ehs.ucr.edu]
- 23. jk-sci.com [jk-sci.com]
- 24. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 25. resources.saylor.org [resources.saylor.org]
- 26. jk-sci.com [jk-sci.com]
A Comparative Guide to the Kinetic Studies of Suzuki Coupling with 1-Bromo-3-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Understanding the kinetics of this reaction is paramount for optimizing reaction conditions, improving yields, and scaling up processes in industrial applications, particularly in pharmaceutical development.[1] This guide provides an in-depth analysis of the kinetic aspects of the Suzuki coupling reaction, with a specific focus on the substrate 1-bromo-3-propylbenzene. By comparing its reactivity with other aryl halides, we aim to provide valuable insights for researchers in the field.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step (RDS).
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex.[1][3] This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) species.[1] For aryl bromides, this step is often the rate-determining step of the entire catalytic cycle.[1][3] The reactivity of the aryl halide in this step is influenced by the nature of the halogen, with the general trend being I > OTf > Br > Cl.[3] Electron-withdrawing groups on the aromatic ring can accelerate this step, while electron-donating groups can slow it down.[3]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1] This process is typically facilitated by a base, which activates the organoboron species.[2] The exact mechanism of transmetalation is still a subject of debate, with evidence supporting pathways involving either a boronate species or a palladium hydroxo complex.[4] Kinetic studies have been instrumental in elucidating the complexities of this step.[5][6]
-
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired biaryl product, regenerating the palladium(0) catalyst.[1][3] This step is generally fast and irreversible.[3] Kinetic studies have shown that reductive elimination follows first-order kinetics.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetics: The Case of this compound
To understand the specific kinetic behavior of this compound, a hypothetical comparative study can be designed. This study would compare its reaction rate with that of bromobenzene (an unsubstituted aryl bromide) and 1-bromo-3-nitrobenzene (an electron-deficient aryl bromide). The propyl group in this compound is a weak electron-donating group, which is expected to slightly decrease the rate of oxidative addition compared to bromobenzene. Conversely, the nitro group in 1-bromo-3-nitrobenzene is a strong electron-withdrawing group, which should significantly accelerate the oxidative addition step.
Hypothetical Experimental Protocol for Kinetic Analysis
A robust kinetic analysis requires careful experimental design and precise monitoring of the reaction progress.
-
Materials and Catalyst Preparation: All reagents and solvents should be of high purity. A palladium catalyst, such as Pd(PPh3)4, would be a suitable choice for this study.
-
Reaction Setup: The reactions should be carried out in a temperature-controlled reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[7][8][9] This allows for the determination of the concentration of reactants and products over time.
-
Data Analysis: The initial rates of the reactions can be determined from the concentration versus time plots. These rates can then be used to compare the reactivity of the different aryl bromides.
Caption: A typical experimental workflow for kinetic studies of Suzuki coupling.
Expected Results and Discussion
The following table summarizes the expected relative initial rates for the Suzuki coupling of the three aryl bromides with a generic boronic acid.
| Aryl Bromide | Substituent Effect | Expected Relative Initial Rate |
| 1-Bromo-3-nitrobenzene | Strong Electron-Withdrawing | Fastest |
| Bromobenzene | None (Reference) | Intermediate |
| This compound | Weak Electron-Donating | Slowest |
The results are anticipated to align with the established principles of electronic effects on the oxidative addition step. The electron-withdrawing nitro group in 1-bromo-3-nitrobenzene would make the carbon-bromine bond more susceptible to cleavage by the palladium catalyst, leading to a faster reaction.[10] In contrast, the electron-donating propyl group in this compound would slightly increase the electron density on the aromatic ring, making the oxidative addition less favorable and thus slowing down the reaction compared to bromobenzene.[10]
The Influence of Ligands on Reaction Kinetics
The choice of ligand coordinated to the palladium center plays a crucial role in the kinetics of the Suzuki coupling.[1] Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly influence the rates of the individual steps in the catalytic cycle.[1][11]
-
Electron-rich ligands facilitate the oxidative addition step by increasing the electron density on the palladium center.[3]
-
Bulky ligands can promote the reductive elimination step.[1] However, very bulky ligands can sometimes lead to undesired side reactions or catalyst deactivation.[11]
For a substrate like this compound, which is not highly activated, the use of a more electron-rich and bulky ligand compared to triphenylphosphine, such as those from the Buchwald or Fu research groups, could potentially enhance the reaction rate.[2][3] A comparative kinetic study with different ligands would be necessary to identify the optimal catalyst system for this specific substrate.
Conclusion
Kinetic studies are indispensable for a deep understanding and optimization of Suzuki-Miyaura cross-coupling reactions. By systematically investigating the influence of substrate electronics, ligands, and other reaction parameters, researchers can develop more efficient and robust catalytic systems. The analysis of this compound highlights how even subtle electronic effects from substituents can impact the overall reaction rate. This knowledge is critical for the rational design of synthetic routes and the successful application of this powerful C-C bond-forming reaction in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. vapourtec.com [vapourtec.com]
- 8. benchchem.com [benchchem.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 1-Bromo-3-propylbenzene Under Various Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive technical assessment of the stability of 1-bromo-3-propylbenzene. In drug development and chemical synthesis, understanding a molecule's stability profile is paramount for ensuring product quality, safety, and efficacy. This document moves beyond a simple recitation of facts to offer a framework for assessing stability, grounded in mechanistic principles and supported by detailed experimental protocols. We will explore the inherent stability of this compound, compare it with its ortho and para isomers, and provide the methodologies to generate the necessary supporting data.
Theoretical Stability Assessment: A Mechanistic Perspective
The stability of an aromatic compound is influenced by the nature and position of its substituents. In the case of bromopropylbenzenes, we must consider both the electronic effects of the bromine and propyl groups and the steric interactions between them.
1.1. Electronic Effects on the Aromatic Ring:
-
Bromine: As a halogen, bromine is an ortho, para-directing deactivator. It withdraws electron density from the benzene ring via the inductive effect, which can influence the ring's susceptibility to electrophilic attack, a potential degradation pathway. However, it can also donate electron density through resonance.
-
Propyl Group: An alkyl group, such as propyl, is an ortho, para-directing activator. It donates electron density to the ring through an inductive effect, which can impact the overall reactivity of the molecule.
The interplay of these opposing electronic effects will influence the electron density at different positions on the benzene ring, potentially affecting its stability under various conditions.
1.2. Isomeric Stability Comparison (Ortho vs. Meta vs. Para):
The relative positions of the bromo and propyl groups are crucial in determining the overall stability of the isomers.
-
1-Bromo-2-propylbenzene (Ortho): The proximity of the two substituents can lead to steric hindrance, potentially straining the molecule and making it more susceptible to degradation under certain conditions.
-
This compound (Meta): With the substituents in a meta orientation, steric hindrance is minimized compared to the ortho isomer. This arrangement may confer greater thermal stability.
-
1-Bromo-4-propylbenzene (Para): The para isomer generally exhibits the highest degree of symmetry and the least steric hindrance between the two substituents. This often translates to greater stability in the solid state due to more efficient crystal packing.
1.3. Potential Degradation Pathways:
Understanding potential degradation pathways is key to designing robust stability studies. For this compound, several pathways should be considered:
-
Homolytic Cleavage: The C-Br bond or a C-H bond on the propyl chain (particularly at the benzylic position) could undergo homolytic cleavage under photolytic or high-temperature conditions, leading to radical-mediated degradation. The benzylic C-H bonds are generally weaker than other C-H bonds on the alkyl chain, making the benzylic position a likely site for initial degradation.
-
Heterolytic Cleavage: Under hydrolytic conditions (acidic or basic), the C-Br bond could undergo heterolytic cleavage, leading to the formation of 3-propylphenol.
-
Oxidation: The propyl side chain is susceptible to oxidation, particularly at the benzylic position, which can lead to the formation of ketones, alcohols, or carboxylic acids. The aromatic ring itself can also be oxidized under harsh conditions.
Experimental Design: A Guide to Forced Degradation Studies
To experimentally assess the stability of this compound and its isomers, a forced degradation study should be conducted in line with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[1] These studies intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical methods.[2][3][4]
The goal is to achieve a target degradation of 5-20% to ensure that the degradation pathways are representative of those that might occur under long-term storage conditions.[1][5]
2.1. Experimental Protocols:
The following are detailed protocols for conducting forced degradation studies on this compound and its isomers. A stock solution of each isomer (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared.
2.1.1. Hydrolytic Degradation:
-
Acidic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Basic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Neutral Conditions:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
2.1.2. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
2.1.3. Thermal Degradation:
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.
2.1.4. Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[3]
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, prepare the samples for analysis.
Analytical Methodologies for Stability Assessment
A robust analytical method is essential to separate and quantify the parent compound from its degradation products. A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
3.1. Stability-Indicating HPLC Method:
A reverse-phase HPLC method with UV detection is a powerful tool for monitoring the degradation of this compound.[6]
-
Protocol for HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape).
-
Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes to elute any more non-polar degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of the degradation products.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
3.2. GC-MS for Identification of Degradation Products:
GC-MS is invaluable for identifying volatile and semi-volatile degradation products.
-
Protocol for GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution of all components.
-
Injection: Split or splitless injection depending on the concentration of the sample.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
Comparative Stability Analysis
The data generated from the forced degradation studies should be compiled into tables for easy comparison.
Table 1: Comparative Degradation of Bromopropylbenzene Isomers Under Stress Conditions
| Stress Condition | 1-Bromo-2-propylbenzene (% Degradation) | This compound (% Degradation) | 1-Bromo-4-propylbenzene (% Degradation) | Major Degradation Products |
| Acid Hydrolysis | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Identified Products] |
| Base Hydrolysis | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Identified Products] |
| Oxidation | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Identified Products] |
| Thermal | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Identified Products] |
| Photolytic | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Identified Products] |
Interpretation of Results:
-
Hydrolytic Stability: Aryl halides are generally resistant to hydrolysis.[7] However, the presence of the propyl group and the reaction conditions (heat) may facilitate some degradation. Compare the rates of degradation between the isomers to assess the influence of substituent position.
-
Oxidative Stability: The benzylic protons on the propyl group are susceptible to oxidation. The rate and extent of oxidation should be compared across the isomers.
-
Thermal Stability: The meta isomer is predicted to have higher thermal stability due to reduced steric strain compared to the ortho isomer. The para isomer's stability will also be high.
-
Photostability: Photodegradation is likely to proceed via homolytic cleavage of the C-Br bond or a C-H bond at the benzylic position. The quantum yield of photodegradation for each isomer would provide a quantitative measure of their relative photostability.
Conclusion
This guide provides a comprehensive framework for assessing the stability of this compound in comparison to its ortho and para isomers. By employing a systematic approach of forced degradation studies coupled with robust analytical methodologies, researchers can gain a thorough understanding of the degradation pathways and the intrinsic stability of these molecules. The experimental protocols and data analysis framework presented herein will enable the generation of reliable and defensible stability data, which is crucial for informed decision-making in drug development and chemical manufacturing.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. japsonline.com [japsonline.com]
- 7. Microbial Dehalogenation of Synthetic Organohalogen Compounds: Hydrolytic Dehalogenases | CHIMIA [chimia.ch]
A Senior Application Scientist's Guide to the Performance of 1-Bromo-3-propylbenzene in Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 1-Bromo-3-propylbenzene in Synthesis
In the intricate chess game of pharmaceutical and materials science synthesis, the selection of starting materials is a critical opening move. This compound emerges as a versatile and reliable building block, frequently employed in the construction of complex molecular architectures. Its utility is primarily anchored in the reactivity of the C(sp²)-Br bond, which serves as a robust handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2][3][4]
The meta-substituted propyl group imparts specific physicochemical properties, influencing solubility and lipophilicity, while its electronic contribution and moderate steric profile affect the kinetics of the coupling reaction. This guide provides a comparative analysis of this compound's performance across several cornerstone cross-coupling methodologies. We will explore the causality behind experimental choices, present validated protocols, and offer mechanistic insights to empower chemists to strategically deploy this reagent in their synthetic campaigns. The reliability and breadth of applications for cross-coupling reactions have made them indispensable tools in the rapid evolution of structure-activity relationships (SAR) during drug discovery.[4][5]
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most utilized cross-coupling reaction in drug discovery due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6][7]
Performance Analysis
This compound is an excellent substrate for Suzuki-Miyaura couplings. The C-Br bond has an optimal reactivity profile for the oxidative addition step to a Pd(0) catalyst, being more reactive than the corresponding chloride but more stable and cost-effective than the iodide.[8] The meta-positioning of the propyl group presents minimal steric hindrance to the reaction center, facilitating efficient coupling with a wide range of boronic acids, from simple aryl partners to complex heterocyclic systems.
Comparative Performance Data
| Boronic Acid/Ester | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2%) | 2M Na₂CO₃ | Toluene | 90 | ~95 |
| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 80 | 92 |
| 2-Thiopheneboronic acid | Pd₂(dba)₃ (1%) / SPhos (2%) | K₃PO₄ | Toluene | 100 | 96 |
| B-Alkyl-9-BBN | Pd(OAc)₂ (4%) / PCy₃ (8%) | K₃PO₄ | THF | RT | >90[9] |
| Benzylboronic ester | CataCXium A Pd G3 (5%) | K₃PO₄ | Dioxane | 70 | 91[10] |
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][11] The base is crucial as it activates the organoboron species to form a more nucleophilic boronate complex, which facilitates the transmetalation step—often the rate-determining step of the cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validated Experimental Protocol: Synthesis of 3-Propylbiphenyl
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (199 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (5 mL) and deionized water (1 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with hexanes) to yield 3-propylbiphenyl as a colorless oil.
The Heck-Mizoroki Reaction: Olefin Arylation
The Heck reaction is a powerful method for forming substituted alkenes by coupling aryl halides with alkenes.[13] It is particularly valued for its atom economy and ability to forge C(sp²)-C(sp²) bonds.
Performance Analysis
This compound is a competent substrate for the Heck reaction. The reaction's success is highly dependent on the catalyst, ligand, base, and the electronic nature of the alkene. For electron-deficient alkenes like acrylates, the reaction is typically high-yielding and highly regioselective, favoring the β-arylation product. The reaction proceeds with outstanding trans selectivity.[13]
Comparative Performance Data
| Alkene | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ (1%) / P(o-tolyl)₃ (2%) | Et₃N | DMF | 100 | 88 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (1%) | NaOAc | DMAc | 120 | 91 |
| 1-Octene | Herrmann's catalyst (0.5%) | K₂CO₃ | NMP | 140 | 75 (mixture of isomers) |
Mechanistic Rationale
The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination and migratory insertion of the alkene.[14] The final steps are a β-hydride elimination to release the product and reductive elimination of H-Br with the aid of a base to regenerate the Pd(0) catalyst.
Caption: A generalized experimental workflow for the Heck-Mizoroki reaction.
Validated Experimental Protocol: Synthesis of n-Butyl (E)-3-(3-propylphenyl)acrylate
-
Vessel Preparation: To a sealable pressure tube, add this compound (199 mg, 1.0 mmol, 1.0 equiv.), sodium acetate (123 mg, 1.5 mmol, 1.5 equiv.), and Palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%).
-
Inerting: Seal the tube and purge with argon.
-
Reagent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc) (4 mL) followed by n-butyl acrylate (210 µL, 1.5 mmol, 1.5 equiv.).
-
Reaction: Tightly seal the tube and place it in a preheated oil bath at 120 °C. Stir for 18 hours.
-
Workup: Cool the mixture to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography (silica gel, 5% ethyl acetate in hexanes) to afford the product.
The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to internal alkynes.[15] It typically employs a dual catalytic system of palladium and a copper(I) salt.[16]
Performance Analysis
This compound couples efficiently under Sonogashira conditions. The reactivity order of halides (I > Br > Cl) places bromides in a favorable position for selective coupling.[17] A significant side reaction, the Glaser homocoupling of the alkyne, can be problematic but is often suppressed by using an amine base and maintaining strictly anaerobic conditions. Copper-free protocols have also been developed to circumvent this issue.[18][19]
Comparative Performance Data
| Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2%) / CuI (4%) | Et₃N | THF | RT | 94 |
| 1-Heptyne | Pd(PPh₃)₄ (1%) / CuI (2%) | Diisopropylamine | Toluene | 60 | 91 |
| Trimethylsilylacetylene | (AllylPdCl)₂ (1%) / P(t-Bu)₃ (4%) | Cs₂CO₃ | Dioxane | RT | 95[18] |
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[15] The palladium cycle mirrors other cross-couplings (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Ar-Pd(II)-Br complex. This transmetalation is the key step where the two cycles intersect.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Validated Experimental Protocol: Synthesis of 1-(3-Propylphenyl)-2-phenylacetylene
-
Vessel Preparation: To a dry Schlenk flask, add Dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol, 2 mol%) and Copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%).
-
Inerting: Seal the flask, evacuate, and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (2 mL). Stir to dissolve. Add this compound (199 mg, 1.0 mmol, 1.0 equiv.) followed by phenylacetylene (121 µL, 1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature for 8 hours. The formation of a triethylammonium bromide precipitate is typically observed.
-
Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography (silica gel, 2% ethyl acetate in hexanes) to give the desired product.
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination has become the preeminent method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[20] The reaction's development, particularly the design of bulky, electron-rich phosphine ligands, was crucial to its success.[21][22]
Performance Analysis
This compound is an ideal substrate for this transformation. Modern catalyst systems, often employing ligands like XPhos, RuPhos, or BINAP, readily couple it with a vast range of primary and secondary amines, and even ammonia surrogates, under relatively mild conditions. The choice of base (typically a strong, non-nucleophilic one like NaOtBu or K₃PO₄) is critical to deprotonate the amine and facilitate the catalytic cycle.
Comparative Performance Data
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1%) | XPhos (2%) | NaOtBu | Toluene | 100 | 98 |
| Morpholine | Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ | Dioxane | 100 | 95 |
| n-Hexylamine | Pd(OAc)₂ (1.5%) | RuPhos (3%) | LiHMDS | THF | 70 | 90 |
| Aqueous NH₃ | Pd(OAc)₂ (2%) | KPhos (4%) | K₃PO₄ | Toluene | 110 | 85[23] |
Validated Experimental Protocol: Synthesis of N-Phenyl-3-propylaniline
-
Vessel Preparation: In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.) to an oven-dried vial with a stir bar.
-
Reagent Addition: Remove the vial from the glovebox. Add this compound (199 mg, 1.0 mmol, 1.0 equiv.), aniline (110 µL, 1.2 mmol, 1.2 equiv.), and anhydrous toluene (5 mL).
-
Reaction: Seal the vial with a Teflon-lined cap and heat in an oil bath at 100 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®.
-
Purification: Concentrate the filtrate and purify by flash chromatography to yield the product.
The Negishi Coupling: Harnessing Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which offer a balance of high reactivity and functional group tolerance, to couple with organohalides.[24]
Performance Analysis
This compound is a suitable electrophile for Negishi couplings. The reaction is particularly useful for forming C(sp²)-C(sp³) bonds, which can be challenging for other methods.[25] The preparation of the organozinc reagent (either in situ from an alkyl halide and zinc dust or from an organolithium/Grignard reagent via transmetalation with ZnCl₂) is a key consideration.
Comparative Performance Data
| Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ (5%) | THF | 65 | 93 |
| Isopropylzinc bromide | Pd(OAc)₂ (2%) / SPhos (4%) | THF | RT | 85 |
| (EtO₂CCH₂)ZnBr | Pd₂(dba)₃ (2.5%) / P(o-Tol)₃ (10%) | DMF | 50 | 88[26] |
Mechanistic Rationale
The Negishi catalytic cycle is straightforward and analogous to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), transmetalation from the organozinc species to the palladium center, and a final reductive elimination step to furnish the product and regenerate the catalyst.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Conclusion
This compound stands out as a robust and versatile electrophilic partner across the most prominent palladium-catalyzed cross-coupling reactions. Its predictable reactivity allows for reliable implementation in Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. The electronic nature and moderate steric profile of the substrate contribute to generally high yields and good reaction kinetics. This guide demonstrates that by carefully selecting the appropriate catalyst, ligand, base, and solvent system, chemists can effectively and efficiently incorporate the 3-propylphenyl motif into a vast array of target molecules, underscoring its value as a strategic building block in the demanding fields of drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Open Access) Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020) | Melissa J Buskes | 183 Citations [scispace.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistryjournals.net [chemistryjournals.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
- 24. Negishi Coupling [organic-chemistry.org]
- 25. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Reactivity of 1-Bromo-3-propylbenzene and Other Aryl Bromides
For researchers, scientists, and professionals in drug development, the selection of appropriate coupling partners in catalytic reactions is a critical decision that profoundly influences reaction efficiency, yield, and substrate scope. Among the vast array of available substrates, aryl bromides represent a versatile and widely utilized class of electrophiles in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 1-bromo-3-propylbenzene with other aryl bromides, offering insights into its performance in key catalytic transformations. By examining the interplay of steric and electronic effects, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Role of Aryl Bromides in Modern Catalysis
Aryl bromides have emerged as a cornerstone in synthetic organic chemistry, primarily due to their optimal balance of reactivity and stability. They are generally more reactive than the more economical aryl chlorides, yet more stable and less prone to side reactions than the highly reactive aryl iodides. This balanced reactivity profile makes them ideal substrates for a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, as well as in the burgeoning field of C-H activation.
The reactivity of an aryl bromide in these catalytic cycles is fundamentally governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. This crucial step is highly sensitive to the electronic and steric environment of the aryl ring. Substituents on the aromatic ring can either accelerate or retard this process, thereby influencing the overall efficiency of the catalytic cycle. This compound, with its meta-substituted alkyl group, provides a unique case study to explore these effects in detail.
Understanding the Catalytic Landscape: A Mechanistic Overview
To appreciate the comparative reactivity of different aryl bromides, it is essential to understand the fundamental steps of the catalytic cycles in which they participate.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The catalytic cycle, illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.
Unveiling Reaction Pathways: A Comparative Guide to Isotopic Labeling of 1-Bromo-3-propylbenzene for Mechanistic Studies
For researchers, scientists, and professionals in drug development, a profound understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. The ability to trace the intricate dance of atoms during a chemical transformation is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. Isotopic labeling stands as one of the most powerful and definitive tools in the chemist's arsenal for elucidating these complex molecular journeys.
This guide provides a comprehensive comparison of isotopic labeling strategies for 1-bromo-3-propylbenzene, a versatile substituted aryl halide, in the context of mechanistic studies. We will delve into the practicalities of synthesizing deuterium and carbon-13 labeled analogues and explore their application in unraveling the mechanisms of key reactions, such as Grignard reagent formation and nucleophilic aromatic substitution. Furthermore, we will objectively compare the insights gained from isotopic labeling with those from alternative mechanistic probes, providing a robust framework for selecting the most appropriate investigational tool.
The Power of Isotopes in Mechanistic Chemistry
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes to track its fate throughout a chemical reaction. Because isotopes of an element have the same number of protons and electrons, their chemical reactivity is nearly identical. However, the difference in the number of neutrons leads to a difference in mass, which can be detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This seemingly subtle difference allows chemists to "follow" the labeled atom, providing irrefutable evidence for bond-breaking and bond-forming events.
For a molecule like this compound, isotopic labeling can be strategically employed at various positions to answer specific mechanistic questions. For instance, labeling the aromatic ring can distinguish between different pathways in nucleophilic aromatic substitution, while labeling the propyl side chain can provide insights into its role in or stability during a reaction.
Synthesis of Isotopically Labeled this compound: A Comparative Approach
The choice of isotope and its position in the molecule are dictated by the specific mechanistic question at hand. Here, we compare the synthesis of deuterium (²H or D) and carbon-13 (¹³C) labeled this compound.
Deuterium Labeling
Deuterium is a stable, non-radioactive isotope of hydrogen and is a common choice for labeling studies due to the relative ease of its incorporation and the significant kinetic isotope effect (KIE) observed when a C-D bond is broken in the rate-determining step of a reaction.
Strategy 1: Aromatic Ring Deuteration via Electrophilic Aromatic Substitution
A straightforward method for deuterating the aromatic ring of this compound involves electrophilic aromatic substitution using a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterated water (D₂O).[1] This method allows for the exchange of aromatic protons with deuterons.
Experimental Protocol: Aromatic Deuteration of this compound
-
To a solution of this compound (1.0 eq) in an excess of D₂O, add D₂SO₄ (catalytic amount) at room temperature.
-
Heat the mixture to 100 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the aromatic proton signals.
-
Upon completion, cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the deuterated product.
Strategy 2: Propyl Chain Deuteration via Grignard Reagent Quenching
To specifically label the propyl chain, a Grignard reagent can be formed from a suitable precursor and then quenched with a deuterium source. For example, starting from 1-bromo-3-(3-bromopropyl)benzene, a double Grignard reagent can be formed and subsequently quenched with D₂O. A more direct, albeit potentially lower-yielding, approach involves the deuteration of 3-propyl-aniline followed by a Sandmeyer reaction.
Experimental Protocol: Synthesis of 1-Bromo-3-(propyl-d₇)benzene
-
Synthesis of 3-(Propyl-d₇)aniline:
-
Protect the amino group of 3-aminobenzoic acid.
-
Reduce the carboxylic acid to an alcohol.
-
Oxidize the alcohol to an aldehyde.
-
Perform a Wittig reaction with ethyl-d₅-triphenylphosphonium bromide to introduce a deuterated propenyl group.
-
Reduce the double bond and deprotect the amino group to yield 3-(propyl-d₇)aniline.
-
-
Sandmeyer Reaction:
-
Diazotize 3-(propyl-d₇)aniline with NaNO₂ and HBr at 0 °C.
-
Decompose the diazonium salt in the presence of CuBr to yield 1-bromo-3-(propyl-d₇)benzene.
-
Carbon-13 Labeling
Carbon-13 is a stable isotope of carbon that is particularly useful for tracking the carbon skeleton of a molecule. While more expensive than deuterium labeling, ¹³C NMR spectroscopy provides unambiguous information about the position of the label.
Strategy: Labeled Grignard Reagent and Carboxylation
A common strategy for introducing a ¹³C label is to use a labeled starting material. For example, reacting a Grignard reagent with ¹³CO₂ can introduce a labeled carboxylic acid group, which can then be further transformed.
Experimental Protocol: Synthesis of [1-¹³C]-1-Bromo-3-propylbenzene
-
Synthesis of 3-Propylphenylmagnesium Bromide:
-
React this compound with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.
-
-
Carboxylation with ¹³CO₂:
-
Bubble ¹³CO₂ gas (from a cylinder or generated from Ba¹³CO₃ and acid) through the Grignard reagent solution at 0 °C.
-
-
Reduction of the Carboxylic Acid:
-
Acidify the reaction mixture to obtain 3-propyl-[¹³C]benzoic acid.
-
Reduce the carboxylic acid to a hydroxymethyl group using LiAlH₄.
-
-
Conversion to Bromide:
-
Convert the alcohol to the corresponding benzyl bromide using PBr₃.
-
-
Reduction to the Propyl Group:
-
Reduce the benzyl bromide to the propyl group using a suitable reducing agent, such as H₂ with a Pd/C catalyst, to yield [1-¹³C]-3-propylbromobenzene.
-
Mechanistic Studies with Isotopically Labeled this compound
Case Study 1: The Grignard Reaction Mechanism
The formation of a Grignard reagent (R-MgX) from an aryl halide is a fundamental reaction in organic synthesis, yet its mechanism is still a subject of debate, with evidence supporting both radical and polar pathways.[2][3][4] Isotopic labeling can provide crucial insights.
Using Deuterium Labeling to Probe Radical Intermediates:
By using 1-bromo-3-(propyl-d₇)benzene, one can investigate the possibility of hydrogen atom abstraction from the solvent (e.g., THF) by a radical intermediate. If a radical is formed on the aromatic ring, it could abstract a hydrogen atom from the solvent, leading to the formation of 3-(propyl-d₇)benzene with a protium on the aromatic ring. The extent of this H/D exchange can be quantified by mass spectrometry.
Comparison with Alternative Probes: Radical Clocks
An alternative to isotopic labeling for detecting radical intermediates is the use of "radical clocks". These are molecules that undergo a rapid, unimolecular rearrangement if a radical is formed. For example, a molecule containing a hex-5-enyl group attached to the aromatic ring can be used. If a radical is formed on the ring, it can undergo a 5-exo-trig cyclization. The detection of the cyclized product provides strong evidence for a radical intermediate.
| Method | Principle | Advantages | Disadvantages |
| Deuterium Labeling | Detects H/D exchange with the solvent, indicative of radical intermediates. | Provides direct evidence of solvent involvement. Quantitative data can be obtained. | Requires synthesis of labeled starting material. Interpretation can be complicated by other exchange processes. |
| Radical Clocks | A radical intermediate triggers a predictable intramolecular rearrangement. | Provides unambiguous evidence for radical formation. | Requires synthesis of a specifically designed probe molecule. The clock rate must be faster than other reaction pathways. |
Case Study 2: Nucleophilic Aromatic Substitution and the Benzyne Mechanism
Nucleophilic aromatic substitution on unactivated aryl halides like this compound can proceed through a benzyne intermediate under strongly basic conditions.[5][6][7][8] Isotopic labeling is a classic tool for demonstrating the existence of this highly reactive intermediate.
Using Carbon-13 Labeling to Track Rearrangements:
If the reaction of [1-¹³C]-1-bromo-3-propylbenzene with a strong base like sodium amide (NaNH₂) proceeds through a benzyne intermediate, the incoming nucleophile (e.g., NH₂⁻) can attack either carbon of the triple bond. This would result in a mixture of two products: one where the nucleophile is attached to the ¹³C-labeled carbon and another where it is attached to the adjacent carbon. The ratio of these two products, determined by ¹³C NMR or mass spectrometry, provides definitive evidence for the symmetrical benzyne intermediate.
Comparison with Alternative Probes: Trapping Agents
Another method to confirm the presence of a benzyne intermediate is to use a "trapping agent," such as a diene like furan.[5][9][10] Benzynes are excellent dienophiles and will readily undergo a Diels-Alder reaction with furan. The isolation of the corresponding Diels-Alder adduct is strong evidence for the transient existence of the benzyne.
| Method | Principle | Advantages | Disadvantages |
| Carbon-13 Labeling | Traces the position of the carbon skeleton, revealing rearrangements characteristic of a symmetrical intermediate. | Provides unambiguous evidence for the involvement of a symmetrical intermediate. Quantitative product ratios can be determined. | Requires synthesis of a ¹³C-labeled starting material, which can be expensive and synthetically challenging. |
| Trapping Agents | A reactive species (the benzyne) is intercepted by an external molecule (the trap) to form a stable adduct. | Provides strong qualitative evidence for the formation of the reactive intermediate. | The trapping reaction must be faster than other competing reactions. The trap itself should not interfere with the primary reaction. |
Visualizing Synthetic and Mechanistic Pathways
To further clarify the concepts discussed, the following diagrams illustrate the synthetic pathways for isotopic labeling and the mechanistic pathways under investigation.
Caption: Synthetic routes for deuterium labeling of this compound.
References
- 1. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tennacadsci.org [tennacadsci.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tactics for Probing Aryne Reactivity: Mechanistic Studies of Silicon-oxygen Bond Cleavage During the Trapping of (HDDA-generated) Benzynes by Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 1-Bromo-3-propylbenzene Analysis
Abstract
This guide presents a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantitative analysis of 1-bromo-3-propylbenzene, a key intermediate in pharmaceutical synthesis. We detail the design of the proficiency testing (PT) scheme, provide validated orthogonal analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—and outline the statistical evaluation of laboratory performance. The objective is to provide researchers, quality control analysts, and drug development professionals with a robust methodology to validate and benchmark their analytical capabilities, ensuring data accuracy and reliability across different facilities. This exercise is grounded in the principles outlined by ISO/IEC 17043 for proficiency testing.[1][2][3]
Introduction: The Imperative for Analytical Accuracy
This compound (C₉H₁₁Br, MW: 199.09 g/mol ) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[4] The purity and concentration of this raw material directly impact the yield, impurity profile, and ultimate safety of the final drug product. Consequently, the ability to accurately and reliably quantify this compound is paramount.
Inter-laboratory comparisons, or proficiency tests, are essential tools for a laboratory's quality management system.[5] They provide an objective means to:
-
Evaluate the performance and technical competence of a laboratory against its peers.[2][6]
-
Identify potential systematic or random errors in analytical methods.[7]
-
Ensure the ongoing validity of measurement results, a core requirement of ISO/IEC 17025.[1]
-
Build confidence in data shared between research, development, and manufacturing sites.
This guide describes a laboratory-performance study, where participating labs use the provided, validated methods to analyze a homogenous test material.[8] The performance of each laboratory is then statistically evaluated against the rest of the participant group using Z-scores.[7][9]
Design of the Inter-Laboratory Comparison (ILC)
The success of an ILC hinges on a meticulous design that ensures fairness, statistical validity, and actionable outcomes. The overall workflow is depicted below.
Caption: High-level workflow for the this compound ILC.
Test Material
A bulk solution of this compound was prepared in HPLC-grade acetonitrile at a target concentration of 500 µg/mL. The homogeneity and stability of this stock were confirmed by the coordinating laboratory prior to distribution. Aliquots of 5 mL were dispensed into amber glass vials, labeled with unique, randomized sample codes, and shipped to twelve participating laboratories under controlled conditions.
Analytical Methodologies
Participants were required to perform the analysis using two distinct, orthogonal methods to provide a comprehensive assessment of analytical capability. The use of an internal standard (ISTD), 1-bromo-4-ethylbenzene, was mandated for both methods to correct for variations in sample injection and instrument response.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS was selected for its high sensitivity and selectivity for volatile and semi-volatile compounds like this compound. The mass spectrometer provides definitive identification based on the compound's mass spectrum, minimizing the risk of misidentification. This technique is particularly well-suited for detecting trace-level impurities.[10]
Experimental Protocol:
-
Preparation of Standards & Samples:
-
Prepare a 1.0 mg/mL stock solution of this compound and 1-bromo-4-ethylbenzene (ISTD) in acetonitrile.
-
Create a calibration curve series (e.g., 250, 400, 500, 600, 750 µg/mL) by diluting the stock solution.
-
Spike each calibration standard and the test sample with the ISTD to a final concentration of 500 µg/mL.
-
-
GC-MS Instrumentation & Conditions:
-
Inject 1 µL of the prepared solution into the GC-MS system.
-
Run the analysis using the parameters outlined in Table 1.
-
-
Data Processing:
-
Integrate the peak areas for this compound and the ISTD.
-
Calculate the Response Factor (RF) for each calibration standard.
-
Determine the concentration of the test sample using the average RF from the calibration curve.
-
Confirmatory Method: High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reversed-phase HPLC with UV detection serves as an excellent orthogonal method.[11] Its separation mechanism is based on polarity, which is fundamentally different from the volatility-based separation in GC. This provides a powerful, independent verification of the results obtained by GC-MS.
Experimental Protocol:
-
Preparation of Standards & Samples:
-
Follow the same procedure as described in the GC-MS protocol (Section 3.1, Step 1).
-
-
HPLC-UV Instrumentation & Conditions:
-
Inject 10 µL of the prepared solution into the HPLC system.
-
Run the analysis using the parameters outlined in Table 1.
-
-
Data Processing:
-
Integrate the peak areas for this compound and the ISTD.
-
Perform a linear regression on the calibration data (Peak Area Ratio vs. Concentration).
-
Calculate the concentration in the test sample using the resulting calibration equation.
-
Table 1: Instrumental Parameters for GC-MS and HPLC-UV Analysis
| Parameter | GC-MS Method | HPLC-UV Method |
| Column | Agilent DB-5ms (30m x 0.25mm, 0.25µm) | C18 Column (4.6 x 150 mm, 5 µm)[11] |
| Injection Mode | Split (10:1) | Full Loop |
| Inlet Temperature | 250 °C | N/A |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 20°C/min | Isothermal, 30 °C |
| Carrier Gas | Helium, 1.2 mL/min | N/A |
| Mobile Phase | N/A | A: Water, B: Acetonitrile[11] |
| Gradient | N/A | 60% B to 95% B over 10 min |
| Flow Rate | N/A | 1.0 mL/min |
| Detector | Mass Spectrometer (EI, 70 eV)[12] | UV-Vis Detector |
| Scan Range | 50-300 m/z | 265 nm |
| Internal Standard | 1-Bromo-4-ethylbenzene | 1-Bromo-4-ethylbenzene |
Results and Performance Evaluation
Each of the 12 participating laboratories submitted triplicate results for both the GC-MS and HPLC-UV methods. The assigned value (x_pt), which serves as the consensus value for comparison, was determined using a robust statistical algorithm as described in ISO 13528.[5][9]
Assigned Value (x_pt): 501.2 µg/mL Proficiency Standard Deviation (σ_pt): 12.5 µg/mL (Determined from previous rounds and method validation data)
Laboratory performance is evaluated by calculating a Z-score for each reported result.[7] The Z-score quantifies how far a laboratory's result is from the assigned value, measured in units of standard deviation.
Z-Score Formula: Z = (x_i - x_pt) / σ_pt Where:
-
x_i is the result reported by the laboratory.
-
x_pt is the assigned value.
-
σ_pt is the standard deviation for proficiency assessment.
The interpretation of Z-scores is standardized to ensure objective performance assessment.[9][13]
Caption: Logic for Z-score calculation and performance interpretation.[13]
Summary of Laboratory Performance
The results from all participating laboratories are summarized in Table 2. This allows for a direct comparison of performance between labs and between the two analytical techniques.
Table 2: Hypothetical Results and Z-Scores for the ILC
| Laboratory ID | GC-MS Result (µg/mL) | GC-MS Z-Score | HPLC-UV Result (µg/mL) | HPLC-UV Z-Score | Performance |
| Lab 01 | 505.5 | 0.34 | 509.1 | 0.63 | Satisfactory |
| Lab 02 | 498.7 | -0.20 | 495.5 | -0.46 | Satisfactory |
| Lab 03 | 528.1 | 2.15 | 533.9 | 2.62 | Questionable |
| Lab 04 | 500.1 | -0.09 | 503.3 | 0.17 | Satisfactory |
| Lab 05 | 475.3 | -2.07 | 470.1 | -2.49 | Questionable |
| Lab 06 | 510.2 | 0.72 | 515.8 | 1.17 | Satisfactory |
| Lab 07 | 462.9 | -3.06 | 455.5 | -3.66 | Unsatisfactory |
| Lab 08 | 490.6 | -0.85 | 499.9 | -0.10 | Satisfactory |
| Lab 09 | 503.4 | 0.18 | 508.2 | 0.56 | Satisfactory |
| Lab 10 | 518.8 | 1.41 | 520.1 | 1.51 | Satisfactory |
| Lab 11 | 495.9 | -0.42 | 491.3 | -0.80 | Satisfactory |
| Lab 12 | 502.6 | 0.11 | 498.7 | -0.20 | Satisfactory |
Discussion of Results
The majority of laboratories (9 out of 12) demonstrated satisfactory performance, with Z-scores well within the |Z| ≤ 2.0 range for both methods. This indicates a high degree of analytical proficiency across the group.
-
Questionable Results (Labs 03 & 05): Labs 03 and 05 reported results that were consistently high and low, respectively, across both analytical techniques. Their Z-scores fell into the "questionable" range (2.0 < |Z| < 3.0).[13] This pattern suggests a potential systematic error, possibly related to the preparation of their calibration standards or an issue with their stock standard's certified concentration. A review of their calibration data and standard preparation logs is recommended.
-
Unsatisfactory Results (Lab 07): Lab 07 produced results with Z-scores greater than 3.0, which is deemed "unsatisfactory".[13] The significant negative bias across both GC-MS and HPLC-UV points to a critical systematic issue. Potential root causes could include improper use of the internal standard, a significant calculation error, or a major instrument malfunction. A thorough root cause analysis and implementation of corrective actions are mandatory for this laboratory.[13]
Conclusion and Recommendations
This inter-laboratory comparison successfully evaluated the proficiency of twelve laboratories in quantifying this compound. The results highlight the strength of using orthogonal analytical methods (GC-MS and HPLC-UV) to gain a high degree of confidence in analytical data.
For laboratories with satisfactory performance, this study provides documented evidence of their technical competence. For those with questionable or unsatisfactory results, this guide serves as a critical tool for identifying analytical weaknesses and driving continuous improvement. It is recommended that all participating laboratories review their internal procedures in light of these findings and that those with adverse results submit a formal corrective action plan to the coordinating body.
References
- 1. eas-eth.org [eas-eth.org]
- 2. What Is ISO 17043? - ANAB Blog [blog.ansi.org]
- 3. nata.com.au [nata.com.au]
- 4. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pt-drw.aafco.org [pt-drw.aafco.org]
- 6. isobudgets.com [isobudgets.com]
- 7. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
Introduction: The Versatile Role of Bromopropylbenzene Isomers in Modern Synthesis
An In-Depth Comparative Guide to the Applications of Bromopropylbenzene Isomers
In the landscape of organic synthesis, aryl halides are indispensable building blocks, serving as versatile precursors for a myriad of complex molecules. Among these, the isomers of bromopropylbenzene—1-bromo-2-propylbenzene (ortho), 1-bromo-3-propylbenzene (meta), and 1-bromo-4-propylbenzene (para)—offer a unique combination of steric and electronic properties. Their utility spans from fundamental cross-coupling reactions to the intricate synthesis of high-value compounds in the pharmaceutical and materials science sectors.
This guide provides a comparative analysis of the applications of these isomers, grounded in experimental data and established synthetic protocols. We will explore the strategic synthesis of each isomer, delve into their differential reactivity in key transformations, and highlight their application in the development of bioactive molecules, particularly cannabinoid analogs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct chemical personalities of these valuable synthetic intermediates.
PART 1: Strategic Synthesis of Bromopropylbenzene Isomers
The regiochemical placement of the bromo and propyl substituents is non-trivial and dictates the entire synthetic strategy. The choice of reaction sequence is paramount to avoid isomeric mixtures and achieve high purity of the desired product.
The Challenge of Direct Substitution
Direct bromination of propylbenzene using Br₂ and a Lewis acid catalyst (e.g., FeBr₃) is a classic electrophilic aromatic substitution. However, the propyl group is an ortho-, para-director. This leads to a mixture of 1-bromo-2-propylbenzene and 1-bromo-4-propylbenzene, which can be difficult to separate.[1] To synthesize the meta isomer or to obtain a pure ortho or para isomer, a more controlled, multi-step approach is required.
Controlled Synthesis via Friedel-Crafts Acylation
A superior and more versatile method involves an initial Friedel-Crafts acylation, followed by reduction and subsequent bromination. This sequence provides excellent regiochemical control. The acyl group (R-C=O) is a meta-director, which is key to accessing the this compound isomer.
The workflow below illustrates the synthesis of this compound, a pathway that leverages the shifting directing effects of the functional groups at each stage.
Caption: Synthetic pathway for this compound via Friedel-Crafts acylation.
Causality of Experimental Choices:
-
Acylation before Alkylation: Direct Friedel-Crafts alkylation with 1-chloropropane would lead to significant rearrangement to form an isopropyl group. Acylation followed by reduction of the ketone cleanly installs the n-propyl group without rearrangement.[2][3]
-
Bromination Order: To achieve the meta-product, bromination is performed after acylation, as the acyl group is a strong meta-director. To synthesize the para (or ortho) isomer, bromination is performed after the reduction step, as the alkyl group is an ortho-, para-director.[4] This strategic ordering is fundamental to isolating the desired isomer.
PART 2: Comparative Applications in Cross-Coupling Reactions
A primary application of bromopropylbenzene isomers is their participation in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The choice of isomer can influence reaction rates and yields due to steric and electronic effects.
Aryl bromides are excellent substrates for these reactions, offering a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[5]
Key Cross-Coupling Methodologies
| Reaction | Coupling Partner | Catalyst System (Typical) | Application/Bond Formed |
| Suzuki-Miyaura | Organoboron compounds | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes + Base (e.g., K₂CO₃, Cs₂CO₃) | C(sp²)-C(sp²) (Biaryls) |
| Heck | Alkenes | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | C(sp²)-C(sp²) (Substituted Alkenes) |
| Sonogashira | Terminal Alkynes | Pd catalyst + Cu(I) cocatalyst + Base (e.g., amine) | C(sp²)-C(sp) (Aryl Alkynes) |
| Buchwald-Hartwig | Amines, Alcohols | Pd catalyst + bulky phosphine ligand + Base | C(sp²)-N, C(sp²)-O (Aryl Amines/Ethers) |
| Negishi | Organozinc compounds | Pd or Ni catalyst | C(sp²)-C(sp³), C(sp²)-C(sp²) |
Isomer Reactivity Comparison
-
1-Bromo-4-propylbenzene (Para): Generally exhibits the highest reactivity in cross-coupling reactions. The bromo and propyl groups are sterically remote, minimizing interference at the reaction center. Electronic effects from the electron-donating propyl group are transmitted effectively, which can influence the oxidative addition step.
-
This compound (Meta): Shows reactivity comparable to the para isomer. Steric hindrance is minimal. The electronic influence of the propyl group is less pronounced compared to the para position.
-
1-Bromo-2-propylbenzene (Ortho): Typically the least reactive of the three isomers. The bulky propyl group adjacent to the bromine atom creates significant steric hindrance, which can impede the oxidative addition of the palladium catalyst to the C-Br bond. This often requires more forcing conditions, specialized bulky ligands (e.g., SPhos, XPhos), or higher catalyst loading to achieve comparable yields.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
PART 3: Application in the Synthesis of Bioactive Molecules: Cannabinoid Analogs
The development of novel cannabinoid receptor agonists and antagonists is a significant area of pharmaceutical research. Bromopropylbenzene isomers, particularly those that can be elaborated into resorcinol structures, are key starting materials for synthesizing both classical and nonclassical cannabinoids.[6]
The synthesis of many cannabinoid analogs relies on the acid-catalyzed condensation of a resorcinol derivative (like olivetol, which has a pentyl chain) with a suitable terpene fragment. By starting with a bromopropylbenzene, chemists can synthesize analogs with propyl side chains instead of the more common pentyl chain. These structural modifications are crucial for probing structure-activity relationships (SAR) and fine-tuning the pharmacological profile of the resulting compounds.[7]
For instance, 1-bromo-3,5-dimethoxybenzene, which can be derived from related precursors, is an excellent substrate for Suzuki-Miyaura coupling to build complex pharmaceutical intermediates.[5] Similarly, bromopropylbenzene can be converted to the corresponding Grignard reagent or used in coupling reactions to build the core resorcinol structure needed for cannabinoid synthesis.
PART 4: Experimental Protocols
The following protocols are representative examples of the synthesis and application of bromopropylbenzene isomers.
Protocol 1: Synthesis of 1-Bromo-4-propylbenzene
This protocol follows the sequence of acylation, reduction, and then bromination to achieve high regioselectivity for the para isomer.
Step A: Friedel-Crafts Acylation of Benzene
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM), add propanoyl chloride (1.1 eq) dropwise.
-
Add benzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield propiophenone.
Step B: Clemmensen Reduction of Propiophenone
-
Activate zinc dust by stirring with 5% HCl, then wash with water and ethanol.
-
Add the activated zinc (4.0 eq), mercury(II) chloride (0.1 eq), concentrated HCl, and water to a flask.
-
Add propiophenone (1.0 eq) and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction, extract with diethyl ether, wash the organic layer, dry, and concentrate to yield propylbenzene.
Step C: Bromination of Propylbenzene
-
Dissolve propylbenzene (1.0 eq) in carbon tetrachloride or another inert solvent.
-
Add iron(III) bromide (0.05 eq) as a catalyst.
-
Add bromine (1.05 eq) dropwise in the dark at room temperature.
-
Stir for 1-2 hours until the bromine color disappears.
-
Quench with an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash, dry, and purify by distillation or column chromatography to isolate 1-bromo-4-propylbenzene as the major product.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol demonstrates a typical application of a bromopropylbenzene isomer in C-C bond formation.
-
To a degassed mixture of dioxane and water (4:1), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (N₂ or Ar) for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by flash column chromatography on silica gel to yield 3-propylbiphenyl.
Conclusion
The isomers of this compound are not interchangeable commodities but rather distinct chemical entities whose strategic deployment is critical for synthetic success. While the para and meta isomers are readily employed in a wide range of cross-coupling reactions, the ortho isomer presents steric challenges that necessitate specialized catalytic systems. The ability to selectively synthesize each isomer, primarily through controlled Friedel-Crafts and bromination sequences, allows chemists to access a diverse array of complex molecules. Their role as precursors in the synthesis of pharmacologically active compounds, such as cannabinoid analogs, underscores their importance and continued relevance in modern organic and medicinal chemistry. Understanding the comparative reactivity and synthetic accessibility of these isomers is key to unlocking their full potential in research and development.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of 1-Bromo-3-propylbenzene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Bromo-3-propylbenzene is a critical aspect of laboratory safety and environmental responsibility. As a brominated aromatic compound, it requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory requirements.
Immediate Safety and Hazard Considerations
This compound is classified as a hazardous substance, and it is imperative to understand its associated risks before handling or disposal. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4][5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste.[6] Under no circumstances should it be disposed of down the drain or in regular trash. The recommended and compliant method of disposal is through an approved hazardous waste disposal facility, which will typically employ high-temperature incineration.[6][7][8]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled waste container for halogenated organic solvents.[6] This container should be made of a compatible material, such as glass or polyethylene, and have a secure, tight-fitting lid.[4]
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.[9] Mixing waste streams can create more complex and expensive disposal challenges and may lead to hazardous chemical reactions.
Step 2: Waste Collection
-
Direct Transfer: Whenever possible, transfer waste this compound directly into the designated halogenated waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, or absorbent materials from a spill, must also be disposed of as hazardous waste.[4] These items should be placed in a sealed, labeled bag or container and then into the appropriate solid hazardous waste stream.
Step 3: Labeling and Storage
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture with their approximate concentrations.[9]
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.[10] Ensure the container is stored in a well-ventilated area and within secondary containment to prevent the spread of any potential leaks.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and schedules for waste pickup.
-
Documentation: Be prepared to provide documentation of the waste's contents. This is why accurate labeling is critical.
The Rationale Behind Incineration
Incineration is the preferred disposal method for halogenated organic compounds like this compound for several key reasons:
-
Destruction of Hazardous Components: High-temperature incineration effectively breaks down the organic molecule, destroying its hazardous properties.
-
Management of Byproducts: The combustion of brominated compounds can produce hazardous byproducts, including hydrogen bromide (HBr) and potentially polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs).[11][12][13] Licensed hazardous waste incinerators are equipped with sophisticated scrubbers and other air pollution control devices to neutralize acidic gases like HBr and to capture other harmful emissions, ensuring they are not released into the atmosphere.[7]
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to handle it, contact your EHS department immediately.
-
For small, manageable spills, and if you are trained to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][5]
-
Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing.[1][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 19829-32-4 | [2][3][14][15] |
| Molecular Formula | C9H11Br | [2][3][8][14] |
| Molecular Weight | 199.09 g/mol | [3][14][15] |
| Appearance | Colorless to light yellow liquid | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 19829-32-4 [amp.chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 13. norden.org [norden.org]
- 14. Page loading... [wap.guidechem.com]
- 15. 19829-32-4|this compound|BLD Pharm [bldpharm.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Bromo-3-propylbenzene
This guide provides an in-depth operational framework for the safe handling of 1-Bromo-3-propylbenzene (CAS No: 19829-32-4) in a laboratory setting.[1][2][3] As a trusted partner in your research and development endeavors, we move beyond simply supplying chemicals to ensuring you can use them with the highest degree of safety and efficacy. This document is designed for skilled researchers, scientists, and drug development professionals, offering a self-validating system of protocols rooted in established safety science.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the inherent risks of a chemical is the critical first step in developing a robust safety plan. This compound is an aromatic organobromine compound that demands careful handling due to its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information for this substance.[4]
According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[4]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[4]
The signal word for this chemical is "Warning".[4] It is crucial to note that no specific occupational exposure limits (OELs) have been established for this compound.[5] In the absence of a defined limit, laboratories must operate under the ALARA (As Low As Reasonably Achievable) principle, minimizing all routes of exposure through rigorous engineering controls and appropriate personal protective equipment.
| GHS Hazard Classification | Hazard Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[4] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | PubChem[4] |
Core Directive: Personal Protective Equipment (PPE) Selection and Use
The following PPE is mandatory for all procedures involving this compound. The rationale behind each selection is to create a barrier against the specific hazards identified in Section 1.
Eye and Face Protection
-
Primary Protection : At a minimum, chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[6] This is essential to protect against splashes and vapors that can cause serious eye irritation.[4]
-
Secondary Protection : For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn over the chemical splash goggles.[7] This provides an additional layer of protection for the entire face.
Skin and Body Protection
-
Hand Protection : Chemically resistant gloves are mandatory. Nitrile gloves are suitable for incidental contact, but they must be changed immediately upon contamination.[7] For prolonged handling or immersion, heavy-duty gloves (e.g., Viton®, neoprene) should be considered. Always consult the glove manufacturer's compatibility and breakthrough time data for halogenated aromatic compounds. Personal hygiene is critical; gloves should only be worn on clean hands, and hands must be washed thoroughly with soap and water after glove removal.[8]
-
Body Protection : A clean, flame-resistant laboratory coat with long sleeves, buttoned fully, is required to prevent skin contact.[7] All personnel must wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[7] For larger-scale operations, a chemical-resistant apron or suit is recommended.
Respiratory Protection
-
Primary Control : All handling of this compound that may generate vapors or mists must be conducted within a properly functioning and certified chemical fume hood.[7] This engineering control is the primary method for preventing respiratory irritation.
-
Secondary Control : Respiratory protection is generally not required when working within a fume hood.[9][10] However, if engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations such as a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guide ensures that safety is integrated into every step of the experimental process.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol
-
Preparation :
-
Before beginning, verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.[6]
-
Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand) is readily available.
-
Don all required PPE as detailed in Section 2. Inspect gloves for any signs of degradation or pinholes before use.
-
-
Handling :
-
Decontamination and Cleanup :
-
After the procedure, decontaminate all surfaces and equipment.
-
Carefully remove PPE, avoiding contact with contaminated areas. Gloves should be removed first, followed by the lab coat (turning it inside out), and finally eye protection.
-
Wash hands thoroughly with soap and water.[8]
-
Disposal Plan: Management of Halogenated Hazardous Waste
Improper disposal of halogenated organic compounds can cause significant environmental harm. A strict, compliant disposal plan is not optional.
-
Waste Characterization : this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.[11]
-
Segregation : This waste stream must be collected in a dedicated, clearly labeled container for "Halogenated Organic Waste." Do not mix with non-halogenated solvents, as this complicates the disposal process and increases costs.
-
Storage : The waste container must be kept tightly sealed and stored in a designated satellite accumulation area until it is collected by trained hazardous waste professionals.[7]
-
Compliance : All disposal practices must adhere strictly to local, state, and federal environmental regulations.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures: Immediate Actions for Exposure or Spills
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill Response :
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE (including respiratory protection if the spill is large or outside of a fume hood), contain the spill.
-
Absorb the liquid with an inert, non-combustible material like sand or vermiculite.[11]
-
Carefully collect the contaminated material into a sealable, labeled container for hazardous waste disposal.[11]
-
Clean the spill area thoroughly.
-
By integrating these protocols into your standard operating procedures, you create a multi-layered defense against the hazards of this compound, ensuring the safety of personnel and the integrity of your research.
References
- 1. This compound | CAS#:19829-32-4 | Chemsrc [chemsrc.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 19829-32-4 [amp.chemicalbook.com]
- 4. This compound | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
